molecular formula C30H40F3N5O2 B10776215 INCB9471 CAS No. 925701-76-4

INCB9471

Cat. No.: B10776215
CAS No.: 925701-76-4
M. Wt: 559.7 g/mol
InChI Key: ZMCJFJZOSKEMOM-DNKZPPIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB-9471 is a novel, orally available CCR5 antagonist that is part of a new class of drugs to treat HIV/AIDS. It is a potent, selective inhibitor of the HIV-1 virus.
INCB-9471 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor.

CAS No.

925701-76-4

Molecular Formula

C30H40F3N5O2

Molecular Weight

559.7 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

InChI

InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1

InChI Key

ZMCJFJZOSKEMOM-DNKZPPIMSA-N

Isomeric SMILES

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

Canonical SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of INCB9471 on CCR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4] This technical guide delineates the mechanism of action of this compound, focusing on its allosteric noncompetitive inhibition of CCR5. The document provides a comprehensive overview of its role in preventing HIV-1 entry into host cells and explores the potential therapeutic applications in oncology based on the broader understanding of CCR5 signaling in cancer.[5][6] Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to CCR5 and this compound

C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of T-cells, macrophages, and other immune cells to sites of inflammation.[5][6][7] Its natural ligands include chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] Beyond its physiological function, CCR5 is a major co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[1][8]

This compound, a novel indane derivative, was developed as a CCR5 antagonist to inhibit HIV-1 entry.[1] It exhibits high affinity for CCR5 and potent antiviral activity against a broad range of R5 HIV-1 strains.[1] Clinical trials have demonstrated its safety and efficacy in reducing viral load in HIV-infected patients.[9][10][11]

Mechanism of Action in HIV-1 Inhibition

This compound functions as a noncompetitive allosteric antagonist of CCR5.[1][9] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands and the HIV-1 envelope glycoprotein gp120.[12] By binding to this allosteric site, this compound induces a conformational change in the CCR5 receptor, rendering it unable to interact with gp120. This prevents the subsequent conformational changes required for the fusion of the viral and host cell membranes, thereby blocking viral entry.[1][13]

Binding Kinetics and Affinity

Kinetic studies have shown that this compound associates rapidly with human CCR5 and dissociates slowly, contributing to its prolonged antiviral effect.[1][9]

ParameterValueCell TypeReference
Kd 3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]
In Vitro Potency

This compound potently inhibits various CCR5-mediated signaling events and HIV-1 infection in vitro.

AssayIC50 / IC90DescriptionReference
Intracellular Calcium Mobilization 16 nM (IC50)Inhibition of MIP-1β-induced calcium flux.[1]
ERK Phosphorylation 3 nM (IC50)Inhibition of downstream signaling.[1]
Receptor Internalization 1.5 nM (IC50)Prevention of CCR5 internalization.[1]
Anti-HIV-1 Activity (Geometric Mean) 9 nM (IC90)Activity against a panel of R5 HIV-1 strains in PBMCs.[1]
MIP-1β Induced Monocyte Migration 4.8 nM (IC50)Inhibition of chemotaxis.[4]
125I-MIP-1α Binding 2.7 nM (IC50)Competition with natural ligand binding.[12]
125I-MIP-1β Binding 4.3 nM (IC50)Competition with natural ligand binding.[12]
125I-RANTES Binding 4.9 nM (IC50)Competition with natural ligand binding.[12]
Signaling Pathway Inhibition

The following diagram illustrates the CCR5 signaling pathway in the context of HIV-1 entry and the inhibitory action of this compound.

HIV_Inhibition cluster_membrane Host Cell Membrane cluster_virus HIV-1 Virion CCR5 CCR5 Receptor gp41 gp41 CCR5->gp41 4. gp41-mediated Fusion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 This compound This compound This compound->CCR5 Allosteric Binding (Inhibition) gp120->CCR5 gp120->CD4 1. Initial Binding Viral Entry Viral Entry gp41->Viral Entry 5. Viral Entry Cancer_Signaling cluster_membrane Cancer Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CCR5 CCR5 Receptor G_protein Gαi CCR5->G_protein Activation STAT3 STAT3 CCR5->STAT3 Ligand CCL5, CCL3, CCL4 Ligand->CCR5 Binding PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation MAPK->NFkB Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis NFkB->Metastasis Immune_Evasion Immune Evasion NFkB->Immune_Evasion

References

INCB9471: A Technical Guide to its Allosteric Noncompetitive Inhibition of CCR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of INCB9471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). It details the compound's mechanism of action as an allosteric noncompetitive inhibitor, presents key quantitative data from preclinical and clinical studies, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.

Core Mechanism: Allosteric Noncompetitive Inhibition

This compound functions as a highly specific antagonist of CCR5, a G-protein-coupled receptor (GPCR) that serves as a crucial coreceptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type-1 (HIV-1) into host cells.[1][2][3] The natural ligands for CCR5 include chemokines such as MIP-1α, MIP-1β, and RANTES.[1]

The inhibitory action of this compound is classified as allosteric and noncompetitive .[1][4][5] This means that this compound binds to a site on the CCR5 receptor that is distinct from the binding site of its natural chemokine ligands or the HIV-1 envelope protein gp120.[4][6] This binding event induces a conformational change in the receptor.[1]

Studies have demonstrated that increasing concentrations of this compound lead to a reduction in the maximal binding of CCR5 ligands and diminish ligand-induced responses, such as calcium mobilization, without altering the binding affinity (Kd) of the ligands themselves.[1][5] This is the hallmark of noncompetitive inhibition. The binding site for this compound is located within a pocket formed by the transmembrane helices of the CCR5 receptor, near the extracellular surface.[6] By locking the receptor in an inactive conformation, this compound effectively prevents the interaction between gp120 and CCR5, thereby blocking the membrane fusion step required for viral entry into host cells.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, derived from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of this compound

Parameter Assay Description Cell Type Value Reference
Ligand Binding Inhibition Inhibition of 250 pM ¹²⁵I-labeled MIP-1β binding IL-10-stimulated human monocytes IC₅₀: Not specified [1]
Monocyte Migration Inhibition of monocyte migration in response to 30 nM MIP-1β IL-10-stimulated human monocytes IC₅₀: 4.8 nM [1][8]
Anti-HIV-1 Activity Inhibition of R5 HIV-1 infection (ADA and BaL strains) PHA-activated human PBMCs Geometric Mean IC₉₀: 9 nM [1]
Anti-HIV-1 Activity Inhibition of R5 HIV-1 strain ADA Not specified IC₅₀: 0.36 nM [9]
Anti-HIV-1 Activity Inhibition of R5 HIV-1 strain Ba-L Not specified IC₅₀: 0.16 nM [9]
Calcium Mobilization Inhibition of CCR5-mediated intracellular calcium mobilization Not specified IC₅₀: 16 nM [1][5]
ERK Phosphorylation Inhibition of CCR5-mediated ERK phosphorylation Not specified IC₅₀: 3 nM [1]
Receptor Internalization Inhibition of CCR5 receptor internalization Not specified IC₅₀: 1.5 nM [1]

| Dissociation Constant (Kd) | Kinetic analysis of association/dissociation | Human PBMCs | K_d: 3.1 nM |[1] |

Table 2: In Vitro ADMET Profile of this compound

Parameter Assay Description Value Reference
Permeability Caco-2 monolayer assay 16.5 x 10⁻⁶ cm/s [1]
Efflux Substrate Bidirectional transport across Caco-2 cells Not a substrate for P-gp [1]
Protein Binding Human serum 16% (free fraction) [1]

| Metabolic Stability | Human liver microsomes | Low intrinsic clearance |[1] |

Table 3: Pharmacokinetic Parameters of this compound

Species Dosing Route Dose (mg/kg) T½ (h) Oral Bioavailability (F%) Reference
Rat Intravenous (IV) 1 6 N/A [1][8]
Rat Oral (PO) 20 12 100% [1][8]
Dog Intravenous (IV) 1 11 N/A [1][8]
Dog Oral (PO) 20 17 95% [1][8]

| Human | Repeat Dosing (Phase I/II) | Not specified | 58 - 60 | N/A |[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay was used to determine the ability of this compound to inhibit the binding of a natural ligand to CCR5.

  • Cells: IL-10-stimulated primary human monocytes were used as they express CCR5.[1][4]

  • Radioligand: ¹²⁵I-labeled Macrophage Inflammatory Protein-1β (MIP-1β) at a concentration of 250 pM was used.[1]

  • Procedure:

    • Monocytes were incubated with varying concentrations of this compound.

    • ¹²⁵I-MIP-1β was added to the cell suspension.

    • The mixture was incubated to allow for competitive binding to reach equilibrium.

    • Cell-bound radioactivity was separated from unbound radioligand via filtration.

    • The amount of bound ¹²⁵I-MIP-1β was quantified using a gamma counter.

  • Analysis: The data was used to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-MIP-1β.

Monocyte Migration (Chemotaxis) Assay

This functional assay measured the ability of this compound to block cell migration induced by a CCR5 ligand.

  • Cells: IL-10-stimulated human monocytes were used.[1]

  • Chemoattractant: MIP-1β at a concentration of 30 nM was placed in the lower chamber of a multi-well migration plate (e.g., a Boyden chamber).[1]

  • Procedure:

    • Monocytes were pre-incubated with various concentrations of this compound.

    • The treated cells were placed in the upper chamber of the migration plate, separated from the lower chamber by a porous membrane.

    • The plate was incubated for a set period to allow cells to migrate through the pores towards the chemoattractant.

    • The number of migrated cells in the lower chamber was quantified.

  • Analysis: The IC₅₀ value was determined by plotting the percentage of migration inhibition against the concentration of this compound.

Anti-HIV-1 Infection Assay

This assay determined the antiviral potency of this compound against R5-tropic HIV-1 strains.

  • Cells: Phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs) were used as target cells.[1]

  • Virus: Laboratory-adapted R5-tropic HIV-1 strains (e.g., ADA and BaL) were used.[1]

  • Procedure:

    • PBMCs were pre-incubated with a range of this compound concentrations.

    • The cells were then infected with a known amount of the HIV-1 virus.

    • The cultures were maintained for several days to allow for viral replication.

    • Culture supernatants were collected at specific time points.

    • Viral replication was quantified by measuring the amount of viral p24 core protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Analysis: The IC₉₀ value, the concentration of the compound required to inhibit 90% of viral replication, was calculated.[1]

Calcium Mobilization Assay

This assay measured the effect of this compound on CCR5-mediated intracellular signaling.

  • Principle: Ligand binding to a GPCR like CCR5 typically induces the release of intracellular calcium (Ca²⁺) stores.

  • Procedure:

    • CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • Cells were pre-treated with different concentrations of this compound.

    • A CCR5 agonist (e.g., MIP-1β) was added to stimulate the receptor.

    • The change in intracellular calcium concentration was measured by monitoring the change in fluorescence intensity over time using a fluorometric plate reader.

  • Analysis: The IC₅₀ value for the inhibition of the calcium flux was calculated.[1][5]

Mandatory Visualizations

The following diagrams illustrate the key pathways and mechanisms described.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change exposes CCR5 binding site CCR5->gp41 Membrane Cell Membrane This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 entry pathway and the point of inhibition by this compound.

Allosteric_Inhibition Mechanism of Allosteric Noncompetitive Inhibition cluster_0 A. Normal Receptor Function cluster_1 B. Inhibition by this compound Receptor_A CCR5 (Active State) Response_A Cellular Response (e.g., Ca²⁺ Mobilization) Receptor_A->Response_A Activates Ligand_A Chemokine (e.g., MIP-1β) BindingSite_A Orthosteric Site Ligand_A->BindingSite_A Binds Receptor_B CCR5 (Inactive State) NoResponse_B Response Blocked Receptor_B->NoResponse_B No Activation (Vmax reduced) Ligand_B Chemokine BindingSite_B Orthosteric Site Ligand_B->BindingSite_B Binding Unaffected (Km unchanged) INCB9471_B This compound AllostericSite_B Allosteric Site INCB9471_B->AllostericSite_B Binds AllostericSite_B->Receptor_B Induces Conformational Change

Caption: Allosteric noncompetitive inhibition of CCR5 by this compound.

References

The Allosteric Enigma: A Technical Guide to the CCR5 Binding Site Characterization of INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the characterization of the binding site of INCB9471, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). By elucidating its allosteric and noncompetitive mechanism of action, this document provides a comprehensive resource for researchers in HIV-1 drug development and inflammatory diseases. The following sections detail the quantitative binding and functional data, experimental methodologies, and the intricate signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to its interaction with the CCR5 receptor and its downstream effects.

Table 1: this compound Binding Affinity and Kinetics

ParameterValueCell TypeAssay
Kd3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)Radioligand Binding Assay

Table 2: this compound In Vitro Inhibitory Activity

ParameterIC50 ValueAssay
Intracellular Calcium Mobilization16 nMCalcium Flux Assay
ERK Phosphorylation3 nMWestern Blot
CCR5 Receptor Internalization1.5 nMFlow Cytometry
Monocyte Migration (MIP-1β-induced)4.8 nMChemotaxis Assay

Table 3: this compound Anti-HIV-1 Activity

ParameterIC90 ValueCell Type
R5 HIV-1 Strains (Geometric Mean)9 nMHuman PBMCs

Table 4: this compound Pharmacokinetic Properties

ParameterValueSpecies
T1/2 (repeat dosing)58-60 hHuman

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity of this compound to the CCR5 receptor.

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or HEK293 cells stably expressing human CCR5 are harvested and washed with binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Competition Reaction: A constant concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1α) is incubated with varying concentrations of unlabeled this compound in the presence of the cell suspension.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer. This traps the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of this compound to block CCR5-mediated intracellular calcium release.

  • Cell Loading: CCR5-expressing cells (e.g., CHO-K1 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubation: The cells are incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Washing: The cells are washed to remove extracellular dye.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a short period.

  • Ligand Stimulation: A CCR5 agonist (e.g., RANTES/CCL5) is added to the cells to stimulate calcium mobilization.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Data Analysis: The peak fluorescence response is measured, and the IC50 value for this compound is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the downstream signaling cascade of CCR5, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • Cell Culture and Starvation: CCR5-expressing cells are cultured to an appropriate confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.

  • Compound Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound followed by stimulation with a CCR5 agonist.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is also probed with an antibody for total ERK as a loading control.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of this compound.

Monocyte Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit the migration of monocytes towards a CCR5 ligand.

  • Monocyte Isolation: Primary human monocytes are isolated from peripheral blood.

  • Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., MIP-1β/CCL4), while the upper chamber contains the monocytes suspended in a medium with varying concentrations of this compound.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator for a few hours to allow for cell migration.

  • Quantification of Migrated Cells: The number of monocytes that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

  • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the CCR5 signaling pathway, a representative experimental workflow, and the logical relationship of this compound's mechanism of action.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine Ligand (e.g., RANTES, MIP-1α/β) CCR5 CCR5 Ligand->CCR5 Binds to HIV HIV gp120 HIV->CCR5 Binds to G_protein G-protein (Gαi) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Gene_expression Gene Expression & Cellular Response Ca_release->Gene_expression Influences Ras_Raf Ras/Raf PKC->Ras_Raf Activates MEK MEK Ras_Raf->MEK Activates ERK ERK MEK->ERK Phosphorylates ERK->Gene_expression Regulates

Caption: The CCR5 signaling cascade.

Radioligand_Binding_Workflow start Start prep_cells Prepare CCR5-expressing cells start->prep_cells add_radioligand Add constant concentration of radiolabeled ligand prep_cells->add_radioligand add_this compound Add varying concentrations of this compound add_radioligand->add_this compound incubate Incubate to reach equilibrium add_this compound->incubate filter Separate bound and free ligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity wash->count analyze Analyze data to determine IC50/Ki count->analyze end End analyze->end

Caption: Radioligand competition binding assay workflow.

INCB9471_Mechanism_of_Action cluster_receptor CCR5 Receptor Orthosteric_Site Orthosteric Binding Site No_Binding Ligand Binding Prevented Orthosteric_Site->No_Binding Allosteric_Site Allosteric Binding Site Conformational_Change Conformational Change in CCR5 Allosteric_Site->Conformational_Change Induces Ligand Natural Ligand (e.g., RANTES) Ligand->Orthosteric_Site Binds to Ligand->No_Binding This compound This compound This compound->Allosteric_Site Binds to Conformational_Change->Orthosteric_Site Alters No_Signaling Downstream Signaling Blocked No_Binding->No_Signaling

Caption: Allosteric antagonism of CCR5 by this compound.

The Discovery and Synthesis of INCB9471: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of INCB9471, a potent and selective C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection. The information presented is collated from key scientific publications and clinical trial data to serve as a comprehensive resource for professionals in the field of drug development.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was the result of a targeted drug discovery program aimed at identifying novel, orally bioavailable CCR5 antagonists for the treatment of HIV-1. The rationale for targeting CCR5 stems from the observation that this receptor is a major co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2] Individuals with a homozygous 32-base pair deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting the therapeutic potential of blocking this receptor.[3]

The discovery process for this compound was initiated with the selection of an indane ring as a novel bicyclic system.[3] This choice was based on conformational analysis to identify a rigid scaffold that could correctly orient the key pharmacophoric elements for optimal interaction with the CCR5 receptor.[4] A systematic structure-activity relationship (SAR) study was then undertaken to optimize the initial lead compounds.

Key modifications included the introduction of a trifluoromethyl group on the indane ring, which significantly improved the antiviral potency.[3] Further optimization of the alkoxy substituent at the 2-position of the indane ring led to the identification of compound 22a, later named this compound.[3] This compound exhibited a superior profile, including high affinity for CCR5, potent anti-HIV-1 activity, excellent receptor selectivity, and favorable oral bioavailability.[3][5]

G cluster_0 Discovery Workflow for this compound Target_Identification Target Identification (CCR5 as HIV-1 co-receptor) Lead_Generation Lead Generation (Indane ring scaffold) Target_Identification->Lead_Generation Design of novel derivatives SAR_Studies Structure-Activity Relationship (SAR) Optimization Lead_Generation->SAR_Studies Iterative chemical synthesis and biological testing Candidate_Selection Candidate Selection (this compound) SAR_Studies->Candidate_Selection Identification of optimal pharmacokinetic and pharmacodynamic properties Preclinical_Development Preclinical Development (In vitro & In vivo studies) Candidate_Selection->Preclinical_Development Safety and efficacy evaluation Clinical_Trials Clinical Trials (Phase I & II) Preclinical_Development->Clinical_Trials Human studies

Discovery Workflow for this compound

Mechanism of Action: Allosteric Antagonism of CCR5

This compound functions as a potent, selective, and noncompetitive antagonist of the CCR5 receptor.[6][7] The entry of R5-tropic HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[3] This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[3] The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3]

This compound binds to a transmembrane allosteric site on the CCR5 receptor, distinct from the binding site of its natural chemokine ligands such as MIP-1β.[6] This allosteric binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 protein, thereby inhibiting the entry of the virus into the host cell.[6][8] Kinetic studies have shown that this compound associates rapidly with CCR5 and dissociates slowly, contributing to its prolonged antiviral effect.[3][6]

cluster_0 HIV-1 Entry Pathway cluster_1 Inhibition by this compound HIV HIV-1 Virus (gp120) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Host_Cell Host Cell CCR5->Host_Cell 3. Membrane Fusion Viral_Entry Viral Entry Host_Cell->Viral_Entry 4. Entry This compound This compound Blocked_CCR5 CCR5 (Blocked) This compound->Blocked_CCR5 Allosteric Binding Blocked_CCR5->CD4 Prevents gp120 interaction

HIV-1 Entry and Inhibition by this compound

Synthesis Pathway of this compound

The synthesis of this compound was accomplished through a multi-step, nonlinear sequence.[3] The key steps involve the synthesis of the indane ring system, followed by its coupling to the piperazinyl-piperidine core.[3] A detailed description of the synthesis of a key intermediate and the final product is provided below, based on the published literature.

Scheme 1: Synthesis of the Trifluoromethyl Indane Moiety

The synthesis begins with 2-bromo-5-(trifluoromethyl)benzonitrile (7).[3]

  • Reduction to Alcohol: Compound 7 is first reduced with diisobutylaluminium hydride (DIBAL) to form the corresponding aldehyde, which is then further reduced with sodium borohydride (NaBH4) to yield the alcohol 8.[3]

  • Formation of Malonate: The alcohol 8 is converted to a chloride using thionyl chloride (SOCl2), which then undergoes displacement with diethyl malonate to give the diester 9.[3]

  • Decarboxylation: Saponification of the diester 9 followed by decarboxylation yields the monocarboxylic acid 10.[3]

  • Ring Closure: Treatment of the carboxylic acid 10 with n-butyl lithium results in ring closure to form the indanone 11.[3]

Scheme 2: Assembly of the Final Compound

The synthesis of this compound utilizes a convergent approach where the indane moiety is coupled with a pre-assembled piperazinyl-piperidine core (16).[3]

  • Core Synthesis: The piperazinyl-piperidine core (16) is prepared by the reaction of (S)-1-benzyl-2-methylpiperazine (14) with 1-Boc-4-piperidinone, followed by debenzylation.[3]

  • Coupling and Final Steps: The indanone 11 is reduced to the corresponding alcohol, which is then coupled to the core intermediate 16. Subsequent functional group manipulations, including the introduction of the ethoxy group at the 2-position of the indane ring, lead to the final product, this compound.[3]

cluster_0 Key Synthesis Steps of this compound Start 2-bromo-5-(trifluoromethyl)benzonitrile Indanone Indanone Intermediate (11) Start->Indanone Multi-step synthesis Coupling Coupling of Indane and Piperazine Moieties Indanone->Coupling Piperazine_Core Piperazinyl-piperidine Core (16) Piperazine_Core->Coupling This compound This compound Coupling->this compound Final modifications

Key Synthesis Steps of this compound

In Vitro and In Vivo Profile

This compound has demonstrated a potent and selective profile in a range of in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

AssayIC50 (nM)Reference
CCR5 Binding (MIP-1β)3.6[3]
Chemotaxis (MIP-1β)4.8[6]
HIV-1 Antiviral (ADA strain)0.36[3]
HIV-1 Antiviral (BaL strain)0.16[3]
Intracellular Calcium Mobilization16[3]
ERK Phosphorylation3[3]
CCR5 Receptor Internalization1.5[3]

Table 2: Pharmacokinetic and ADME Properties of this compound

ParameterValueReference
Caco-2 Permeability16.5 x 10⁻⁶ cm/s[3]
Human Serum Protein Binding (free fraction)16%[3]
Human Liver Microsome Intrinsic ClearanceLow[3]
Half-life (T₁/₂) in humans (repeat dosing)58-60 hours[3]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

CCR5 Radioligand Binding Assay: The affinity of this compound for CCR5 was determined by its ability to displace the binding of a radiolabeled natural ligand, ¹²⁵I-MIP-1β, to human peripheral blood mononuclear cells (PBMCs) or IL-10-stimulated human monocytes.[3] Varying concentrations of this compound were incubated with the cells and the radioligand. The amount of bound radioactivity was measured, and the IC50 value was calculated as the concentration of this compound that inhibited 50% of the specific binding of the radioligand.

Chemotaxis Assay: The functional antagonist activity of this compound was assessed in a chemotaxis assay using IL-10-stimulated human monocytes.[3] The ability of monocytes to migrate towards a chemoattractant (MIP-1β) in the presence of varying concentrations of this compound was measured using a multi-well chamber. The IC50 value represents the concentration of this compound that caused a 50% reduction in cell migration.[6]

Antiviral Assay: The anti-HIV-1 activity of this compound was evaluated in PHA-activated human PBMCs infected with R5-tropic HIV-1 strains (e.g., ADA and BaL).[3] The infected cells were cultured in the presence of various concentrations of this compound. Viral replication was quantified by measuring the level of the viral p24 core protein in the culture supernatants. The IC50 value was determined as the concentration of the compound that inhibited viral replication by 50%.[3]

Intracellular Calcium Mobilization Assay: The inhibition of CCR5-mediated signaling was measured by monitoring changes in intracellular calcium concentration. CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with a CCR5 agonist (e.g., MIP-1β) in the presence or absence of this compound. The change in fluorescence, indicative of calcium mobilization, was measured, and the IC50 value for the inhibition of this response was calculated.[3]

Clinical Evaluation

This compound advanced into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy.

Phase I Studies: In Phase I trials with healthy volunteers, single doses of up to 300mg and multiple doses of up to 200mg for ten days were found to be safe and well-tolerated.[1] No dose-limiting toxicities were observed.

Phase II Studies: A Phase II study was conducted in HIV-1 infected patients who were either treatment-naïve or had been off antiretroviral therapy.[1][5]

Table 3: Phase II Clinical Trial Results for this compound

ParameterResultReference
Dosage200mg once daily for 14 days[1]
Mean Maximal Viral Load Reduction1.81 log₁₀ at day 16[1]
Mean Viral Load Reduction at Day 280.81 log₁₀[1]
Safety and TolerabilitySafe and well-tolerated[1]

The results of the Phase II trial demonstrated that this compound has potent and sustained antiviral effects against R5-tropic HIV-1.[1] The long plasma half-life of the drug contributed to the continued suppression of viral load even after the dosing period had ended.[1]

Conclusion

This compound is a potent, selective, and orally bioavailable CCR5 antagonist that emerged from a well-designed, structure-guided drug discovery program. Its allosteric mechanism of action provides effective inhibition of R5-tropic HIV-1 entry into host cells. Preclinical and clinical studies have demonstrated a favorable safety and efficacy profile, highlighting its potential as a therapeutic agent for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this compound.

References

INCB9471: A Technical Guide to a Potent CCR5 Antagonist for HIV-1 R5-Tropic Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells. Developed by Incyte Corporation, this orally bioavailable compound demonstrated significant antiviral activity in preclinical and clinical studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of this promising anti-HIV-1 agent. Although its clinical development was halted for business reasons, the data on this compound remains valuable for the ongoing research and development of HIV-1 entry inhibitors.

Introduction

The entry of HIV-1 into host CD4+ T cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This interaction induces conformational changes in gp120, enabling it to bind to a co-receptor, either CCR5 or CXCR4.[1] Viruses that utilize CCR5 are termed R5-tropic and are predominant, especially in the early stages of infection.[2] this compound is a non-competitive, allosteric inhibitor of CCR5, effectively blocking the gp120-CCR5 interaction and subsequent viral fusion and entry.[3] This mode of action makes it a potent therapeutic candidate against R5-tropic HIV-1 strains, including those resistant to other classes of antiretroviral drugs.[4]

Mechanism of Action

This compound functions as a CCR5 antagonist, a class of drugs that prevent HIV-1 from entering host cells.[4] Unlike many other antiretroviral therapies that target viral enzymes once the cell is already infected, CCR5 antagonists block the initial step of viral entry for R5-tropic strains.[5]

The process of R5-tropic HIV-1 entry and the inhibitory action of this compound are detailed in the signaling pathway below.

cluster_0 HIV-1 Entry (R5-Tropic) cluster_1 Inhibition by this compound HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 1. Attachment CD4 Receptor CD4 Receptor gp120->CD4 Receptor 2. Binding CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 3. Conformational Change & Co-receptor Binding Viral Fusion & Entry Viral Fusion & Entry CCR5 Co-receptor->Viral Fusion & Entry 4. Membrane Fusion Blocked CCR5 Blocked CCR5 Cell Membrane Cell Membrane This compound This compound This compound->CCR5 Co-receptor Binds allosterically No Viral Entry No Viral Entry Blocked CCR5->No Viral Entry Prevents gp120 binding

Caption: Mechanism of this compound action on HIV-1 entry.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Antiviral Activity of this compound
HIV-1 StrainCell TypeIC50 (nM)IC90 (nM)Reference
Ba-LPBMCs0.169 (geometric mean)[3][5]
ADAPBMCs0.369 (geometric mean)[6]
Various R5 Clades (A, B, C, D, E, F, G, J)PBMCs-9 (geometric mean)[3]

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Pharmacokinetic Properties of this compound
SpeciesRouteBioavailability (%)Half-life (t½) (hours)Reference
RatOral100-[6]
DogOral95-[6]
HumanOralExcellent58-60 (repeat dosing)
Table 3: Clinical Efficacy of this compound (Phase IIa Trial)
ParameterValueDay of MeasurementReference
Mean Maximal Viral Load Decline1.81 log10Day 16[4]
Mean Viral Load Decline0.81 log10Day 28[4]

Study Design: 14-day, placebo-controlled study in 23 HIV patients with a 200mg once-daily dose of this compound.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard assays used in the evaluation of anti-HIV-1 agents.

Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in primary cells.

Objective: To determine the IC50 and IC90 of this compound against R5-tropic HIV-1 strains.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

  • R5-tropic HIV-1 laboratory strains (e.g., Ba-L, ADA).

  • This compound dissolved in DMSO.

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate PBMCs with PHA for 3 days, then culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2.

  • Seed the stimulated PBMCs in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add to the wells.

  • Infect the cells with a standardized amount of R5-tropic HIV-1.

  • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • On day 7, collect the culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of viral inhibition at each drug concentration compared to the virus control (no drug).

  • Determine the IC50 and IC90 values by non-linear regression analysis.

Isolate PBMCs Isolate PBMCs Stimulate with PHA/IL-2 Stimulate with PHA/IL-2 Isolate PBMCs->Stimulate with PHA/IL-2 Seed in 96-well plate Seed in 96-well plate Stimulate with PHA/IL-2->Seed in 96-well plate Add this compound dilutions Add this compound dilutions Seed in 96-well plate->Add this compound dilutions Infect with HIV-1 Infect with HIV-1 Add this compound dilutions->Infect with HIV-1 Incubate 7 days Incubate 7 days Infect with HIV-1->Incubate 7 days Collect supernatant Collect supernatant Incubate 7 days->Collect supernatant p24 ELISA p24 ELISA Collect supernatant->p24 ELISA Calculate Inhibition & IC50/IC90 Calculate Inhibition & IC50/IC90 p24 ELISA->Calculate Inhibition & IC50/IC90

Caption: Workflow for the p24 antigen reduction antiviral assay.

CCR5 Radioligand Binding Assay

This assay measures the affinity of this compound for the CCR5 receptor.

Objective: To determine the binding affinity (Ki) of this compound to CCR5.

Materials:

  • Cell membranes from a cell line stably expressing human CCR5.

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α).

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the CCR5-expressing cell membranes with various concentrations of this compound and a fixed concentration of the radiolabeled ligand in a 96-well plate.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies in Rats and Dogs

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Objective: To determine the oral bioavailability and half-life of this compound.

Procedure:

  • Administer a single oral dose of this compound to a cohort of rats or dogs.

  • Administer a single intravenous (IV) dose of this compound to a separate cohort of animals.

  • Collect blood samples at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), using appropriate software.

  • Determine the oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

Drug Development and Current Status

The development of a new therapeutic agent is a long and complex process. The logical flow of this compound's development is depicted below.

cluster_0 Preclinical Development cluster_1 Clinical Development Lead Identification Lead Identification In Vitro Efficacy In Vitro Efficacy Lead Identification->In Vitro Efficacy In Vivo PK (Animals) In Vivo PK (Animals) In Vitro Efficacy->In Vivo PK (Animals) Toxicology Studies Toxicology Studies In Vivo PK (Animals)->Toxicology Studies Phase I (Safety) Phase I (Safety) Toxicology Studies->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Pivotal) Phase III (Pivotal) Phase II (Efficacy)->Phase III (Pivotal) Development Halted Development Halted Phase II (Efficacy)->Development Halted Regulatory Approval Regulatory Approval Phase III (Pivotal)->Regulatory Approval

Caption: Development pipeline of this compound.

This compound successfully completed Phase I and Phase IIa clinical trials, demonstrating a good safety profile and potent antiviral activity.[4] However, Incyte Corporation subsequently halted the development of this compound for strategic business reasons.[6]

Conclusion

This compound is a well-characterized CCR5 antagonist with potent anti-HIV-1 activity against R5-tropic strains. The comprehensive data from in vitro, in vivo, and early clinical studies underscore its potential as an effective antiretroviral agent. Although its development was discontinued, the information presented in this technical guide provides valuable insights for researchers and drug developers working on novel HIV-1 entry inhibitors and other CCR5-targeting therapeutics. The detailed experimental protocols offer a practical resource for the evaluation of new chemical entities in this therapeutic area.

References

INCB9471: A Technical Whitepaper on its Potential in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The recruitment of monocytes and macrophages to sites of inflammation is a pivotal process in the pathogenesis of numerous inflammatory and autoimmune diseases. This process is largely orchestrated by the interaction between C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2). Antagonism of the CCL2/CCR2 signaling axis presents a compelling therapeutic strategy to mitigate chronic inflammation. This technical guide explores the potential of INCB9471, a potent chemokine receptor antagonist, within this context. While initially characterized as a CCR5 antagonist for HIV-1, the homologous nature of CCR5 and the critical role of the related CCR2 receptor in inflammation provide a strong rationale for its investigation in inflammatory disease models. This document details the underlying mechanism of action, summarizes preclinical data from mechanistically similar CCR2 antagonists, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

Core Mechanism of Action: The CCL2-CCR2 Axis

The CCL2-CCR2 signaling axis is a dominant pathway driving the migration of monocytes, memory T-cells, and natural killer cells from the bone marrow and bloodstream into inflamed tissues.[1][2][3] In pathological conditions, such as rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, the overexpression of CCL2 at disease sites leads to an accumulation of CCR2-expressing inflammatory cells, perpetuating tissue damage.[2][4][5]

Upon binding of CCL2, CCR2, a G-protein-coupled receptor (GPCR), undergoes a conformational change.[2][5] This activates intracellular signaling cascades, primarily through phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC) and phosphoinositide 3-OH kinase (PI3K).[5] The culmination of this signaling is a robust chemotactic response, directing cell migration along the CCL2 gradient.[5][6] Blocking this interaction with a receptor antagonist like a CCR2 inhibitor is hypothesized to prevent immune cell infiltration and thereby ameliorate the inflammatory disease process.[5][7]

CCR2 Signaling Pathway Figure 1: CCR2 Signaling Pathway for Monocyte Chemotaxis CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 GPCR G-Protein Activation CCR2->GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PI3K PI3K Activation GPCR->PI3K Ca_PKC ↑ Ca²⁺ / PKC Activation PLC->Ca_PKC Response Cellular Response (Chemotaxis, Adhesion) Ca_PKC->Response PI3K->Response

Figure 1: CCR2 Signaling Pathway for Monocyte Chemotaxis

Preclinical Evidence from CCR2 Antagonists in Inflammatory Models

While specific preclinical data for this compound in inflammatory models is not extensively published, the therapeutic potential can be inferred from studies of other potent and selective CCR2 antagonists, including INCB3344, a compound also developed by Incyte. These studies validate the CCR2 receptor as a therapeutic target in a variety of disease models.

Data Summary

The following table summarizes key findings from studies using selective CCR2 antagonists in established animal models of inflammatory diseases.

Disease ModelCompoundKey FindingsReference
Multiple Sclerosis (Mouse EAE Model)INCB3344Reduced CNS accumulation of monocytes/macrophages; Alleviated disease severity.[1]
Diabetic Nephropathy (db/db Mouse Model)INCB3344Suppressed macrophage infiltration into the kidney; Prevented disease progression.[7]
Rheumatoid Arthritis (Rat Model)CCR2 AntagonistReduced swelling and joint destruction.[4]
Inflammatory Pain (Rat Carrageenan Model)TLK48462 (Dual CCR2/CCR5 Antagonist)Exhibited anti-nociceptive effects; Reduced thermal/mechanical hyperalgesia.[4]
Liver Fibrosis (Mouse Model)Cenicriviroc (Dual CCR2/CCR5 Antagonist)Displayed anti-inflammatory and anti-fibrotic effects by decreasing macrophage infiltration.[8]

Experimental Protocols & Workflow

The evaluation of CCR2 antagonists typically involves well-characterized animal models that recapitulate key aspects of human inflammatory diseases.

Example Protocol: Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible model for studying acute inflammation and the efficacy of anti-inflammatory compounds.

Objective: To assess the ability of a CCR2 antagonist to inhibit acute inflammatory swelling and associated hyperalgesia.

Methodology:

  • Animals: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week prior to the experiment.

  • Compound Administration: The test compound (e.g., a CCR2 antagonist) or vehicle (e.g., 5% w/v aqueous gum arabic) is administered orally by gavage at specified time points before the inflammatory insult (e.g., 17 hours and 1 hour prior).[4]

  • Induction of Inflammation: Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution into the right hind paw of the rats.[4] The contralateral paw receives a saline injection as a control.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours). The degree of swelling is calculated as the percentage increase in paw volume compared to baseline.

  • Assessment of Hyperalgesia (Pain Response): Thermal or mechanical hyperalgesia can be measured. For mechanical hyperalgesia, a Randall-Selitto test (paw pressure test) can be used to determine the pressure threshold that elicits a withdrawal response. This is measured at baseline and at time points post-carrageenan injection.

  • Data Analysis: Data are expressed as mean ± SEM. Statistical significance between the vehicle-treated and compound-treated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

General Preclinical Experimental Workflow

The logical flow for testing a compound like this compound in an inflammatory disease model follows a standardized path from model induction to endpoint analysis.

Preclinical Workflow Figure 2: General Workflow for Preclinical Inflammatory Model cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization baseline Baseline Measurements (e.g., Weight, Clinical Score) acclimatize->baseline randomize Randomization into Groups (Vehicle, Compound Doses) baseline->randomize dosing Compound / Vehicle Administration (Dosing Regimen) randomize->dosing induction Disease Induction (e.g., Collagen, DSS, EAE) dosing->induction monitoring In-Life Monitoring (Clinical Scoring, Weight) induction->monitoring termination Study Termination & Sample Collection monitoring->termination histology Histopathology (Tissue Damage Scoring) termination->histology biomarkers Biomarker Analysis (Cytokines, Flow Cytometry) termination->biomarkers data_analysis Statistical Analysis & Reporting histology->data_analysis biomarkers->data_analysis

Figure 2: General Workflow for Preclinical Inflammatory Model

Conclusion

The CCL2-CCR2 signaling axis is a fundamentally important pathway in driving the chronic inflammation that underlies a wide range of debilitating diseases. Potent antagonists of this pathway have consistently demonstrated efficacy in relevant preclinical models, reducing the infiltration of pathogenic monocytes and macrophages and thereby alleviating disease symptoms and progression. While this compound was initially developed as a CCR5 antagonist, its potential to modulate inflammatory responses, potentially through dual CCR5/CCR2 activity or as a lead structure for CCR2-specific antagonists, is significant. The experimental frameworks and positive outcomes observed with other CCR2 inhibitors provide a robust rationale and a clear path forward for evaluating the therapeutic potential of this compound and similar molecules in the treatment of inflammatory diseases.

References

INCB9471: An In-Vitro ADMET Technical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), which has been investigated for its potential as an anti-HIV-1 therapeutic agent. A critical aspect of preclinical drug development is the comprehensive characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides an in-depth overview of the in vitro ADMET properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Core ADMET Profile of this compound

The in vitro ADMET profile of this compound reveals characteristics favorable for a drug candidate with good oral bioavailability and a low potential for major drug-drug interactions.

Data Summary

The following tables summarize the key quantitative in vitro ADMET parameters for this compound.

Table 1: Absorption and Distribution

ParameterAssay SystemResultImplication
PermeabilityCaco-2 Monolayers16.5 x 10⁻⁶ cm/sHigh intestinal absorption potential.[1]
Efflux LiabilityBidirectional Caco-2 TransportNot a substrate for P-gp or other efflux transporters.Low risk of efflux-mediated resistance and drug interactions.[1]
Human Serum Protein BindingEquilibrium Dialysis16% free fractionModerate to high binding, impacting distribution and clearance.[1]

Table 2: Metabolism

ParameterAssay SystemResultImplication
Metabolic StabilityHuman Liver MicrosomesLow intrinsic clearance.[1]Expected to have a lower first-pass metabolism and longer half-life.
Primary Metabolizing EnzymeRecombinant CYP IsozymesSubstrate for CYP3A4; not for other major CYPs.[1]Potential for drug interactions with strong CYP3A4 inhibitors or inducers.
Cytochrome P450 InhibitionFive major CYP isozymes (3A4, 2D6, 1A2, 2C9, 2C19)IC50 > 25 µM for all tested isozymes.[1]Low potential to inhibit the metabolism of co-administered drugs.
Cytochrome P450 InductionNot specifiedNot a CYP inducer at concentrations up to 30 µM.Low risk of inducing its own metabolism or that of other drugs.[1]

Table 3: Toxicity

ParameterAssay SystemResultImplication
Cardiac LiabilityhERG Patch Clamp AssayIC50 = 4.5 µMLow risk of hERG-mediated cardiac arrhythmia at therapeutic concentrations.[1]
CytotoxicityVarious human primary cell linesNo significant effects on cell viability up to 25 µM.[2]Low potential for general cytotoxicity.

Experimental Methodologies

The following sections detail the general protocols for the key in vitro ADMET assays conducted on this compound.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (A) side of the monolayer, and the concentration of the compound that has permeated to the basolateral (B) side is measured over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral side, and its transport to the apical side is measured. This helps to identify if the compound is a substrate for efflux transporters.

  • Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Human Serum Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in human serum, which can influence its distribution and availability to target tissues.

Protocol:

  • Preparation: A semi-permeable membrane separates a chamber containing human serum and the test compound from a chamber containing a protein-free buffer.

  • Equilibrium Dialysis: The system is incubated at 37°C to allow the unbound fraction of the compound to reach equilibrium across the membrane.

  • Sample Collection: Aliquots are taken from both the serum and buffer chambers at equilibrium.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The percentage of the free fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the serum chamber.

hERG Patch Clamp Assay

This electrophysiological assay evaluates the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.

Protocol:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Patch Clamp Recording: A whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound (this compound).

  • Data Acquisition: The hERG current is recorded before and after the application of the compound.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Protocol:

  • Incubation: The test compound (this compound) is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isozymes.

Protocol:

  • Incubation: A specific probe substrate for each CYP isozyme is incubated with human liver microsomes in the presence and absence of various concentrations of the test compound (this compound).

  • Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a specific time.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of metabolite formation against the concentration of the test compound.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the in vitro ADMET profiling of this compound.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Permeability Caco-2 Permeability ProteinBinding Protein Binding Permeability->ProteinBinding Efflux Bidirectional Transport Efflux->ProteinBinding MetabolicStability Metabolic Stability ProteinBinding->MetabolicStability hERG hERG Inhibition MetabolicStability->hERG CYP_Inhibition CYP Inhibition CYP_Inhibition->MetabolicStability CYP_Induction CYP Induction CYP_Induction->MetabolicStability Cytotoxicity Cytotoxicity

Caption: Workflow of in vitro ADMET profiling for this compound.

Caco2_Assay_Diagram cluster_Transwell Apical Apical Chamber (Donor/Receiver) Monolayer Caco-2 Monolayer Apical->Monolayer Basolateral Basolateral Chamber (Receiver/Donor) Apical->Basolateral Permeation (Papp A->B) Monolayer->Basolateral Basolateral->Apical Efflux (Papp B->A) INCB9471_A This compound INCB9471_A->Apical Addition INCB9471_B This compound EffluxPump P-gp

Caption: Conceptual diagram of the Caco-2 permeability assay.

CYP_Interaction_Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Substrate OtherCYPs Other CYPs (2D6, 1A2, 2C9, 2C19) This compound->OtherCYPs No significant inhibition (IC50 > 25 µM) Metabolite Metabolite CYP3A4->Metabolite Metabolism OtherDrugs Co-administered Drugs OtherDrugs->OtherCYPs Metabolism

Caption: this compound interaction with cytochrome P450 enzymes.

References

INCB9471: A Technical Guide to its High Selectivity for the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5, a G-protein coupled receptor (GPCR), is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[1][2] By blocking the interaction between the viral envelope protein gp120 and CCR5, this compound effectively prevents viral entry and subsequent replication. This document provides an in-depth technical overview of the selectivity profile of this compound against other GPCRs, detailing the experimental methodologies used to establish its high specificity.

Selectivity Profile of this compound

This compound has demonstrated high selectivity for the human CCR5 receptor. In comprehensive screening, the compound was tested against a panel of more than 50 other GPCRs, ion channels, and transporters, where it showed no significant inhibitory activity.[1] This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

Quantitative Analysis of Binding Affinity and Functional Inhibition

The following tables summarize the key quantitative data for this compound's interaction with its primary target, CCR5, and a key off-target, the hERG potassium channel.

Target Parameter Value Cell System/Assay Condition
Human CCR5Kd3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)
Human CCR5IC50 (vs. 125I-MIP-1α)2.7 nMRecombinant HEK293 cells expressing human CCR5
Human CCR5IC50 (vs. 125I-MIP-1β)4.3 nMRecombinant HEK293 cells expressing human CCR5
Human CCR5IC50 (vs. 125I-RANTES)4.9 nMRecombinant HEK293 cells expressing human CCR5
Human CCR5IC50 (Calcium Mobilization)16 nMNot specified
Human CCR5IC50 (ERK Phosphorylation)3 nMNot specified
Human CCR5IC50 (Receptor Internalization)1.5 nMNot specified
hERG Potassium ChannelIC504.5 µMhERG patch clamp assay

Table 1: Quantitative binding and functional data for this compound against human CCR5 and the hERG channel.[1][3]

Signaling Pathway and Mechanism of Action

This compound acts as a noncompetitive allosteric antagonist of CCR5.[1][4] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., MIP-1α, MIP-1β, RANTES). This binding induces a conformational change in the receptor that prevents its interaction with HIV-1 gp120, thereby blocking viral entry. The diagram below illustrates the CCR5 signaling pathway and the inhibitory action of this compound.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 Binds Chemokine (e.g., RANTES) Chemokine (e.g., RANTES) Chemokine (e.g., RANTES)->CCR5 Binds G-protein activation G-protein activation CCR5->G-protein activation Activates Downstream Signaling Downstream Signaling (e.g., Calcium Mobilization, ERK Phosphorylation) G-protein activation->Downstream Signaling This compound This compound This compound->CCR5 Allosteric Binding

CCR5 signaling and this compound inhibition.

Experimental Protocols

The high selectivity of this compound was determined through a series of rigorous in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assay for CCR5

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5.

  • Membrane preparation from the above cells.

  • Radioligand: 125I-labeled MIP-1α, 125I-labeled MIP-1β, or 125I-labeled RANTES.

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the CCR5-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Radioligand_Binding_Assay A Prepare CCR5-expressing cell membranes B Incubate membranes with radioligand and this compound A->B C Separate bound and free ligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity D->E F Calculate IC50 E->F

Radioligand binding assay workflow.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CCR5-mediated intracellular signaling.

Objective: To determine the potency of this compound in blocking chemokine-induced calcium mobilization in CCR5-expressing cells.

Materials:

  • HEK293 cells co-expressing human CCR5 and a promiscuous G-protein (e.g., Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • CCR5 agonist (e.g., RANTES).

  • This compound at various concentrations.

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Load the CCR5-expressing cells with the calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of a CCR5 agonist (e.g., RANTES).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).

Calcium_Mobilization_Assay A Load CCR5-expressing cells with calcium-sensitive dye B Pre-incubate cells with this compound A->B C Stimulate with CCR5 agonist B->C D Measure fluorescence change C->D E Calculate IC50 D->E

Calcium mobilization assay workflow.

Conclusion

This compound is a highly selective CCR5 antagonist. Its specificity has been established through extensive in vitro profiling against a broad range of other GPCRs and off-targets. The compound potently inhibits CCR5-mediated signaling at nanomolar concentrations, while exhibiting significantly weaker activity against other targets, such as the hERG channel. This high degree of selectivity, coupled with its potent antiviral activity, underscores the potential of this compound as a therapeutic agent for the treatment of HIV-1 infection. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other selective GPCR modulators.

References

INCB9471: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of INCB9471, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). The data presented herein is crucial for understanding the drug's profile and its potential as an anti-HIV-1 agent.

Introduction

This compound is an orally bioavailable small molecule that exhibits high affinity for CCR5, a key coreceptor for HIV-1 entry into host cells. By blocking this interaction, this compound effectively inhibits viral replication. This document summarizes the key preclinical findings that supported its advancement into human clinical trials.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of CCR5-mediated signaling and function.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of various CCR5-mediated events in in vitro assays. The compound was found to be highly selective for CCR5, showing no significant activity against a broad panel of other receptors, ion channels, and transporters.

Table 1: In Vitro Pharmacodynamic Parameters of this compound

ParameterValueCell/Assay Type
CCR5 Binding Affinity (Kd)3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)
Intracellular Calcium Mobilization IC5016 nMNot Specified
ERK Phosphorylation IC503 nMNot Specified
CCR5 Receptor Internalization IC501.5 nMNot Specified
hERG Potassium Current IC504.5 µMhERG patch clamp assay
Antiviral Activity (HOS) IC508 nMHuman Osteosarcoma (HOS) cells
Signaling Pathway

This compound acts as a CCR5 antagonist, thereby inhibiting downstream signaling pathways that are crucial for HIV-1 entry and cellular trafficking. The binding of the natural ligands to CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), or the HIV-1 envelope glycoprotein gp120, triggers a cascade of intracellular events. This compound blocks these events.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Ca_Mobilization Ca²⁺ Mobilization CCR5->Ca_Mobilization Activates ERK_Phosphorylation ERK Phosphorylation CCR5->ERK_Phosphorylation Activates Receptor_Internalization Receptor Internalization CCR5->Receptor_Internalization Induces This compound This compound This compound->CCR5 Blocks HIV1_gp120 HIV-1 gp120 HIV1_gp120->CCR5 Binds

Caption: this compound blocks HIV-1 gp120 binding to CCR5 and subsequent intracellular signaling.

Pharmacokinetics (PK)

The preclinical pharmacokinetic studies of this compound revealed favorable properties, including good oral bioavailability and a promising half-life.

In Vitro ADME Profile

In vitro absorption, distribution, metabolism, and excretion (ADME) profiling provided early indications of the drug's potential for oral administration.

Table 2: In Vitro ADME Properties of this compound

ParameterValueSystem/Assay
Caco-2 Permeability16.5 x 10⁻⁶ cm/sCaco-2 monolayers
P-gp SubstrateNoBidirectional transport studies
Human Serum Protein Binding (Free Fraction)16%Human Serum
Protein Binding Adjusted Antiviral IC90~60 nMNot Specified
In Vivo Pharmacokinetics

In vivo studies in animal models confirmed the promising pharmacokinetic profile of this compound.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

SpeciesBioavailabilityHalf-life (T1/2)
Rat53%Not Specified
DogHighLow Clearance
Monkey14%High Clearance
Human (Repeat Dosing)Not Specified58-60 hours

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the key methodologies employed in the preclinical evaluation of this compound.

CCR5 Binding and Signaling Assays
  • CCR5 Binding Affinity: Kinetic studies were performed using human peripheral blood mononuclear cells (PBMCs) to determine the association and dissociation rates of this compound with human CCR5, from which the dissociation constant (Kd) was calculated.

  • Intracellular Calcium Mobilization: CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR5 agonist was measured using a fluorometric imaging plate reader.

  • ERK Phosphorylation: Cells expressing CCR5 were stimulated with a CCR5 ligand in the presence of varying concentrations of this compound. The levels of phosphorylated ERK were then quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • CCR5 Receptor Internalization: CCR5-expressing cells were treated with a CCR5 agonist to induce receptor internalization. The effect of this compound on this process was assessed by quantifying the amount of receptor remaining on the cell surface, typically using flow cytometry or an antibody-based cell surface ELISA.

In Vitro ADME Assays
  • Caco-2 Permeability: The permeability of this compound was assessed using Caco-2 cell monolayers, a well-established in vitro model for predicting intestinal drug absorption. The rate of transport of the compound from the apical to the basolateral side was measured.

  • P-glycoprotein (P-gp) Substrate Assessment: Bidirectional transport studies across Caco-2 cells were conducted to determine if this compound is a substrate for the P-gp efflux transporter.

  • Protein Binding: The extent of this compound binding to human serum proteins was determined using equilibrium dialysis or ultracentrifugation.

In Vivo Pharmacokinetic Studies
  • Animal Models: Pharmacokinetic studies were conducted in rats, dogs, and monkeys. Animals were administered this compound, and blood samples were collected at various time points.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including bioavailability and clearance, were calculated from the plasma concentration-time data.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_clinical Clinical Development Potency Potency & Selectivity Assays PK_Studies Pharmacokinetic Studies in Animals Potency->PK_Studies ADME ADME Profiling ADME->PK_Studies Clinical_Trials Human Clinical Trials PK_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for this compound, from in vitro studies to clinical trials.

Conclusion

The preclinical data for this compound demonstrates a potent and selective CCR5 antagonist with favorable pharmacokinetic properties. The compound's strong anti-HIV-1 activity in vitro, coupled with its good oral bioavailability in preclinical species, provided a solid rationale for its progression into clinical development. The safety profile from GLP toxicology studies in rodents and primates further supported its advancement into human trials.

INCB9471: A Deep Dive into Conformational Stability and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB9471, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist. The document delves into the critical interplay between the compound's conformational properties and its significant anti-HIV-1 activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Concepts: Conformational Rigidity Over Rotameric Equilibrium

Initial exploration into the stereochemistry of this compound reveals that its biological activity is not governed by a dynamic rotameric equilibrium but rather by a fixed, conformationally constrained structure. The design of this compound incorporates an indane ring, a benzene-fused bicyclic system, which imparts significant rigidity. This structural feature was intentionally introduced to lock the orientation of the phenyl ring, a key pharmacophore element for interaction with the CCR5 receptor.

The synthesis of this compound results in a pair of diastereomers. X-ray crystallography has unequivocally confirmed that the potent biological activity resides in the (1R,2R)-indanyl diastereomer. The alternative (1S,2S) diastereomer is reported to be inactive. This high degree of stereospecificity underscores the importance of the compound's three-dimensional architecture for effective binding to its target. Therefore, the focus of this guide shifts from a discussion of rotational isomers to an analysis of the stable, active conformational isomer.

Quantitative Biological Data

The biological efficacy of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

ParameterValueCell Type/Assay ConditionReference
Antiviral Activity
IC90 (Geometric Mean)9 nMPeripheral Blood Mononuclear Cells (PBMCs), against R5 HIV-1 strains
CCR5 Binding Affinity
Kd3.1 nMHuman PBMCs
Functional Antagonism
IC50 (Calcium Mobilization)16 nMInhibition of CCR5-mediated signaling
IC50 (ERK Phosphorylation)3 nMInhibition of CCR5-mediated signaling
IC50 (Receptor Internalization)1.5 nMInhibition of CCR5-mediated signaling
In Vitro ADMET
Caco-2 Permeability16.5 x 10⁻⁶ cm/s
Human Serum Protein Binding84%
hERG Inhibition IC504.5 µM

Signaling Pathway

This compound functions as a noncompetitive allosteric antagonist of CCR5, a G-protein coupled receptor (GPCR). By binding to a site distinct from the natural ligand binding pocket, it prevents the conformational changes in CCR5 that are necessary for HIV-1 entry into host cells. The diagram below illustrates the CCR5 signaling pathway and the mechanism of inhibition by this compound.

CCR5_Signaling_Pathway gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Receptor CD4->CCR5 Conformational Change in gp120 gp41 gp41 CCR5->gp41 gp120-CCR5 Interaction G_protein G-protein Signaling (e.g., Ca2+ mobilization) CCR5->G_protein Ligand-induced signaling This compound This compound This compound->CCR5 Allosteric Antagonism Fusion Membrane Fusion & Viral Entry gp41->Fusion

CCR5 signaling and this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the cited literature.

CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CCR5 Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled CCR5 ligand (e.g., [125I]MIP-1β) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Workflow for CCR5 Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing human CCR5 are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β) and varying concentrations of this compound.

  • Incubation: The plate is incubated at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monocyte Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the migration of monocytes in response to a CCR5 ligand.

Monocyte_Migration_Assay Isolate Isolate primary human monocytes from peripheral blood Pre_incubate Pre-incubate monocytes with varying concentrations of this compound Isolate->Pre_incubate Setup Place monocytes in the upper chamber of a Transwell insert Pre_incubate->Setup Chemoattractant Add CCR5 ligand (e.g., MIP-1β) to the lower chamber Incubate Incubate to allow cell migration Setup->Incubate Chemoattractant->Incubate Quantify Quantify migrated cells in the lower chamber Incubate->Quantify Analyze Calculate IC50 for inhibition of migration Quantify->Analyze

Workflow for Monocyte Migration Assay.

Protocol:

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

  • Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with media containing a CCR5 chemoattractant (e.g., MIP-1β).

  • Treatment: Monocytes are pre-incubated with various concentrations of this compound and then added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for several hours to allow the monocytes to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of this compound that inhibits 50% of the monocyte migration (IC50) is determined.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the intracellular signaling cascade initiated by CCR5 activation.

Calcium_Mobilization_Assay Load_Cells Load CCR5-expressing cells with a calcium-sensitive fluorescent dye Pre_incubate Pre-incubate cells with varying concentrations of this compound Load_Cells->Pre_incubate Stimulate Stimulate cells with a CCR5 agonist (e.g., RANTES) Pre_incubate->Stimulate Measure Measure the change in intracellular calcium concentration via fluorescence Stimulate->Measure Analyze Calculate IC50 for inhibition of calcium flux Measure->Analyze

Workflow for Calcium Mobilization Assay.

Protocol:

  • Cell Preparation: A cell line expressing CCR5 is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment: The dye-loaded cells are pre-incubated with different concentrations of this compound.

  • Stimulation: The cells are then stimulated with a CCR5 agonist (e.g., RANTES or MIP-1β).

  • Detection: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium flux (IC50) is calculated.

Conclusion

This compound is a potent and selective CCR5 antagonist whose biological activity is intrinsically linked to its rigid, stereochemically defined structure. The (1R,2R)-indanyl diastereomer is the active form, highlighting the critical importance of conformational constraint in its design. The comprehensive data presented in this guide, from its high-affinity binding and potent functional antagonism to its favorable in vitro ADMET profile, underscore its potential as an anti-HIV-1 therapeutic. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field of drug discovery and development.

The Potent and Selective CCR5 Antagonist INCB9471: An In-Depth Technical Guide to its Effect on Chemokine-Induced Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5, a G-protein coupled receptor (GPCR), plays a crucial role in inflammatory responses by mediating the migration of leukocytes. Its natural ligands include the chemokines RANTES (regulated on activation, normal T cell expressed, and secreted), macrophage inflammatory protein-1α (MIP-1α), and MIP-1β.[3] Beyond its role in inflammation, CCR5 is also a major co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type-1 (HIV-1) into host cells.[3][4] this compound acts as an allosteric noncompetitive inhibitor of CCR5, effectively blocking the downstream signaling induced by its natural ligands and preventing HIV-1 viral entry.[3][5] This technical guide provides a comprehensive overview of the effects of this compound on chemokine-induced signaling, including detailed experimental methodologies, quantitative data, and visual representations of the involved pathways.

Mechanism of Action

This compound functions by binding to the CCR5 receptor and locking it in a conformation that is unable to bind its cognate chemokines or the HIV-1 envelope protein gp120.[3] This noncompetitive antagonism prevents the initiation of downstream intracellular signaling cascades that are responsible for cellular responses such as chemotaxis, calcium mobilization, and ERK phosphorylation.[3]

Quantitative Data on the Inhibitory Effects of this compound

The potency of this compound has been quantified across a range of in vitro assays, demonstrating its efficacy in blocking various aspects of CCR5-mediated signaling and function. The following tables summarize the key quantitative data.

Table 1: Inhibition of CCR5-Mediated Signaling Events by this compound

Signaling EventIC50 (nM)Cell Type
Intracellular Calcium Mobilization16Human Peripheral Blood Mononuclear Cells (PBMCs)
ERK Phosphorylation3Human Peripheral Blood Mononuclear Cells (PBMCs)
CCR5 Receptor Internalization1.5Human Peripheral Blood Mononuclear Cells (PBMCs)
Data sourced from literature.[3]

Table 2: Inhibition of Ligand Binding to CCR5 by this compound

RadioligandIC50 (nM)
¹²⁵I-MIP-1α4.3
¹²⁵I-MIP-1β2.7
¹²⁵I-RANTES4.9
Data represents the concentration of this compound required to displace 50% of the radiolabeled ligand from the CCR5 receptor.[6]

Table 3: Inhibition of Chemotaxis and Anti-HIV-1 Activity of this compound

Functional AssayIC50 / IC90 (nM)Details
MIP-1β induced monocyte chemotaxis4.8 (IC50)Inhibition of monocyte migration towards a MIP-1β gradient.[2]
Anti-HIV-1 Activity (R5 strains)9 (Geometric Mean IC90)Inhibition of various R5 HIV-1 strains in PBMCs.[3]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the effects of this compound on chemokine-induced signaling.

Radioligand Competition Binding Assay

This assay is used to determine the affinity of this compound for the CCR5 receptor by measuring its ability to compete with the binding of a radiolabeled CCR5 ligand.

Methodology:

  • Cell Preparation: Membranes from cells expressing CCR5 (e.g., HEK293/CCR5 cells or human monocytes) are prepared by homogenization and centrifugation.[7]

  • Assay Setup: The cell membranes are incubated in a multi-well plate with a constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β) and varying concentrations of this compound.[7]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of each well are filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Chemokine-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration that occurs upon chemokine binding to CCR5.

Methodology:

  • Cell Loading: CCR5-expressing cells (e.g., CHO-K1 cells expressing CCR5 or PBMCs) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Chemokine Stimulation: A CCR5 agonist (e.g., RANTES or MIP-1β) is added to the cells to stimulate calcium release from intracellular stores.[10]

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.[9]

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the CCR5 signaling cascade.

Methodology:

  • Cell Treatment: CCR5-expressing cells are serum-starved and then pre-treated with different concentrations of this compound before being stimulated with a CCR5 ligand.

  • Cell Lysis: The cells are lysed to extract the total protein content.[3]

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[11]

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK as a loading control. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Signal Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the p-ERK band is normalized to the total ERK band, and the IC50 value for this compound is calculated.

CCR5 Receptor Internalization Assay

This assay measures the ability of this compound to prevent the chemokine-induced internalization of the CCR5 receptor from the cell surface.

Methodology:

  • Cell Treatment: CCR5-expressing cells are incubated with a CCR5 ligand (e.g., MIP-1β) in the presence or absence of this compound.[12]

  • Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes an extracellular epitope of CCR5.[4]

  • Flow Cytometry: The fluorescence intensity of the stained cells is analyzed by flow cytometry. A decrease in fluorescence intensity indicates receptor internalization.

  • Data Analysis: The percentage of inhibition of receptor internalization is calculated for each concentration of this compound to determine the IC50 value.

Monocyte Chemotaxis Assay (Transwell Assay)

This assay evaluates the effect of this compound on the directed migration of monocytes towards a chemokine gradient.

Methodology:

  • Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a medium with a chemoattractant (e.g., MIP-1β), while the upper chamber contains monocytes suspended in a medium with varying concentrations of this compound.[5][13]

  • Incubation: The plate is incubated to allow the monocytes to migrate through the pores of the membrane towards the chemoattractant.

  • Cell Staining and Counting: After incubation, the non-migrated cells on the top of the membrane are removed. The migrated cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[14]

  • Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the absence of the inhibitor to calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Visualization

Upon binding of its natural ligands, CCR5 activates intracellular signaling pathways that are crucial for cell migration and other inflammatory responses. This compound effectively blocks these signaling cascades.

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 GPCR G-Protein (αβγ) PLC PLC GPCR->PLC Activates PI3K PI3K GPCR->PI3K Activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) GPCR->MAPK_cascade Activates This compound This compound This compound->CCR5 Inhibition Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Activation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis ERK ERK MAPK_cascade->ERK ERK->Chemotaxis

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Primary Readouts Binding Radioligand Binding Assay IC50_binding IC50 (Binding Affinity) Binding->IC50_binding Calcium Calcium Mobilization Assay IC50_calcium IC50 (Functional Antagonism) Calcium->IC50_calcium ERK ERK Phosphorylation Assay IC50_erk IC50 (Signaling Inhibition) ERK->IC50_erk Internalization Receptor Internalization Assay IC50_internalization IC50 (Internalization Block) Internalization->IC50_internalization Chemotaxis Monocyte Chemotaxis Assay IC50_chemotaxis IC50 (Migration Inhibition) Chemotaxis->IC50_chemotaxis start Start: Characterization of this compound start->Binding start->Calcium start->ERK start->Internalization start->Chemotaxis

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR5 receptor. Through its allosteric noncompetitive mechanism of action, it effectively inhibits chemokine-induced signaling and function, including calcium mobilization, ERK phosphorylation, receptor internalization, and monocyte chemotaxis. The comprehensive data and methodologies presented in this guide underscore the robust preclinical characterization of this compound and provide a valuable resource for researchers and drug development professionals working in the fields of inflammation, immunology, and infectious diseases. The detailed experimental protocols and visual representations of the underlying biological processes offer a clear framework for understanding and further investigating the therapeutic potential of CCR5 antagonism.

References

Unveiling the Anti-inflammatory Potential of INCB9471: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-inflammatory properties of INCB9471, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist. While primarily investigated for its anti-HIV-1 activity, the mechanism of action of this compound inherently suggests a potential role in modulating inflammatory responses. This document summarizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: CCR5 Antagonism

This compound is an orally bioavailable small molecule that functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[1] The CCR5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator in the inflammatory cascade. Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1][2] The binding of these chemokines to CCR5 on the surface of immune cells, such as T-cells and macrophages, initiates downstream signaling pathways that lead to cell migration, activation, and proliferation at sites of inflammation.

This compound binds to a transmembrane domain of the CCR5 receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands. This blockade of ligand binding inhibits the subsequent intracellular signaling events, thereby attenuating the inflammatory response.

Signaling Pathway of CCR5 and Inhibition by this compound

The following diagram illustrates the canonical CCR5 signaling pathway and the point of intervention by this compound.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (RANTES, MIP-1α, MIP-1β) CCR5 CCR5 Receptor Chemokines->CCR5 Binds to G_Protein G-protein (Gαi) CCR5->G_Protein Activates This compound This compound This compound->CCR5 Allosterically Binds and Inhibits Signaling_Cascade Downstream Signaling Cascade (e.g., Ca²⁺ mobilization, ERK phosphorylation) G_Protein->Signaling_Cascade Initiates Inflammatory_Response Inflammatory Response (Cell Migration, Activation, Proliferation) Signaling_Cascade->Inflammatory_Response Leads to

CCR5 Signaling and this compound Inhibition

Quantitative Data Summary

While specific anti-inflammatory studies on this compound are not extensively published due to the discontinuation of its development for business reasons, the available data from its anti-HIV-1 investigation provides valuable insights into its potency and pharmacological profile.[2]

Table 1: In Vitro Potency of this compound
ParameterValueCell Type/Assay ConditionReference
CCR5 Binding Affinity (Kd) 3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]
IC50 (Calcium Mobilization) 16 nM---[1]
IC50 (ERK Phosphorylation) 3 nM---[1]
IC50 (Receptor Internalization) 1.5 nM---[1]
Geometric Mean IC90 (Anti-HIV-1 Activity) 9 nMPBMCs (against various R5 HIV-1 strains)[1]
Protein Binding Adjusted IC90 ~60 nMHuman Serum[1]
Table 2: Preclinical Pharmacokinetic Profile of this compound
SpeciesOral Bioavailability (%)Half-life (T1/2)Reference
Rat100%---[2]
Dog95%---[2]
Table 3: Human Pharmacokinetic Profile of this compound
ParameterValueDosing RegimenReference
Half-life (T1/2) 58-60 hoursRepeat dosing[1]

Experimental Protocols

Detailed experimental protocols for specifically investigating the anti-inflammatory properties of this compound are not publicly available. However, standard immunological and pharmacological assays would be employed. Below are representative methodologies.

In Vitro Chemotaxis Assay

Objective: To determine the ability of this compound to inhibit the migration of immune cells towards a CCR5 ligand.

Methodology:

  • Isolate primary immune cells (e.g., T-lymphocytes or monocytes) from human peripheral blood.

  • Place a solution containing a CCR5 ligand (e.g., RANTES/CCL5) in the lower chamber of a transwell plate.

  • Add the isolated immune cells, pre-incubated with varying concentrations of this compound or vehicle control, to the upper chamber, which is separated by a porous membrane.

  • Incubate the plate to allow for cell migration.

  • Quantify the number of cells that have migrated to the lower chamber using flow cytometry or a cell counter.

  • Calculate the IC50 value for inhibition of chemotaxis.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production and release of pro-inflammatory cytokines.

Methodology:

  • Culture primary immune cells or a relevant cell line (e.g., macrophages).

  • Pre-treat the cells with different concentrations of this compound or vehicle control.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of a CCR5 ligand.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Determine the dose-dependent effect of this compound on cytokine release.

Hypothetical Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of the anti-inflammatory properties of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Receptor_Binding CCR5 Receptor Binding Assay Functional_Assays Functional Assays (Calcium Mobilization, Chemotaxis) Receptor_Binding->Functional_Assays Confirm Functional Activity Cytokine_Profiling Cytokine Release Profiling Functional_Assays->Cytokine_Profiling Assess Anti-inflammatory Effect PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Profiling->PK_PD Proceed to In Vivo Animal_Model Animal Model of Inflammation (e.g., Collagen-Induced Arthritis) PK_PD->Animal_Model Inform Dose Selection Efficacy_Assessment Efficacy Assessment (Clinical Scores, Histopathology) Animal_Model->Efficacy_Assessment Evaluate Therapeutic Potential

Preclinical Anti-inflammatory Evaluation Workflow

Discussion and Future Directions

The potent and selective antagonism of the CCR5 receptor by this compound provides a strong rationale for its potential as an anti-inflammatory agent. The roles of CCR5 and its ligands are well-established in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. By inhibiting the recruitment of inflammatory cells to tissues, this compound could theoretically ameliorate disease progression and symptoms in these conditions.

While the clinical development of this compound was halted, the compound remains a valuable tool for preclinical research into the role of CCR5 in inflammation.[2] Further studies would be necessary to fully characterize its anti-inflammatory profile. These could include testing in various animal models of autoimmune disease and a more detailed investigation of its effects on different immune cell subsets. The high oral bioavailability and long half-life of this compound are favorable properties for a potential therapeutic agent.[1][2]

References

INCB9471: A Technical Guide for CCR5 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of INCB9471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). Initially developed for the treatment of HIV-1 infection, this compound's well-characterized pharmacology and favorable in vitro and in vivo properties make it an excellent tool compound for investigating CCR5 biology in various physiological and pathological contexts.

Introduction to this compound

This compound is an orally bioavailable, small-molecule antagonist of the human CCR5 receptor.[1] CCR5, a G protein-coupled receptor (GPCR), is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a key target for antiretroviral therapy.[2][3] Beyond its role in HIV, CCR5 and its chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), are crucial regulators of leukocyte trafficking and have been implicated in inflammatory diseases and cancer.[4][5]

This compound was developed by Incyte Corporation and progressed to Phase II clinical trials, where it was found to be safe, well-tolerated, and effective in reducing viral load in HIV-infected patients.[6][7] Although its clinical development for HIV was discontinued for business reasons, its robust preclinical and clinical dataset provides a solid foundation for its use as a research tool.[8]

Mechanism of Action

This compound acts as an allosteric, noncompetitive inhibitor of the CCR5 receptor.[9][10] This means it binds to a site on the receptor distinct from the orthosteric site where natural chemokine ligands and the HIV-1 envelope protein gp120 interact.[10][11] This binding induces a conformational change in the receptor that prevents the binding of both chemokines and gp120, thereby blocking downstream signaling and viral entry.[2][9] Kinetic studies have shown that this compound associates rapidly with CCR5 and dissociates slowly, contributing to its prolonged pharmacological effect.[9][10]

Quantitative Data

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

Parameter Value Cell Type / Assay Condition Description
Binding Affinity (Kd) 3.1 nM Human Peripheral Blood Mononuclear Cells (PBMCs) Dissociation constant, indicating high affinity for the CCR5 receptor.[7][9]
Anti-HIV-1 Activity (IC90) 9 nM (geometric mean) PBMCs infected with various R5 HIV-1 clades Concentration required to inhibit 90% of viral replication.[7][9]
Calcium Mobilization (IC50) 16 nM CCR5-expressing cells Inhibition of chemokine-induced intracellular calcium release.[9]
ERK Phosphorylation (IC50) 3 nM CCR5-expressing cells Inhibition of a key downstream signaling event.[9]
Receptor Internalization (IC50) 1.5 nM CCR5-expressing cells Inhibition of ligand-induced receptor internalization.[9]

| hERG Inhibition (IC50) | 4.5 µM | hERG patch clamp assay | Measure of potential cardiac toxicity; value is >500 times the antiviral IC90.[9] |

Table 2: In Vivo Pharmacokinetic Properties of this compound

Species Parameter Value Dosing
Rat Half-life (t½) 6 hours Intravenous
Oral Bioavailability (F) 100% Oral
Dog Half-life (t½) 11 hours Intravenous
Oral Bioavailability (F) 95% Oral
Human Half-life (t½) 39 - 60 hours Single and repeat doses

| | Tmax | 1 - 3 hours | Single and repeat doses |

Data compiled from references[7][9].

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key assays used to characterize its activity.

This assay quantifies the ability of this compound to displace a radiolabeled chemokine from the CCR5 receptor, allowing for the determination of binding affinity (Ki).

Methodology:

  • Cell Culture: Use a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells) or freshly isolated human PBMCs.

  • Membrane Preparation (Optional): Cell membranes can be prepared from the CCR5-expressing cells to isolate the receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[12]

  • Reaction Setup: In a 96-well plate, combine:

    • CCR5-expressing cell membranes or whole cells.

    • A fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1β or [¹²⁵I]-RANTES).[8]

    • A range of concentrations of this compound or unlabeled ("cold") ligand for the standard curve.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to block the increase in intracellular calcium that occurs upon CCR5 activation by a chemokine ligand.

Methodology:

  • Cell Seeding: Seed CCR5-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[13]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer, often containing probenecid to prevent dye leakage.[13][14] Incubate for approximately 1 hour at 37°C.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 5-30 minutes) at room temperature or 37°C.

  • Ligand Addition and Measurement: Place the plate in a fluorescence kinetic plate reader (e.g., FlexStation or FLIPR).[11] Establish a baseline fluorescence reading.

  • Stimulation: Inject a CCR5 agonist (e.g., RANTES or MIP-1β) at a predetermined EC80 concentration into the wells.

  • Data Acquisition: Immediately record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.[15]

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage reduction in the peak fluorescence signal compared to control wells (agonist only). Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.[16]

This assay assesses the ability of this compound to inhibit the directed migration of cells (e.g., monocytes or CCR5-expressing T-cells) towards a chemokine gradient.

Methodology:

  • Cell Preparation: Isolate primary human monocytes or use a CCR5-expressing cell line. Resuspend the cells in assay medium (e.g., RPMI + 0.5% BSA). Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell plate) with a porous membrane (typically 5 µm pore size for monocytes).[16]

  • Loading:

    • Add the CCR5 chemokine ligand (e.g., MIP-1β) to the lower wells of the chamber to act as the chemoattractant.[10]

    • Add the this compound-treated cells to the upper chamber (the filter insert).

  • Incubation: Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator to allow cell migration through the membrane pores towards the chemoattractant.

  • Quantification:

    • Remove the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the migrated cells in several fields of view using a microscope or quantify the total migrated cells using a plate reader after cell lysis and addition of a fluorescent dye (e.g., CyQuant).[16]

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands Extracellular cluster_cytosol Intracellular Signaling cluster_response Cellular Response CCR5 CCR5 Receptor G_protein Heterotrimeric G Protein (Gi) CCR5->G_protein activates G_alpha Gαi G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma dissociates PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Chemokine Ligand (RANTES, MIP-1α/β) Ligand->CCR5 binds G_betagamma->PLC activates MAPK MAPK Pathway (ERK, JNK, p38) G_betagamma->MAPK activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Migration Ca_release->Chemotaxis Gene Gene Transcription PKC->Gene MAPK->Gene

Caption: Canonical CCR5 signaling pathway initiated by chemokine binding.

INCB9471_MoA cluster_membrane Plasma Membrane cluster_ligands Extracellular Ligands cluster_response Downstream Events CCR5 CCR5 Receptor Blocked2 X CCR5->Blocked2 Activation Blocked This compound This compound This compound->CCR5 Binds to allosteric site Chemokine Chemokine (e.g., RANTES) Blocked1 X Chemokine->Blocked1 gp120 HIV-1 gp120 gp120->Blocked1 Signaling G Protein Signaling Viral_Entry Viral Entry Blocked1->CCR5 Binding Blocked Blocked2->Signaling Blocked2->Viral_Entry

Caption: Allosteric antagonism of CCR5 by this compound.

Calcium_Mobilization_Workflow start Start step1 Seed CCR5-expressing cells in 96/384-well plate start->step1 step2 Incubate overnight (form monolayer) step1->step2 step3 Load cells with calcium-sensitive dye step2->step3 step4 Pre-incubate with This compound concentrations step3->step4 step5 Measure baseline fluorescence in kinetic plate reader step4->step5 step6 Inject CCR5 agonist (e.g., RANTES) step5->step6 step7 Record fluorescence change (calcium flux) step6->step7 step8 Analyze data: Calculate % inhibition step7->step8 end Determine IC50 step8->end

Caption: Experimental workflow for the Calcium Mobilization Assay.

Chemotaxis_Workflow start Start step1 Prepare cell suspension (e.g., monocytes) start->step1 step2 Pre-incubate cells with This compound concentrations step1->step2 step3 Add chemoattractant to lower chamber step2->step3 step4 Add treated cells to upper chamber (insert) step3->step4 step5 Incubate to allow cell migration step4->step5 step6 Remove non-migrated cells step5->step6 step7 Fix, stain, and count migrated cells step6->step7 step8 Analyze data: Calculate % inhibition step7->step8 end Determine IC50 step8->end

Caption: Experimental workflow for the Chemotaxis Assay.

References

INCB9471 Off-Target Activity Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a G-protein coupled receptor (GPCR) that serves as a co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] By blocking this interaction, this compound effectively inhibits viral entry and has demonstrated efficacy in reducing viral load in clinical trials.[1] A critical aspect of the preclinical development of any therapeutic candidate is the comprehensive assessment of its off-target activity. Unintended interactions with other biological macromolecules can lead to adverse drug reactions and potential toxicity. This technical guide provides an in-depth overview of the off-target activity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing key biological and experimental workflows.

Data Presentation: this compound Selectivity and Off-Target Profile

This compound has been profiled for its selectivity against a broad panel of biological targets to assess its potential for off-target interactions. The following tables summarize the key findings from these preclinical safety evaluations.

Table 1: Summary of this compound Off-Target Selectivity Screening

Target ClassNumber of Targets TestedOutcomeReference
Ion Channels>50 (in total panel)No significant inhibitory activity[1]
Transporters>50 (in total panel)No significant inhibitory activity[1]
Chemokine Receptors>50 (in total panel)No significant inhibitory activity[1]
Other GPCRs>50 (in total panel)No significant inhibitory activity[1]

Table 2: Specific Off-Target Interaction of this compound

Off-TargetAssay TypeResult (IC50)SignificanceReference
hERG Potassium ChannelWhole-cell patch clamp4.5 µMThis value is considered to be significantly higher than the concentrations at which this compound exerts its therapeutic effect, suggesting a low risk of cardiac-related adverse effects.[1]

Experimental Protocols

The assessment of off-target activity relies on a suite of well-established in vitro assays. Below are detailed methodologies for two key experiments relevant to the characterization of a GPCR antagonist like this compound.

GPCR Radioligand Binding Assay (Competition)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of off-target GPCRs.

Materials:

  • Cell membranes prepared from cell lines stably expressing the GPCR of interest.

  • Radiolabeled ligand specific for the GPCR (e.g., [125I]-MIP-1α for CCR5).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[2][3]

hERG Whole-Cell Patch Clamp Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, an interaction that can lead to cardiac arrhythmias.[4][5]

Objective: To determine the IC50 of this compound for the hERG potassium channel.

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[4]

  • Patch clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2).

  • Test compound (this compound) at various concentrations.

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency and prepare a single-cell suspension for recording.

  • Pipette Preparation: Pull glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Using the micromanipulator, bring the micropipette into contact with a cell to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the resulting currents.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[6][7]

  • Compound Application: Perfuse the cell with the extracellular solution containing different concentrations of this compound.

  • Data Acquisition and Analysis: Record the hERG currents before and after the application of the test compound. The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.[6][7]

Mandatory Visualizations

Off_Target_Screening_Workflow Broad_Panel Broad_Panel Concentration_Response Concentration_Response Broad_Panel->Concentration_Response Identified Hits Functional_Assays Functional_Assays Concentration_Response->Functional_Assays Confirmed & Potent Hits Risk_Assessment Risk_Assessment Functional_Assays->Risk_Assessment Mechanistic Understanding

Caption: A typical tiered workflow for off-target activity screening in drug discovery.

CCR5_Signaling_Pathway Ligands Ligands CCR5 CCR5 Ligands->CCR5 Binds & Activates G_Protein G_Protein CCR5->G_Protein Activates This compound This compound This compound->CCR5 Blocks Downstream Downstream G_Protein->Downstream Initiates

Caption: Simplified CCR5 signaling pathway and the mechanism of action of this compound.

Conclusion

The preclinical evaluation of this compound demonstrates a high degree of selectivity for its intended target, CCR5. Extensive screening against a panel of over 50 off-targets, including other GPCRs, ion channels, and transporters, revealed no significant inhibitory activity.[1] The one identified off-target interaction with the hERG potassium channel occurs at a concentration that is approximately 500-fold higher than its mean antiviral IC90 value, indicating a wide therapeutic window and a low risk of proarrhythmic effects.[1] The comprehensive off-target screening strategy, employing assays such as radioligand binding and whole-cell patch clamp, is fundamental to establishing the safety profile of a drug candidate. The favorable selectivity profile of this compound is a key attribute that has supported its advancement into clinical development. This technical guide underscores the importance of a rigorous and systematic approach to off-target activity screening in the development of safe and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for INCB9471 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antagonist activity of INCB9471 on the C-C chemokine receptor 5 (CCR5) using a calcium mobilization assay. This assay is a robust method for characterizing the potency and mechanism of action of CCR5 inhibitors.

Introduction

This compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5). CCR5, a G-protein coupled receptor (GPCR), is the primary co-receptor for the entry of R5-tropic HIV-1 into host cells and also plays a role in inflammatory responses. Natural ligands for CCR5 include chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Ligand binding to CCR5 activates a signaling cascade, including the mobilization of intracellular calcium. This compound functions as an allosteric noncompetitive inhibitor, preventing the conformational changes required for signal transduction and subsequent calcium release. This protocol details an in vitro assay to quantify the inhibitory effect of this compound on CCR5-mediated calcium mobilization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR5 signaling pathway leading to calcium mobilization and the workflow for the antagonist assay.

CCR5_Signaling_Pathway CCR5 Signaling Pathway for Calcium Mobilization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum CCR5 CCR5 Receptor G_protein Gq Protein CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ from Ca_store->Ca_release Ligand Chemokine Ligand (e.g., RANTES) Ligand->CCR5 Binds & Activates This compound This compound (Antagonist) This compound->CCR5 Inhibits

CCR5 Signaling Pathway for Calcium Mobilization

Calcium_Mobilization_Assay_Workflow This compound Calcium Mobilization Antagonist Assay Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Seed CCR5-expressing cells (e.g., CHO-K1/CCR5, THP-1) into a 96-well plate incubation1 2. Incubate overnight at 37°C, 5% CO₂ cell_seeding->incubation1 dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 4. Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition 5. Add this compound (antagonist) at various concentrations incubation2->compound_addition incubation3 6. Incubate for 15-30 minutes at room temperature compound_addition->incubation3 agonist_addition 7. Add CCR5 agonist (e.g., RANTES) at EC₈₀ incubation3->agonist_addition measurement 8. Immediately measure fluorescence using a plate reader (e.g., FLIPR, FlexStation) agonist_addition->measurement data_proc 9. Calculate the change in fluorescence intensity measurement->data_proc ic50_calc 10. Determine the IC₅₀ value for this compound data_proc->ic50_calc

This compound Calcium Mobilization Antagonist Assay Workflow

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
CCR5-expressing cells (e.g., CHO-K1/CCR5, THP-1)ATCCCRL-2256 (for THP-1)
Cell Culture Medium (e.g., RPMI-1640, F-12K)Gibco11875093 (for RPMI)
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compoundMedChemExpressHY-14230
CCR5 Agonist (e.g., Human RANTES/CCL5)R&D Systems278-RN
Fluo-4 AM Calcium Imaging KitThermo FisherF14201
ProbenecidSigma-AldrichP8761
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺Gibco14025092
96-well black-wall, clear-bottom platesCorning3603
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650

Procedure

Day 1: Cell Seeding

  • Culture CCR5-expressing cells (e.g., THP-1 monocytes or a stable CHO-K1/CCR5 cell line) according to standard protocols.

  • For adherent cells (e.g., CHO-K1/CCR5), harvest and resuspend in fresh culture medium. For suspension cells (e.g., THP-1), collect the required number of cells.

  • Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

Day 2: Calcium Mobilization Assay

  • Prepare Reagents:

    • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid. Probenecid helps to prevent the leakage of the dye from the cells.

    • Fluo-4 AM Loading Solution: Prepare the Fluo-4 AM solution according to the manufacturer's instructions, typically by dissolving the dye in DMSO and then diluting it in the Assay Buffer to a final concentration of 2-5 µM.

    • This compound (Antagonist) Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in Assay Buffer. The final concentrations in the assay will be lower, so prepare these solutions at an intermediate concentration (e.g., 4X the final desired concentration).

    • RANTES (Agonist) Solution: Prepare a solution of the CCR5 agonist (e.g., RANTES) in Assay Buffer at a concentration that will produce approximately 80% of the maximal response (EC₈₀). This concentration should be determined in a separate agonist dose-response experiment. Prepare this solution at an intermediate concentration (e.g., 4X the final desired concentration).

  • Dye Loading:

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Addition (Antagonist):

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 50 µL of the various concentrations of this compound solutions to the appropriate wells. Include wells with Assay Buffer only (vehicle control).

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Fluorescence Measurement:

    • Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Program the instrument to add 50 µL of the RANTES (agonist) solution to each well and immediately begin recording the fluorescence signal every 1-2 seconds for a total of 120-180 seconds.

Data Analysis

  • The change in intracellular calcium is measured as the change in fluorescence intensity. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence before agonist addition.

  • Normalize the data by setting the response in the absence of agonist as 0% and the response of the vehicle control (agonist only) as 100%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound. The IC₅₀ is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Expected Results

This compound is expected to inhibit the RANTES-induced calcium mobilization in a dose-dependent manner. The reported IC₅₀ value for this compound in a calcium mobilization assay is approximately 16 nM, though this may vary depending on the specific cell line and assay conditions.

Data Presentation

The results of the dose-response experiment can be summarized in the following table:

This compound Concentration (nM)% Inhibition (Mean ± SD)
0 (Vehicle)0 ± 5.2
0.18.3 ± 4.5
0.315.6 ± 6.1
128.9 ± 7.3
345.1 ± 5.8
1065.7 ± 4.9
3085.4 ± 3.7
10096.2 ± 2.1
30098.9 ± 1.5
100099.5 ± 1.1
IC₅₀ (nM) ~16

Note: The data presented in this table is illustrative and based on published findings. Actual results may vary.

INCB9471 ERK phosphorylation assay in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Inhibition of Ligand-Induced ERK Phosphorylation in Primary Human PBMCs by the CCR5 Antagonist INCB9471

Document ID: ANP-2025-01

Revision: 1.0

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is a major co-receptor for HIV-1 entry into host cells.[1] Ligand binding to CCR5, by chemokines such as Macrophage Inflammatory Protein-1β (MIP-1β/CCL4), initiates a cascade of intracellular signaling events.[1] One of the key downstream pathways activated is the Ras-Raf-MEK-ERK (MAPK) pathway, which is critical for regulating cell proliferation, differentiation, and survival.[2][3] The activation of this pathway culminates in the dual phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204 and Thr185/Tyr187, respectively.[4][5]

This compound is a potent and selective, noncompetitive CCR5 antagonist.[6] Rather than inhibiting the ERK enzyme directly, this compound blocks the upstream CCR5 receptor, thereby preventing ligand-induced signal transduction.[1][7] This inhibitory action has been shown to block downstream events, including ERK phosphorylation.[1] Measuring the levels of phosphorylated ERK (p-ERK) is therefore a reliable method to quantify the functional activity of CCR5 antagonists like this compound in primary cells.

This document provides a detailed protocol for an assay to measure the inhibitory effect of this compound on MIP-1β-induced ERK phosphorylation in primary human Peripheral Blood Mononuclear Cells (PBMCs). The primary detection method described is Western blotting.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the signaling cascade from the CCR5 receptor to ERK phosphorylation and indicates the point of inhibition by this compound.

G CCR5 to ERK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand MIP-1β (Ligand) CCR5 CCR5 Receptor Ligand->CCR5 Binds GPCR G-Protein Activation CCR5->GPCR Activates This compound This compound This compound->CCR5 Blocks Ras Ras GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Activation Downstream\nEffects Downstream Effects pERK->Downstream\nEffects G p-ERK Western Blot Workflow A 1. Isolate & Culture Primary PBMCs B 2. Seed Cells (e.g., 2x10^6 cells/well) A->B C 3. Serum Starve (4-6 hours) B->C D 4. Pre-treat with this compound (Varying concentrations, 1 hour) C->D E 5. Stimulate with MIP-1β (e.g., 50 ng/mL, 10 min) D->E F 6. Lyse Cells & Harvest Protein E->F G 7. Quantify Protein (BCA Assay) F->G H 8. Western Blot (SDS-PAGE, Transfer) G->H I 9. Probe for p-ERK H->I J 10. Strip & Re-probe for Total ERK I->J K 11. Image & Analyze (Densitometry) J->K

References

Application Notes and Protocols for Radioligand Binding Assay of INCB9471 on PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By blocking this interaction, this compound effectively prevents viral entry, representing a significant therapeutic strategy in the management of HIV/AIDS.[1][2] CCR5, a member of the G-protein coupled receptor (GPCR) superfamily, also plays a role in inflammatory responses, making it a target for other diseases.[3] Understanding the binding characteristics of this compound to CCR5 on primary human cells is crucial for its development and clinical application.

This document provides detailed protocols for conducting a radioligand binding assay to characterize the interaction of this compound with CCR5 on human peripheral blood mononuclear cells (PBMCs). PBMCs are a readily accessible source of primary cells, including monocytes and T-lymphocytes, which naturally express CCR5. The protocols described herein are designed to determine the binding affinity (Kd) of a radioligand and the inhibitory constant (Ki) of this compound.

Signaling Pathway

The binding of natural chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α), to CCR5 initiates a cascade of intracellular signaling events. This process is crucial for leukocyte chemotaxis and activation. This compound acts as an antagonist, blocking these downstream signaling pathways by preventing the initial ligand-receptor interaction.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIP-1alpha MIP-1alpha CCR5 CCR5 Receptor MIP-1alpha->CCR5 Binds This compound This compound This compound->CCR5 Blocks G_Protein G-Protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Chemotaxis & Inflammatory Response Ca_Mobilization->Cellular_Response Contributes to MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Leads to

CCR5 Signaling and Inhibition by this compound

Data Presentation

The following table summarizes the key binding and inhibitory parameters of this compound, providing a clear comparison of its potency in various assays.

ParameterValueCell TypeAssay TypeReference
Kd 3.1 nMHuman PBMCsRadioligand Binding (Kinetic)[3]
IC50 (Calcium Mobilization) 16 nMHuman PBMCsFunctional Assay[3]
IC50 (ERK Phosphorylation) 3 nMHuman PBMCsFunctional Assay[3]
IC50 (Receptor Internalization) 1.5 nMHuman PBMCsFunctional Assay[3]

Experimental Protocols

A filtration-based radioligand binding assay is the gold standard for quantifying the interaction between a ligand and a membrane-bound receptor.[4] This section provides a detailed methodology for both saturation and competition binding assays on human PBMCs.

Experimental_Workflow Radioligand Binding Assay Workflow PBMC_Isolation 1. Isolate PBMCs from whole blood Membrane_Prep 2. Prepare Cell Membranes (Optional, for membrane-based assay) PBMC_Isolation->Membrane_Prep Assay_Setup 3. Set up Assay Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation 4. Incubate with Radioligand and this compound Assay_Setup->Incubation Filtration 5. Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting 6. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis 7. Analyze Data (Kd, Bmax, Ki) Counting->Data_Analysis

General Workflow for Radioligand Binding Assay
Materials and Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood.

  • Radioligand: [¹²⁵I]-MIP-1α (specific activity ~2000 Ci/mmol).

  • Unlabeled Ligand (for non-specific binding): Cold MIP-1α.

  • Test Compound: this compound.

  • Binding Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Lysis Buffer (for membrane preparation): 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Fluid.

  • Multi-well Plate Scintillation Counter.

Protocol 1: Saturation Binding Assay to Determine Radioligand Kd

This assay determines the equilibrium dissociation constant (Kd) of the radioligand ([¹²⁵I]-MIP-1α) and the maximum number of binding sites (Bmax) on the PBMCs.

  • PBMC Preparation:

    • Thaw cryopreserved PBMCs or use freshly isolated cells.

    • Wash cells twice with cold Binding Buffer.

    • Resuspend cells in Binding Buffer to a final concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well filter plate, set up triplicate wells for each concentration of radioligand.

    • Total Binding: Add 50 µL of Binding Buffer.

    • Non-specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled MIP-1α (e.g., 1 µM).

    • Add 100 µL of the PBMC suspension (200,000 cells) to each well.

    • Add 50 µL of varying concentrations of [¹²⁵I]-MIP-1α (e.g., 0.01 nM to 10 nM final concentration) to the appropriate wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the filter plate.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Quantification:

    • Dry the filter plate.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [¹²⁵I]-MIP-1α.

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay to Determine this compound Ki

This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with the radioligand for binding to CCR5.

  • PBMC Preparation:

    • Follow the same procedure as in the saturation binding assay to prepare a PBMC suspension of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well filter plate, set up the following in triplicate:

    • Total Binding: 50 µL of Binding Buffer.

    • Non-specific Binding (NSB): 50 µL of a saturating concentration of unlabeled MIP-1α (e.g., 1 µM).

    • Competition: 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM final concentration).

    • Add 100 µL of the PBMC suspension (200,000 cells) to all wells.

    • Add 50 µL of [¹²⁵I]-MIP-1α at a fixed concentration (ideally at or below its Kd, e.g., 0.1 nM) to all wells. The final assay volume is 200 µL.

  • Incubation, Filtration, and Quantification:

    • Follow steps 3, 4, and 5 from the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the equilibrium dissociation constant of the radioligand determined from the saturation binding assay.

Data_Analysis_Flow Data Analysis for Ki Determination Raw_Counts Raw Radioactivity Counts (CPM) Specific_Binding Calculate Specific Binding (Total - NSB) Raw_Counts->Specific_Binding IC50_Curve Plot % Specific Binding vs. [this compound] Specific_Binding->IC50_Curve Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response) IC50_Curve->Nonlinear_Regression IC50_Value Determine IC50 Nonlinear_Regression->IC50_Value Cheng_Prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50_Value->Cheng_Prusoff Ki_Value Calculate Ki Cheng_Prusoff->Ki_Value

Logical Flow for Ki Value Calculation

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the binding characteristics of this compound to its target, CCR5, on human PBMCs. These assays are fundamental in the preclinical and clinical development of CCR5 antagonists and provide valuable data for understanding their pharmacological properties. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, contributing to the advancement of HIV therapeutics and other fields where CCR5 is a relevant target.

References

Application Notes and Protocols for INCB9471 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Initially developed as an anti-HIV-1 agent, this compound prevents viral entry into host cells by blocking the CCR5 co-receptor.[3] Beyond its antiviral properties, CCR5 plays a crucial role in mediating the migration of various leukocyte populations, including monocytes and macrophages, to sites of inflammation. The natural ligands for CCR5 include chemokines such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), MIP-1β (CCL4), and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES/CCL5). By blocking CCR5, this compound effectively inhibits the chemotactic response of these immune cells, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1]

These application notes provide detailed protocols for utilizing this compound in monocyte chemotaxis assays, a fundamental tool for assessing the migratory capacity of these cells in response to specific chemoattractants.

Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive, allosteric antagonist of CCR5.[3] It binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents the receptor from being activated by its natural chemokine ligands. This blockade of CCR5 signaling inhibits downstream events essential for cell migration, including intracellular calcium mobilization and the activation of the MAPK/ERK pathway.[3]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

ParameterValueCell TypeReference
Binding Affinity (Kd) 3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[3]
ParameterIC50 ValueAssay ConditionReference
Inhibition of Intracellular Calcium Mobilization 16 nMCCR5-mediated signaling[3]
Inhibition of ERK Phosphorylation 3 nMCCR5-mediated signaling[3]
Inhibition of CCR5 Receptor Internalization 1.5 nMCCR5-mediated signaling[3]
Inhibition of MIP-1β-induced Monocyte Migration Potent InhibitionPrimary human monocytes[1]

Experimental Protocols

Protocol 1: Boyden Chamber Chemotaxis Assay for Monocyte Migration

This protocol describes a classic in vitro method to assess the effect of this compound on monocyte chemotaxis.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes (PBMCs)

  • This compound (dissolved in DMSO and serially diluted in assay medium)

  • Chemoattractant: Recombinant Human MIP-1β (CCL4) or RANTES (CCL5)

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells according to standard protocols. The day before the assay, starve the cells in serum-free medium overnight.

    • Alternatively, isolate primary human monocytes from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient followed by CD14+ magnetic bead selection).

  • Assay Setup:

    • Prepare a range of this compound concentrations (e.g., 0.1 nM to 1 µM) in assay medium. As a vehicle control, use an equivalent dilution of DMSO.

    • In the lower wells of the Boyden chamber, add 600 µL of assay medium containing the chemoattractant (e.g., 50 ng/mL of MIP-1β). Include a negative control with assay medium only.

    • Resuspend the starved monocytes in assay medium at a concentration of 1 x 10^6 cells/mL.

    • In separate tubes, pre-incubate the monocyte suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis:

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

    • Assemble the Boyden chamber and incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the lower wells.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).

    • Alternatively, for fluorescent quantification, lyse the migrated cells in the lower chamber and quantify the fluorescence using a plate reader after labeling the initial cell population with Calcein-AM.

    • Count the number of migrated cells in several high-power fields under a microscope or measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to block chemokine-induced intracellular calcium flux, a key downstream signaling event of CCR5 activation.

Materials:

  • CCR5-expressing cells (e.g., primary human monocytes or a stable cell line)

  • This compound

  • Chemoattractant: MIP-1β or RANTES

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Loading:

    • Load the CCR5-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Assay:

    • Aliquot the loaded cells into a 96-well black, clear-bottom plate.

    • Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject the chemoattractant (e.g., 100 nM MIP-1β) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Calculate the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 3: ERK Phosphorylation Assay

This protocol assesses the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway downstream of CCR5.

Materials:

  • CCR5-expressing cells

  • This compound

  • Chemoattractant: MIP-1β or RANTES

  • Serum-free cell culture medium

  • Lysis buffer

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Western blotting reagents and equipment or a cell-based ELISA kit for pERK

Procedure (Western Blotting):

  • Cell Treatment:

    • Starve the cells in serum-free medium overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with the chemoattractant (e.g., 50 ng/mL RANTES) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK.

    • Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal for each sample.

    • Calculate the percentage of inhibition of ERK phosphorylation for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (MIP-1β, RANTES) CCR5 CCR5 Chemokine->CCR5 Binds G_Protein Gαi Protein CCR5->G_Protein Activates This compound This compound This compound->CCR5 Inhibits PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Contributes to MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Akt Akt PI3K->Akt Activates Akt->MAPK_Cascade Activates MAPK_Cascade->Chemotaxis Promotes

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow Boyden Chamber Chemotaxis Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare Monocytes (e.g., THP-1 or primary cells) Pre_incubation Pre-incubate cells with this compound or Vehicle Control Prepare_Cells->Pre_incubation Prepare_Reagents Prepare this compound dilutions and Chemoattractant Prepare_Reagents->Pre_incubation Load_Chamber Load Chemoattractant to lower well and cells to upper insert Pre_incubation->Load_Chamber Incubate Incubate at 37°C for 2-4 hours Load_Chamber->Incubate Remove_Non_Migrated Remove non-migrated cells from upper membrane Incubate->Remove_Non_Migrated Quantify_Migration Stain and count migrated cells or use fluorescence-based method Remove_Non_Migrated->Quantify_Migration Analyze_Data Calculate % Inhibition and determine IC50 Quantify_Migration->Analyze_Data

Caption: Workflow for a Boyden chamber chemotaxis assay with this compound.

Logical_Relationship Logical Relationship of this compound Action This compound This compound CCR5 CCR5 This compound->CCR5 Binds to and inhibits Signaling_Blockade Blockade of Downstream Signaling (Ca²⁺ flux, ERK phosphorylation) CCR5->Signaling_Blockade Leads to Chemotaxis_Inhibition Inhibition of Monocyte Chemotaxis Signaling_Blockade->Chemotaxis_Inhibition Results in

Caption: The logical flow of this compound's inhibitory effect on chemotaxis.

References

Application Notes and Protocols for Testing INCB9471 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to assess the efficacy of INCB9471, a C-C chemokine receptor type 5 (CCR5) antagonist, in relevant cancer cell line models. While initially developed as an anti-HIV agent, the role of the CCR5/CCL5 signaling axis in tumor progression, metastasis, and immune evasion has made it a compelling target in oncology.

Introduction to this compound and its Target, CCR5

This compound is a potent and selective allosteric, noncompetitive antagonist of CCR5.[1] CCR5, a G protein-coupled receptor, is well-known as a co-receptor for HIV entry into T-cells.[1] However, emerging evidence has implicated the CCR5 pathway in various aspects of cancer biology. The interaction between CCR5 and its primary ligand, CCL5 (RANTES), can promote cancer cell migration, invasion, and proliferation.[2][3] Furthermore, this signaling axis is involved in the recruitment of immunosuppressive cells to the tumor microenvironment, contributing to immune evasion.[4][5] Consequently, inhibiting CCR5 with antagonists like this compound presents a promising therapeutic strategy for various cancers, including prostate, colorectal, and pancreatic cancer, where CCR5 expression has been documented.[1][2][6][7]

Selecting Appropriate Cell Lines for this compound Efficacy Testing

The choice of cell line is critical for accurately assessing the efficacy of a targeted agent like this compound. The primary criterion for selection should be the confirmed expression of CCR5. Based on published literature, the following human cancer cell lines are recommended for studying the effects of this compound.

Table 1: Recommended Human Cancer Cell Lines for this compound Efficacy Studies

Cancer TypeCell LineRationale for Selection
Pancreatic Cancer BxPC-3, MIA PaCa-2, AsPC-1These cell lines have been shown to express CCR5 at both the mRNA and protein level. The CCR5/CCL5 axis is implicated in the migratory and invasive properties of pancreatic cancer cells.[6][8]
Prostate Cancer PC-3, DU-145, LNCaPCCR5 expression has been demonstrated on the cell surface of these prostate cancer cell lines. The CCR5 antagonist TAK-779 has been shown to inhibit CCL5-induced proliferation and invasion in these cells.[2]
Colorectal Cancer SW620As a metastatic colorectal cancer cell line, SW620 is a relevant model for studying the anti-metastatic potential of CCR5 antagonists.[9] The CCR5/CCL5 axis is strongly associated with distinct molecular features and immune cell infiltration in the tumor microenvironment of colorectal cancer.[4][7]
Gastric Cancer MKN45, MKN74, KATOIIIThese human gastric cancer cell lines express CCR5, and its expression is linked to a negative prognosis in gastric cancer. The CCR5 antagonist maraviroc has been shown to reduce migration and adhesion of these cells.[10][11]

Quantitative Analysis of this compound Efficacy

The primary mechanism of action for CCR5 antagonists in cancer is expected to be the inhibition of cell migration and invasion, rather than direct cytotoxicity. Therefore, efficacy is best quantified by measuring the half-maximal inhibitory concentration (IC50) in functional assays such as cell migration or invasion assays.

Note: As there is limited publicly available data on the specific IC50 values of this compound in cancer cell lines, the following table presents hypothetical data based on the known potency of other CCR5 antagonists like maraviroc in similar assays. This table is for illustrative purposes to guide researchers in data presentation.

Table 2: Illustrative IC50 Values for this compound in a Cell Migration Assay

Cell LineCancer TypeLigand Used for ChemoattractionThis compound IC50 (nM)
PC-3Prostate CancerRecombinant Human CCL5 (50 ng/mL)15.2
MIA PaCa-2Pancreatic CancerRecombinant Human CCL5 (50 ng/mL)22.5
SW620Colorectal CancerRecombinant Human CCL5 (50 ng/mL)18.9
MKN45Gastric CancerRecombinant Human CCL5 (50 ng/mL)25.8

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it inhibits and the experimental workflow for its evaluation.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds G_protein Gαi Protein CCR5->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK1/2) G_protein->MAPK AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->NFkB Migration Cell Migration & Invasion NFkB->Migration Proliferation Cell Proliferation NFkB->Proliferation This compound This compound This compound->CCR5 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Migration Assay (Boyden Chamber) cluster_analysis Data Analysis Cell_Culture 1. Culture CCR5-expressing Cancer Cell Lines Starvation 2. Serum Starve Cells (e.g., 24 hours) Cell_Culture->Starvation Seeding 3. Seed Cells in Upper Chamber with this compound Starvation->Seeding Chemoattractant 4. Add Chemoattractant (CCL5) to Lower Chamber Incubation 5. Incubate (e.g., 24-48 hours) Chemoattractant->Incubation Staining 6. Fix, Stain, and Image Migrated Cells Incubation->Staining Quantification 7. Quantify Migrated Cells Staining->Quantification IC50 8. Calculate IC50 Value Quantification->IC50

References

Application Notes and Protocols for INCB9471 Treatment of Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. Its natural ligands include chemokines such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), MIP-1β (CCL4), and RANTES (CCL5). Furthermore, CCR5 serves as a major co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, including primary human monocytes.[1]

This compound functions as a noncompetitive, allosteric inhibitor of CCR5.[1][4] By binding to a site on the receptor distinct from the natural ligand binding site, it induces a conformational change that prevents receptor activation and subsequent downstream signaling. This mechanism effectively blocks monocyte chemotaxis in response to CCR5 ligands and inhibits the entry of R5-tropic HIV-1 into target cells.[1] These application notes provide detailed protocols for the treatment of primary human monocytes with this compound and for assessing its effects on key cellular functions.

Data Presentation

The following tables summarize the in vitro activity of this compound on primary human monocytes and related cellular systems.

Table 1: Inhibitory Activity of this compound on CCR5 Ligand Binding in Human Monocytes [4]

RadioligandCell TypeIC50 (nM)
¹²⁵I-MIP-1αrhIL-10-treated human monocytes1.5

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

Table 2: Functional Inhibitory Activity of this compound

AssayCell Type/SystemLigand/StimulusIC50 (nM)
Monocyte MigrationPrimary Human MonocytesMIP-1βPotent Inhibition (Specific IC50 not provided in sources)[1]
Calcium MobilizationRecombinant HEK293/CCR5 cellsMIP-1βSimilar potency to SCH-D and 873140[1]

Note: While direct dose-response data for this compound on primary human monocyte migration, calcium mobilization, and ERK phosphorylation are not publicly available in the searched literature, the compound has been demonstrated to be a potent inhibitor of monocyte migration.[1] Further in-house dose-response studies are recommended to determine precise IC50 values in specific experimental systems.

Signaling Pathway

INCB9471_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 GPCR Gαi/o CCR5->GPCR Activates PLC PLC GPCR->PLC Activates Chemokine MIP-1β (CCL4) Chemokine->CCR5 Binds & Activates This compound This compound This compound->CCR5 Allosterically Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces ERK_Pathway MAPK/ERK Pathway DAG->ERK_Pathway Activates Migration Cell Migration / Chemotaxis Ca_Mobilization->Migration Leads to pERK p-ERK ERK_Pathway->pERK Phosphorylates pERK->Migration Leads to

Caption: this compound Signaling Pathway in Monocytes.

Experimental Workflow

Experimental_Workflow cluster_isolation Monocyte Isolation cluster_treatment This compound Treatment cluster_assays Functional Assays Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Monocytes Primary Monocyte Isolation (CD14+ Magnetic Beads) PBMC->Monocytes Preincubation Pre-incubation with this compound (Dose-response concentrations) Monocytes->Preincubation Stimulation Stimulation with MIP-1β (CCL4) Preincubation->Stimulation Migration_Assay Migration Assay (Transwell) Stimulation->Migration_Assay Ca_Assay Calcium Mobilization (Fluorescent Dye) Stimulation->Ca_Assay ERK_Assay ERK Phosphorylation (Western Blot / ELISA) Stimulation->ERK_Assay

Caption: Experimental Workflow for this compound Treatment.

Experimental Protocols

Isolation of Primary Human Monocytes

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by immunomagnetic negative selection.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • CD14 MicroBeads, human (or equivalent monocyte isolation kit)

  • MACS Columns and Magnet (or equivalent)

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets, leaving the PBMC layer at the interface undisturbed.

  • Collect the PBMC layer and transfer to a new tube.

  • Wash the PBMCs by adding PBS to a total volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the PBMC pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).

  • Isolate CD14+ monocytes using magnetic beads according to the manufacturer's instructions. This typically involves incubation with CD14 microbeads followed by separation on a magnetic column.

  • Elute the purified monocytes from the column.

  • Resuspend the monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10⁶ cells/mL.

Monocyte Migration (Chemotaxis) Assay

This protocol outlines a transwell migration assay to assess the inhibitory effect of this compound on monocyte chemotaxis towards a CCR5 ligand.

Materials:

  • Isolated primary human monocytes

  • This compound

  • Recombinant human MIP-1β (CCL4)

  • 24-well transwell plates (5 µm pore size)

  • Assay medium (RPMI 1640 with 0.5% BSA)

  • Cell counting solution (e.g., Calcein AM or CyQuant)

Protocol:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium to achieve the desired final concentrations.

  • Resuspend monocytes in assay medium at 1 x 10⁶ cells/mL.

  • Pre-incubate the monocytes with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • In the lower chamber of the transwell plate, add assay medium containing MIP-1β (e.g., 10 ng/mL) as the chemoattractant. Add medium without chemoattractant to control wells.

  • Add 100 µL of the pre-incubated monocyte suspension to the upper chamber of the transwell insert.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.

  • After incubation, remove the upper insert.

  • Quantify the number of migrated cells in the lower chamber using a fluorescent plate reader after lysing the cells and adding a fluorescent dye such as CyQuant, or by direct cell counting.

  • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in monocytes in response to CCR5 ligand stimulation and its inhibition by this compound.

Materials:

  • Isolated primary human monocytes

  • This compound

  • Recombinant human MIP-1β (CCL4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Probenecid

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Resuspend monocytes in loading buffer (HBSS containing 20 mM HEPES, 2.5 mM probenecid, and 0.1% BSA).

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.

  • Wash the cells with loading buffer to remove excess dye and resuspend at 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Prepare a plate with serial dilutions of this compound.

  • Use the fluorescence plate reader to establish a baseline fluorescence reading.

  • Add this compound or vehicle control to the wells and incubate for 10-20 minutes.

  • Add MIP-1β to stimulate the cells and immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response and determine the IC50 of this compound.

ERK Phosphorylation Assay

This protocol details the assessment of ERK1/2 phosphorylation downstream of CCR5 activation and its inhibition by this compound, typically measured by Western blot or ELISA.

Materials:

  • Isolated primary human monocytes

  • This compound

  • Recombinant human MIP-1β (CCL4)

  • Serum-free RPMI 1640

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Starve monocytes in serum-free RPMI 1640 for 2-4 hours at 37°C.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Stimulate the monocytes with MIP-1β (e.g., 50 ng/mL) for a short period (e.g., 2-10 minutes) at 37°C.

  • Immediately stop the stimulation by placing the cells on ice and washing with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK. Determine the inhibitory effect of this compound.

References

Determining the In Vitro IC50 of INCB9471: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of INCB9471 in various in vitro functional assays. This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][2][3] By blocking the interaction between the viral envelope protein gp120 and CCR5, this compound effectively prevents viral entry and subsequent replication.[1][2] The protocols outlined herein describe methods for quantifying the inhibitory activity of this compound on CCR5-mediated signaling events, including intracellular calcium mobilization, ERK phosphorylation, and receptor internalization.

Introduction

This compound is an orally bioavailable small molecule that acts as a noncompetitive allosteric antagonist of CCR5.[1][4] Its mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, distinct from the binding site of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) and the HIV-1 gp120 protein.[1] This allosteric modulation induces a conformational change in CCR5 that prevents its interaction with gp120, thereby inhibiting viral entry.[1] The determination of this compound's in vitro IC50 is a critical step in understanding its potency and pharmacological profile. This document provides standardized protocols for assessing its inhibitory activity in key functional assays.

Data Presentation: In Vitro IC50 of this compound

The following table summarizes the quantitative data for the in vitro inhibitory activity of this compound across various functional assays.

Assay TypeCell TypeLigand/StimulusIC50Reference
Intracellular Calcium MobilizationHuman Peripheral Blood Mononuclear Cells (PBMCs)MIP-1β16 nM[1]
ERK PhosphorylationHuman PBMCsMIP-1β3 nM[1]
CCR5 Receptor InternalizationHuman PBMCsMIP-1β1.5 nM[1]
Monocyte ChemotaxisrhIL-10-treated human monocytesMIP-1β4.8 nM
hERG Potassium Current InhibitionhERG patch clamp assay-4.5 µM[1]

Dissociation Constant (Kd):

  • 3.1 nM in human peripheral blood mononuclear cells (PBMCs).[1]

Signaling Pathway and Experimental Workflow

CCR5 Signaling Pathway in HIV-1 Entry

The diagram below illustrates the CCR5 signaling pathway and the mechanism of action for this compound in preventing HIV-1 entry.

CCR5_Signaling_Pathway cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change CCR5 CCR5 Receptor PLC PLC CCR5->PLC Gαq activation Internalization Receptor Internalization CCR5->Internalization IP3 IP3 PLC->IP3 Hydrolysis of PIP2 MAPK_Cascade MAPK Cascade (e.g., ERK) PLC->MAPK_Cascade Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binding Ca_Release Ca²⁺ Release Ca_Store->Ca_Release gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding This compound This compound This compound->CCR5 Allosteric Inhibition Chemokines Chemokines (RANTES, MIP-1α/β) Chemokines->CCR5 Competitive Binding

CCR5 signaling pathway and this compound inhibition.
Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of this compound in a cell-based in vitro assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow -> Cell_Culture 1. Cell Culture (e.g., PBMCs) Compound_Prep 2. This compound Serial Dilution Incubation 3. Pre-incubation of Cells with this compound Compound_Prep->Incubation Stimulation 4. Stimulation with CCR5 Ligand (e.g., MIP-1β) Incubation->Stimulation Measurement 5. Measurement of Functional Readout Stimulation->Measurement Data_Normalization 6. Data Normalization Measurement->Data_Normalization Curve_Fitting 7. Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Calc 8. IC50 Calculation Curve_Fitting->IC50_Calc

References

Application Notes and Protocols for INCB9471 Dosing in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of INCB9471, a potent and selective C-C chemokine receptor 5 (CCR5) antagonist. This compound has demonstrated significant anti-HIV-1 activity by blocking viral entry into host cells. These guidelines are intended to assist researchers in designing and executing preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols are based on publicly available data and general principles for in vivo studies of small molecule inhibitors.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a noncompetitive allosteric antagonist of CCR5.[1][2] CCR5 is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily T-cells and macrophages.[1] By binding to CCR5, this compound induces a conformational change in the receptor, which prevents its interaction with the viral envelope glycoprotein gp120. This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry and subsequent replication.[1] Preclinical studies have demonstrated that this compound exhibits high potency against various HIV-1 strains and possesses a favorable pharmacokinetic profile in animal models, including rats and dogs, with excellent oral bioavailability.[1][3]

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the inhibition of the CCR5 signaling pathway, which is exploited by HIV-1 for cellular entry. The following diagram illustrates this pathway and the inhibitory action of this compound.

INCB9471_Signaling_Pathway cluster_cell Host Cell (T-cell/Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding MembraneFusion Membrane Fusion & Viral Entry CCR5->MembraneFusion 3. Viral Fusion This compound This compound This compound->CCR5 Inhibition

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

Pharmacokinetic parameters of this compound have been evaluated in rats and dogs, demonstrating high oral bioavailability and a long half-life, which suggests the potential for once-daily dosing.[1]

ParameterRatDog
Oral Dose (mg/kg) 2020
Oral Bioavailability (F%) 10095
Half-life (T1/2) (h) 1217
Tmax (h) 30.5
Cmax (nM) 407114007
AUC (nM*h) 55160149779
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs following a single oral dose.[1]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific animal model and experimental objectives.

Materials and Reagents
  • This compound (as a free base or a suitable salt form)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water, or a lipid-based formulation for poorly soluble compounds)

  • Sterile water for injection or saline

  • Dosing syringes (1 mL)

  • Oral gavage needles (20-22 gauge, appropriate length for the animal model)

  • Animal balance

  • Standard laboratory equipment for animal handling and observation

Formulation of this compound for Oral Administration

Due to the limited public information on the specific formulation used in preclinical studies, a general protocol for preparing a suspension for oral gavage is provided below. It is recommended to perform small-scale formulation trials to ensure homogeneity and stability.

  • Determine the required concentration: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. For example, for a 20 g mouse receiving a 20 mg/kg dose in a volume of 10 mL/kg (0.2 mL), the concentration would be 2 mg/mL.

  • Prepare the vehicle: A commonly used vehicle for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose in sterile water. To prepare, slowly add methylcellulose to warm (not hot) sterile water while stirring continuously until fully dispersed. Allow the solution to cool to room temperature.

  • Prepare the suspension: Weigh the required amount of this compound powder. In a sterile mortar, add a small amount of the vehicle to the powder and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension.

  • Storage: Store the suspension at 4°C and protect from light. It is recommended to prepare the formulation fresh daily and to vortex or stir the suspension thoroughly before each administration to ensure homogeneity.

In Vivo Dosing Protocol (Mouse Model)

This protocol describes a general procedure for oral administration of this compound to mice.

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered.

  • Administration:

    • Gently restrain the mouse.

    • Ensure the oral gavage needle is of the correct size and length for the animal.

    • Carefully insert the gavage needle into the esophagus, avoiding entry into the trachea.

    • Slowly administer the calculated volume of the this compound suspension.

    • Observe the animal for a short period after dosing to ensure no adverse reactions.

  • Dosing Schedule: Based on the long half-life of this compound, a once-daily dosing regimen is recommended. The duration of the study will depend on the experimental endpoint (e.g., 14-28 days for efficacy studies, or longer for toxicology studies).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, changes in body weight, food and water intake, and any other relevant parameters.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a relevant animal model (e.g., a humanized mouse model for HIV-1 infection).

Experimental_Workflow A Animal Acclimatization (1 week) B Group Assignment & Baseline Measurements A->B C Initiation of this compound Dosing (e.g., 20 mg/kg, once daily, p.o.) B->C D Vehicle Control Dosing B->D E Infection with HIV-1 (if applicable) C->E D->E F Continued Daily Dosing & Monitoring E->F G Sample Collection (e.g., blood for PK/PD, tissues) F->G H Endpoint Analysis (e.g., viral load, immune cell counts) G->H I Data Analysis & Reporting H->I Logical_Relationships A Compound Properties (Solubility, Stability) E Formulation Strategy A->E B Pharmacokinetics (T1/2, Bioavailability) F Dose Selection B->F G Dosing Regimen (Frequency, Duration) B->G C Experimental Model (Species, Disease) C->F C->G H Endpoint Selection C->H D Study Objective (Efficacy, Toxicity) D->F D->G D->H E->G

References

Application Notes and Protocols for Solubilizing INCB9471 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of INCB9471, a potent and selective CCR5 antagonist, in in vitro cell culture experiments. The information is intended to guide researchers in preparing this compound for reliable and reproducible results in studies related to HIV-1 entry, chemokine signaling, and other CCR5-mediated processes.

Introduction to this compound

This compound is a small molecule inhibitor that acts as a noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a G-protein coupled receptor (GPCR) that serves as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[2][3] The natural ligands for CCR5 include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). By binding to CCR5, this compound allosterically inhibits the interaction of the viral envelope protein gp120 with the co-receptor, thereby preventing viral fusion and entry.[2] This compound has demonstrated potent anti-HIV-1 activity and inhibition of CCR5-mediated signaling pathways.[4][5]

Chemical Properties and Solubility

This compound is an organic compound belonging to the indane class.[6] It is known to be poorly soluble in aqueous solutions. For in vitro studies, the recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.[7] Generally, the final DMSO concentration should be kept below 0.5%, and ideally at 0.1% or lower, though the tolerance can be cell-line dependent.[8]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory concentrations (IC50) and binding affinity (Kd) of this compound from published studies. This data is essential for determining the appropriate concentration range for your cell culture experiments.

ParameterCell TypeAssayValueReference
IC50 Human MonocytesMIP-1β induced chemotaxis4.8 nM[4]
IC50 Human PBMCsCCR5-mediated intracellular calcium mobilization16 nM[5]
IC50 Human PBMCsCCR5-mediated ERK phosphorylation3 nM[5]
IC50 Human PBMCsCCR5 receptor internalization1.5 nM[5]
Mean IC50 Human PBMCsAnti-HIV-1 activity (R5 strains)9 nM
Kd Human PBMCsCCR5 binding affinity3.1 nM[5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Bring the vial of this compound powder and the DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound powder.

  • In a sterile, amber microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Dilution of this compound for Cell Culture Experiments

This protocol outlines the serial dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

  • Example Dilution Scheme for a final concentration of 100 nM:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed complete cell culture medium to get a 10 µM solution. Mix well by gentle pipetting.

    • Add the appropriate volume of the 10 µM intermediate solution to your cell culture vessel to achieve the final concentration of 100 nM. For example, add 10 µL of the 10 µM solution to 990 µL of cell suspension in a well of a 24-well plate.

  • Always prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.

  • Add the diluted this compound or vehicle control to the cells and proceed with the planned experiment.

Visualizations

This compound Mechanism of Action in HIV-1 Entry Inhibition

INCB9471_HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change CCR5->gp120 Viral Fusion & Entry This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of this compound in preventing HIV-1 entry into a host cell.

CCR5 Signaling Pathway Inhibition by this compound

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_Protein G-protein Activation CCR5->G_Protein Activates Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Inhibits Ca_Mobilization Intracellular Ca²⁺ Mobilization G_Protein->Ca_Mobilization ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Mobilization->Cellular_Response ERK_Phos->Cellular_Response

Caption: Inhibition of CCR5-mediated signaling pathways by this compound.

Experimental Workflow for this compound Solubilization and Cell Treatment

Experimental_Workflow A 1. Reconstitute this compound in DMSO to create 10 mM Stock Solution B 2. Store Stock Solution Aliquots at -20°C/-80°C A->B C 3. Thaw Aliquot and Perform Serial Dilutions in Cell Culture Medium B->C E 5. Treat Cells with This compound or Vehicle C->E D 4. Prepare Vehicle Control (Medium + DMSO) D->E F 6. Incubate for Desired Time Period E->F G 7. Perform Downstream Assay (e.g., HIV-1 Infectivity, Ca²⁺ Flux) F->G

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

Application Notes and Protocols: Long-Term Stability of INCB9471 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[1][2][3][4] As a small molecule inhibitor, understanding its long-term stability in common laboratory solvents such as dimethyl sulfoxide (DMSO) is critical for accurate and reproducible experimental results in drug discovery and development. These application notes provide a comprehensive overview of the stability of this compound in DMSO, along with detailed protocols for assessing its stability and a summary of its mechanism of action.

While specific long-term stability data for this compound in DMSO is not publicly available, this document outlines best practices and general considerations for handling and storing this and similar small molecules. The provided data tables are illustrative and based on typical stability profiles of small molecules in DMSO.

Factors Affecting Compound Stability in DMSO

The stability of compounds stored in DMSO can be influenced by several factors:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[5] The presence of water can lead to hydrolysis of susceptible compounds.

  • Temperature: Storage temperature is a critical factor. While freezing can slow down degradation, repeated freeze-thaw cycles may introduce issues.[6][7] Room temperature storage is generally not recommended for long-term preservation.[8]

  • Compound Concentration: The concentration of the compound in DMSO can sometimes affect its stability.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of certain compounds.[6][7]

  • Light: Exposure to light can cause photodegradation of light-sensitive molecules.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data on the stability of this compound in DMSO under various storage conditions. Note: This data is hypothetical and intended to serve as a guideline. Actual stability should be determined empirically.

Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage TemperatureTime PointPurity (%) by HPLC
-80°C0 months99.8
6 months99.7
12 months99.5
24 months99.2
-20°C0 months99.8
6 months99.2
12 months98.5
24 months97.1
4°C0 months99.8
1 month98.9
3 months96.5
6 months92.3
Room Temperature0 days99.8
7 days97.5
30 days90.1

Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO)

Number of Freeze-Thaw CyclesPurity (%) by HPLC
099.8
199.7
599.5
1099.1
2098.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and experimental use.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and degradation of this compound in DMSO over time using HPLC.

Materials:

  • This compound in DMSO solution (from stability study)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • At each time point, retrieve an aliquot of the this compound stock solution from its storage condition.

    • Allow the sample to thaw completely at room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µM) with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a gradient elution method to separate this compound from any potential degradation products. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (this should be determined empirically).

  • Data Analysis:

    • Integrate the peak area of the this compound peak and any degradation product peaks.

    • Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.

    • Compare the purity at each time point to the initial (time zero) purity to determine the extent of degradation.

Mechanism of Action and Signaling Pathway

This compound is a CCR5 antagonist that blocks the entry of R5-tropic HIV-1 into host cells.[1][2] The virus's surface glycoprotein, gp120, first binds to the CD4 receptor on the T-cell surface.[4] This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor.[1] This co-receptor binding is essential for the subsequent fusion of the viral envelope with the host cell membrane, mediated by the gp41 protein, leading to the entry of the viral capsid into the cytoplasm.[1][4] this compound allosterically binds to CCR5, preventing the interaction between gp120 and CCR5, and thereby inhibiting viral entry.

HIV_Entry_Pathway cluster_HostCell Host Cell Membrane HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational change     in gp120 allows binding to HostCell Host T-Cell Fusion Membrane Fusion (gp41 mediated) CCR5->Fusion 3. Triggers This compound This compound This compound->CCR5 Blocks Interaction Entry Viral Entry Fusion->Entry 4. Leads to

Figure 1. HIV-1 entry signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the long-term stability of a compound like this compound in DMSO.

Stability_Workflow start Start: Prepare this compound Stock Solution in DMSO aliquot Aliquot into multiple tubes start->aliquot store Store aliquots under different conditions (-80°C, -20°C, 4°C, RT) aliquot->store timepoint At each time point... store->timepoint thaw Thaw one aliquot from each condition timepoint->thaw analyze Analyze by HPLC-UV thaw->analyze data Calculate Purity and Degradation analyze->data data->timepoint Next time point end End: Determine Stability Profile data->end

Figure 2. Experimental workflow for assessing the stability of this compound in DMSO.

References

Application Notes: Flow Cytometry Analysis of CCR5 Occupancy by INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking.[1][2] It is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a key therapeutic target for preventing viral entry into host cells like T-cells and macrophages.[3][4] INCB9471 is a potent and selective small molecule antagonist of CCR5, developed as an HIV-1 entry inhibitor.[5] By binding to CCR5, this compound blocks the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes.[4][6]

Quantifying the extent to which a drug like this compound engages with its target on the cell surface is critical for drug development. This measurement, known as Receptor Occupancy (RO), provides a vital pharmacodynamic (PD) biomarker, offering insights into dose-response relationships and helping to establish optimal dosing regimens in preclinical and clinical studies.[7][8] Flow cytometry is a powerful and widely used method for assessing RO due to its ability to provide quantitative data on specific cell populations within a heterogeneous sample, such as whole blood.[9]

These application notes provide a detailed framework and protocols for measuring the receptor occupancy of this compound on CCR5-expressing cells using a competitive binding flow cytometry assay.

Principle of the Receptor Occupancy Assay

The CCR5 receptor occupancy assay is based on the principle of competitive binding. The assay measures the percentage of total CCR5 receptors on the surface of a target cell that are bound by the unlabeled drug, this compound.

This is achieved by:

  • Incubation: Target cells (either in vitro cultured cells or cells in whole blood) are incubated with varying concentrations of this compound, allowing the drug to bind to CCR5.

  • Competitive Staining: A fluorescently labeled monoclonal antibody (mAb) that specifically targets a distinct but non-competing epitope of CCR5 is used to measure the total number of receptors. A second, competing fluorescently labeled anti-CCR5 mAb is used to detect receptors not occupied by this compound. In this protocol, we will focus on the more direct "free receptor" assay format.

  • Detection: The amount of "free" (unoccupied) receptor is quantified by staining the cells with a fluorescently labeled anti-CCR5 antibody that competes for the same binding site as this compound.

  • Quantification: As the concentration of this compound increases, it occupies more CCR5 receptors, leading to a decrease in the binding of the competing fluorescent antibody. This reduction in the median fluorescence intensity (MFI) is measured by flow cytometry and is directly proportional to the receptor occupancy of this compound.

The percentage of receptor occupancy (%RO) is calculated using the MFI values from treated, untreated, and background controls.

Data Presentation

Quantitative data from receptor occupancy experiments should be recorded systematically. The following tables provide templates for summarizing results from in vitro and ex vivo studies.

Table 1: Illustrative Example of In Vitro CCR5 Occupancy of this compound on CCR5+ Cells

This compound Concentration (nM)Median Fluorescence Intensity (MFI) of Anti-CCR5-PE% CCR5 Occupancy
0 (Untreated Control)15,0000%
0.113,50010%
19,75035%
104,50070%
1002,25085%
10001,65090%
Isotype Control150N/A

Table 2: Illustrative Example of Ex Vivo CCR5 Occupancy of this compound in Whole Blood

Time Post-Dose (hr)MFI of Anti-CCR5-PE on CD4+ T-cells% CCR5 Occupancy
0 (Pre-dose)12,5000%
25,00060%
82,50080%
243,75070%
487,50040%
Isotype Control120N/A

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways, experimental steps, and logical relationships.

CCR5 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-Protein CCR5->G_protein activates Downstream Downstream Signaling (e.g., Ca2+ Mobilization, Kinase Activation) G_protein->Downstream initiates Ligand Natural Ligands (e.g., CCL5/RANTES) Ligand->CCR5 binds This compound This compound (Antagonist) This compound->CCR5 blocks

Caption: CCR5 signaling pathway and this compound inhibition.

In Vitro CCR5 Occupancy Workflow start Start: Prepare CCR5+ Cell Suspension incubate Incubate cells with This compound concentration gradient (30 min, 37°C) start->incubate stain Add fluorescent anti-CCR5 Ab (e.g., PE-conjugated) and Isotype Control incubate->stain incubate2 Incubate on ice (30 min) in the dark stain->incubate2 wash Wash cells with FACS buffer incubate2->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data: Gate on live single cells, record MFI acquire->analyze end End: Calculate % Occupancy analyze->end

Caption: Workflow for the in vitro CCR5 occupancy assay.

Logical Flow for % Receptor Occupancy Calculation MFI_max MFI_max (Untreated Cells) sub2 Max Signal from Total Receptors (MFI_max - MFI_bkgd) MFI_max->sub2 MFI_sample MFI_sample (this compound-Treated Cells) sub1 Signal from Free Receptors (MFI_sample - MFI_bkgd) MFI_sample->sub1 MFI_bkgd MFI_bkgd (Isotype Control) MFI_bkgd->sub1 MFI_bkgd->sub2 calc Occupancy % = (1 - [Signal_free / Signal_total]) * 100 sub1->calc Signal_free sub2->calc Signal_total

Caption: Logical flow for % receptor occupancy calculation.

Experimental Protocols

Protocol 1: In Vitro CCR5 Occupancy Assay

This protocol details the measurement of this compound occupancy on a CCR5-expressing cell line (e.g., U87-CD4-CCR5) or on Peripheral Blood Mononuclear Cells (PBMCs).

A. Materials and Reagents

  • CCR5-expressing cells (e.g., U87-CD4-CCR5 cells or freshly isolated PBMCs)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium or RPMI 1640 + 10% FBS

  • FACS Buffer: PBS + 2% FBS + 0.1% Sodium Azide

  • Fluorochrome-conjugated anti-human CCR5 antibody (competing clone, e.g., 2D7-PE)

  • Fluorochrome-conjugated isotype control antibody (e.g., Mouse IgG2a-PE)

  • Viability dye (e.g., 7-AAD or similar)

  • 96-well U-bottom plates

  • Flow cytometer

B. Cell Preparation

  • Harvest CCR5-expressing cells and ensure viability is >95%.

  • Wash the cells once with complete medium.

  • Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in cold complete medium.

C. This compound Incubation

  • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Include a "no drug" vehicle control.

  • Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well plate.

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Mix gently and incubate the plate for 30 minutes at 37°C in a humidified incubator.

D. Staining

  • Prepare a master mix of the anti-CCR5-PE antibody and the corresponding isotype control in FACS buffer at the pre-titrated optimal concentration.

  • After incubation with this compound, without washing, add the antibody mix to the appropriate wells.

  • Incubate for 30 minutes at 4°C, protected from light. Staining at 4°C is crucial to prevent receptor internalization.[10]

  • Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye.

E. Flow Cytometry Acquisition and Analysis

  • Acquire samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 20,000-50,000 events) from the single-cell population.

  • Gate on the live, single-cell population.

  • Record the Median Fluorescence Intensity (MFI) of the PE channel for each sample.

  • Calculate % CCR5 Occupancy using the following formula: %RO = (1 - [(MFI_sample - MFI_isotype) / (MFI_untreated - MFI_isotype)]) * 100

Protocol 2: Ex Vivo CCR5 Occupancy Assay from Whole Blood

This protocol is designed for analyzing whole blood samples from subjects dosed with this compound.

A. Materials and Reagents

  • Whole blood collected in K2 EDTA or Heparin tubes

  • Antibody cocktail:

    • Anti-CD4 (e.g., PerCP-Cy5.5)

    • Anti-CD3 (e.g., APC)

    • Anti-CCR5 (e.g., 2D7-PE)

    • Isotype control for CCR5 antibody (e.g., Mouse IgG2a-PE)

  • RBC Lysis Buffer (e.g., BD FACS Lysing Solution)

  • FACS Buffer

  • Flow cytometry tubes

B. Staining Procedure

  • Aliquot 100 µL of whole blood into each flow cytometry tube.

  • Create separate tubes for the full antibody panel and the isotype control (substituting the anti-CCR5 antibody with its isotype).

  • Add the pre-titrated antibody cocktail to each tube.

  • Vortex gently and incubate for 30 minutes at room temperature, protected from light. For some chemokine receptors, staining at 37°C can improve detection.[11]

  • Add 2 mL of 1X RBC Lysis Buffer to each tube. Vortex immediately and incubate for 10 minutes at room temperature in the dark.

  • Centrifuge at 500 x g for 5 minutes.

  • Aspirate the supernatant and wash the cell pellet once with 2 mL of FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer for analysis.

C. Flow Cytometry Acquisition and Analysis

  • Acquire samples on a flow cytometer.

  • Gate sequentially on: Lymphocytes (FSC vs SSC), Singlets, and then CD3+CD4+ T-cells.

  • Within the CD4+ T-cell gate, determine the MFI of the anti-CCR5-PE stain.

  • Calculate % CCR5 Occupancy using the MFI from the pre-dose (or vehicle-treated) sample as the maximum signal: %RO = (1 - [(MFI_post-dose - MFI_isotype) / (MFI_pre-dose - MFI_isotype)]) * 100

References

Application Notes and Protocols for Studying G-Protein-Coupled Receptor Signaling with INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing INCB9471, a potent and selective CCR5 antagonist, to investigate G protein-coupled receptor (GPCR) signaling pathways. The protocols detailed below are designed to facilitate the study of this compound's mechanism of action and its effects on downstream cellular events.

Introduction to this compound and CCR5 Signaling

This compound is an orally bioavailable, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5, a member of the GPCR superfamily, plays a crucial role in immune responses by binding to chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] It is also a major co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][3] By binding to CCR5, this compound prevents the interaction of the viral envelope protein gp120 with the co-receptor, thereby inhibiting viral entry.[4] This novel mechanism of action makes this compound a valuable tool for studying CCR5 signaling and a potential therapeutic agent for HIV-1 infection.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from preclinical studies.

AssayParameterValueCell Type/System
Antiviral Activity Geometric Mean IC₉₀ (R5 HIV-1 strains)9 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)
Receptor Binding K_d3.1 nMHuman PBMCs
Signaling Inhibition IC₅₀ (Intracellular Calcium Mobilization)16 nMNot specified
IC₅₀ (ERK Phosphorylation)3 nMNot specified
IC₅₀ (Receptor Internalization)1.5 nMNot specified
Safety/Selectivity IC₅₀ (hERG Potassium Current)4.5 µMNot specified
Cytotoxicity (CC₅₀)> 25 µMVarious human primary cell lines

Signaling Pathway Overview

This compound acts as an antagonist at the CCR5 receptor, a Gαi-coupled GPCR. Upon binding of its natural chemokine ligands, CCR5 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of downstream pathways such as the MAPK/ERK pathway and intracellular calcium mobilization. This compound blocks these ligand-induced signaling events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCR5 CCR5 This compound->CCR5 Antagonism Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Activation G_protein Gαi/βγ CCR5->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release ERK_phos ERK Phosphorylation ERK_pathway->ERK_phos

Caption: this compound antagonism of CCR5 signaling.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit chemokine-induced intracellular calcium mobilization in cells expressing CCR5.

Workflow:

cell_prep 1. Cell Preparation (CCR5-expressing cells) dye_loading 2. Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading incubation 3. Incubation with This compound dye_loading->incubation stimulation 4. Stimulation with CCR5 Agonist incubation->stimulation measurement 5. Fluorescence Measurement stimulation->measurement analysis 6. Data Analysis (IC₅₀ determination) measurement->analysis

Caption: Calcium mobilization assay workflow.

Materials:

  • CCR5-expressing cell line (e.g., CHO-K1 or HEK293 cells stably expressing human CCR5)

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • CCR5 agonist (e.g., RANTES/CCL5, MIP-1α/CCL3, or MIP-1β/CCL4)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Seeding:

    • Plate CCR5-expressing cells in black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 90 µL of assay buffer containing various concentrations of this compound or vehicle control to the respective wells.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of the CCR5 agonist at a predetermined EC₈₀ concentration.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data with the vehicle control as 100% response and a no-agonist control as 0%.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on chemokine-induced phosphorylation of ERK1/2.

Workflow:

cell_culture 1. Cell Culture & Starvation (CCR5-expressing cells) pretreatment 2. Pre-treatment with This compound cell_culture->pretreatment stimulation 3. Stimulation with CCR5 Agonist pretreatment->stimulation lysis 4. Cell Lysis & Protein Quantification stimulation->lysis sds_page 5. SDS-PAGE & Western Blot lysis->sds_page analysis 6. Densitometry Analysis sds_page->analysis

Caption: ERK phosphorylation assay workflow.

Materials:

  • CCR5-expressing cell line

  • Serum-free cell culture medium

  • This compound

  • CCR5 agonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture CCR5-expressing cells to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours or overnight to reduce basal ERK phosphorylation.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with a CCR5 agonist at its EC₅₀ concentration for 5-10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Normalize the data to the agonist-stimulated vehicle control.

    • Plot the normalized data against the log concentration of this compound to determine the IC₅₀.

CCR5 Receptor Internalization Assay

This assay measures the ability of this compound to block ligand-induced internalization of the CCR5 receptor.

Workflow:

cell_prep 1. Cell Preparation (CCR5-expressing cells) pretreatment 2. Pre-treatment with This compound cell_prep->pretreatment stimulation 3. Stimulation with CCR5 Agonist pretreatment->stimulation staining 4. Staining with anti-CCR5 Antibody stimulation->staining flow_cytometry 5. Flow Cytometry Analysis staining->flow_cytometry analysis 6. Data Analysis (IC₅₀ determination) flow_cytometry->analysis

Caption: Receptor internalization assay workflow.

Materials:

  • CCR5-expressing cell line

  • This compound

  • CCR5 agonist

  • Fluorophore-conjugated anti-CCR5 antibody (specific for an extracellular epitope)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest CCR5-expressing cells and resuspend them in culture medium.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Add the CCR5 agonist and incubate for an additional 30-60 minutes at 37°C to induce receptor internalization.

  • Immunostaining:

    • Place the cells on ice to stop internalization.

    • Wash the cells with cold FACS buffer.

    • Incubate the cells with a saturating concentration of a fluorophore-conjugated anti-CCR5 antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • The MFI is proportional to the amount of CCR5 remaining on the cell surface.

    • Normalize the MFI values, with the unstimulated cells representing 100% surface CCR5 and the agonist-treated vehicle control representing the maximum internalization.

    • Plot the percentage of surface CCR5 against the log concentration of this compound to determine the IC₅₀ for the inhibition of internalization.

References

Application of CCR5 Antagonism in Collagen-Induced Arthritis Models: A Protocol for INCB9471 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). While primarily investigated for its role in inhibiting HIV-1 entry into host cells, the mechanism of CCR5 antagonism holds significant therapeutic potential in inflammatory diseases such as rheumatoid arthritis (RA). The recruitment of inflammatory leukocytes into the synovial tissue is a key pathological feature of RA, and this process is heavily mediated by chemokine-receptor interactions. CCR5 and its ligands, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), are found at elevated levels in the inflamed joints of RA patients, suggesting that CCR5 plays a crucial role in the migration of pathogenic T cells and monocytes into the synovium.[1][2][3] Therefore, blocking the CCR5 pathway presents a promising strategy for mitigating joint inflammation and damage.

This document provides detailed application notes and experimental protocols for evaluating a CCR5 antagonist, exemplified by compounds like this compound, in a collagen-induced arthritis (CIA) mouse model. The CIA model is a widely used preclinical model that shares many immunological and pathological features with human RA.[4][5] The protocols and data presented are based on studies of other CCR5 antagonists, such as Maraviroc, in the CIA model and serve as a comprehensive guide for researchers.[6][7][8][9][10][11]

Signaling Pathway and Experimental Workflow

CCR5 Signaling Pathway in Rheumatoid Arthritis

CCR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 (MIP-1α) CCR5 CCR5 Receptor CCL3->CCR5 binds CCL4 CCL4 (MIP-1β) CCL4->CCR5 CCL5 CCL5 (RANTES) CCL5->CCR5 G_protein G-protein Signaling CCR5->G_protein activates This compound This compound (CCR5 Antagonist) This compound->CCR5 blocks JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Cell_Migration Leukocyte Migration & Infiltration G_protein->Cell_Migration Th17_diff Th17 Differentiation (RORγT, IL-17A) JAK_STAT->Th17_diff Th9_diff Th9 Differentiation (IRF4, IL-9) JAK_STAT->Th9_diff Inflammation Pro-inflammatory Cytokine Release (TNF-α) Th17_diff->Inflammation Th9_diff->Inflammation

Caption: CCR5 signaling pathway in arthritis and the inhibitory action of a CCR5 antagonist.

Experimental Workflow for Evaluating a CCR5 Antagonist in a CIA Model

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Treatment Day 21-35: Daily Administration (Vehicle or CCR5 Antagonist) Day21->Treatment Scoring Clinical Scoring (Arthritis Score, Paw Swelling) Treatment->Scoring Concurrent Histology Day 35: Histopathological Analysis (Joints) Treatment->Histology FACS Flow Cytometry (Spleen - Th9/Th17 cells) PCR_WB RT-PCR & Western Blot (Knee Tissue - Cytokines)

Caption: Experimental workflow for a collagen-induced arthritis (CIA) study.

Quantitative Data Summary

The following tables summarize representative data from a study evaluating the CCR5 antagonist Maraviroc (MVC) in a CIA mouse model.[6][9][10][11] These results demonstrate the potential therapeutic effects of CCR5 antagonism in reducing arthritis severity.

Table 1: Effect of CCR5 Antagonist on Clinical Parameters of CIA

Treatment GroupMean Arthritis Score (Day 35)Paw Swelling (mm) (Day 35)
Normal Control01.5 ± 0.1
CIA + Vehicle10.5 ± 1.24.2 ± 0.3
CIA + MVC (50 mg/kg)4.5 ± 0.82.5 ± 0.2

*p < 0.05 compared to CIA + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of CCR5 Antagonist on Inflammatory Markers in Splenocytes (CD8+ T cells)

MarkerCIA + Vehicle (% Positive Cells)CIA + MVC (50 mg/kg) (% Positive Cells)
IL-915.2 ± 1.56.8 ± 0.9
IL-17A18.5 ± 2.18.2 ± 1.1
TNF-α20.1 ± 2.59.5 ± 1.3
RANTES16.8 ± 1.97.1 ± 0.8

*p < 0.05 compared to CIA + Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of CCR5 Antagonist on Gene and Protein Expression in Knee Tissue

TargetCIA + Vehicle (Relative Expression)CIA + MVC (50 mg/kg) (Relative Expression)
IL-9 (mRNA)HighSignificantly Reduced
IL-17A (mRNA)HighSignificantly Reduced
RORγt (Protein)HighSignificantly Reduced
GATA3 (Protein)LowSignificantly Increased

*Qualitative summary of reported significant changes.

Experimental Protocols

The following are detailed protocols for inducing CIA in mice and evaluating the efficacy of a CCR5 antagonist. These are based on established methodologies.[6][9][10][11]

Collagen-Induced Arthritis (CIA) Induction
  • Animal Model: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.

  • Reagents:

    • Bovine Type II Collagen (2 mg/mL in 0.1 M acetic acid)

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

    • Incomplete Freund's Adjuvant (IFA)

  • Procedure:

    • Primary Immunization (Day 0):

      • Prepare an emulsion by mixing equal volumes of bovine type II collagen and CFA.

      • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse. This delivers 100 µg of collagen.

    • Booster Immunization (Day 21):

      • Prepare an emulsion by mixing equal volumes of bovine type II collagen and IFA.

      • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

Administration of CCR5 Antagonist
  • Compound Preparation: Dissolve the CCR5 antagonist (e.g., this compound) in a suitable vehicle (e.g., 1% v/v DMSO in saline).

  • Dosing and Administration:

    • Prophylactic Regimen: Begin daily administration of the compound from the day of the booster immunization (Day 21) until the end of the study (e.g., Day 35).

    • Therapeutic Regimen: Alternatively, begin administration after the onset of clinical signs of arthritis.

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route. The dosage will depend on the specific compound's potency and pharmacokinetic profile (e.g., 50 mg/kg for Maraviroc).[6][9][10][11]

    • Control Groups:

      • Normal control group receiving only the vehicle.

      • CIA control group receiving the vehicle.

Assessment of Arthritis
  • Clinical Scoring:

    • Visually score the paws for signs of arthritis (erythema, swelling) 3-4 times per week, starting from Day 21.

    • Use a graded scale, for example:

      • 0 = No signs of arthritis

      • 1 = Swelling and/or erythema in one joint

      • 2 = Swelling and/or erythema in more than one joint

      • 3 = Severe swelling of the entire paw and/or ankylosis

    • The maximum score per mouse is 12 (if all four paws are scored).

  • Paw Swelling Measurement:

    • Measure the thickness of the hind paws using a digital caliper at regular intervals.

Endpoint Analysis (Day 35)
  • Histopathology:

    • Euthanize the mice and collect the knee and paw joints.

    • Fix the tissues in 10% buffered formalin, decalcify, and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Flow Cytometry:

    • Isolate splenocytes and stain for cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IL-9, IL-17A, TNF-α) and chemokines (e.g., RANTES) to analyze T cell populations.

  • RT-PCR and Western Blotting:

    • Harvest knee joint tissues, homogenize, and extract RNA and protein.

    • Use RT-PCR to quantify the mRNA expression of relevant genes (e.g., Il9, Il17a).

    • Use Western blotting to analyze the protein levels of key transcription factors (e.g., RORγT, GATA3) and cytokines.

Conclusion

The available evidence strongly supports the rationale for investigating CCR5 antagonists like this compound in preclinical models of rheumatoid arthritis. The protocols and expected outcomes outlined in this document, based on studies with other CCR5 inhibitors, provide a robust framework for such an evaluation. By demonstrating a reduction in clinical signs of arthritis and a modulation of key inflammatory pathways, these studies can provide the necessary preclinical proof-of-concept for the development of CCR5 antagonists as a novel therapeutic class for rheumatoid arthritis.

References

Troubleshooting & Optimization

Technical Support Center: Understanding Atropisomerism in Drug Discovery with a Focus on INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of atropisomers, a form of axial chirality that can arise in drug candidates such as INCB9471. While specific data on the rotameric interconversion of this compound is not extensively published, this guide addresses common experimental challenges and frequently asked questions related to atropisomerism in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is atropisomerism and why is it relevant for a molecule like this compound?

Atropisomerism is a type of axial chirality that results from restricted rotation around a single bond.[1] This restriction creates stereoisomers that can be stable and separable. In medicinal chemistry, atropisomers can exhibit significantly different pharmacological and toxicological profiles.[1] For a molecule like this compound, which possesses a sterically hindered biaryl scaffold, the potential for atropisomerism should be considered as different atropisomers could have varying affinities for the CCR5 receptor.

Q2: How can I determine if my compound, like this compound, exhibits atropisomerism?

The presence of atropisomers can often be detected by chromatographic and spectroscopic methods. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) can be used to separate stable atropisomers. Nuclear Magnetic Resonance (NMR) spectroscopy at different temperatures (dynamic NMR) can reveal the presence of interconverting isomers through changes in the spectra, such as peak broadening or coalescence.

Q3: What are the classes of atropisomers in drug development?

Atropisomers are often categorized into three classes based on their rate of interconversion:

  • Class 1: Rapidly interconverting atropisomers that cannot be separated at room temperature. These are often treated as a single species.

  • Class 2: Atropisomers with a moderate barrier to rotation, allowing for potential separation but also interconversion under physiological conditions.

  • Class 3: Stably locked atropisomers that do not interconvert at ambient temperatures and can be isolated as single enantiomers.

The classification has significant implications for drug development strategy.[2]

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[3][4][5] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells.[3][6] By blocking the CCR5 receptor, this compound prevents the virus from entering and infecting immune cells.[5][6] This mechanism of action is distinct from many other antiretroviral drugs that act after the virus has already entered the cell.[6]

Troubleshooting Guide: Investigating Atropisomerism

This guide provides troubleshooting for common issues encountered during the experimental investigation of atropisomers.

Problem Possible Cause Suggested Solution
No separation of peaks on chiral HPLC. The compound may not be chiral, or the chosen chiral stationary phase and mobile phase are not suitable. The atropisomers may be interconverting too rapidly under the chromatographic conditions (Class 1).Screen a variety of chiral columns and mobile phases. If no separation is achieved, consider the possibility of rapid interconversion.
Broad peaks observed in NMR spectrum. This can indicate dynamic exchange between two or more conformers or atropisomers on the NMR timescale.Acquire NMR spectra at different temperatures. Lowering the temperature may slow down the interconversion enough to resolve separate peaks for each isomer. Conversely, increasing the temperature may lead to coalescence into a single sharp peak.
Inconsistent biological activity between batches. Different batches may have varying ratios of atropisomers, each with different potencies. The interconversion barrier may be such that the ratio changes over time or under different storage conditions.Establish a validated analytical method (e.g., chiral HPLC) to determine the atropisomeric ratio for each batch. Investigate the kinetics of interconversion to understand the stability of the isomers under relevant conditions.
Difficulty in determining the absolute configuration of separated atropisomers. The absolute configuration is crucial for understanding structure-activity relationships.Techniques such as X-ray crystallography of a single atropisomer or vibrational circular dichroism (VCD) spectroscopy can be used to determine the absolute configuration.

Experimental Protocols

Protocol 1: Chiral HPLC for Atropisomer Separation

This protocol provides a general workflow for separating atropisomers.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve compound in a suitable solvent (e.g., Methanol/Ethanol) hplc_system Equilibrate chiral column (e.g., Chiralpak IA, IB, etc.) with mobile phase injection Inject sample hplc_system->injection separation Run isocratic or gradient elution injection->separation detection Detect peaks using a UV detector separation->detection analyze_data Analyze chromatogram for peak separation and calculate enantiomeric excess detection->analyze_data cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis nmr_sample Prepare a concentrated solution of the compound in a suitable deuterated solvent initial_spec Acquire a spectrum at room temperature nmr_sample->initial_spec variable_temp Acquire spectra at a range of temperatures (e.g., -40°C to 100°C) initial_spec->variable_temp analyze_spectra Analyze spectral changes (peak broadening, coalescence) to determine the coalescence temperature variable_temp->analyze_spectra calc_kinetics Calculate the energy barrier to rotation (ΔG‡) using the Eyring equation analyze_spectra->calc_kinetics cluster_virus HIV-1 Virus cluster_cell Host Cell (T-cell/Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion 3. Co-receptor Binding This compound This compound This compound->CCR5 Blocks Infection Cell Infection Fusion->Infection 4. Viral Entry

References

Potential for INCB9471 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential for cytotoxicity of INCB9471 at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vitro cytotoxicity of this compound?

A1: Preclinical studies have shown that this compound did not exhibit significant effects on cell viability at concentrations up to 25 μM when tested against a variety of human primary cell lines[1]. This suggests a low potential for general cytotoxicity within this concentration range.

Q2: Has any dose-limiting toxicity been observed in clinical trials?

A2: In Phase I clinical trials, single doses of up to 300mg and multiple doses of up to 200mg for ten days were well tolerated in healthy volunteers, with no dose-limiting toxicity observed[2]. The most commonly reported adverse event in repeat-dose studies was headache[3].

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5)[1][4]. It functions as an allosteric noncompetitive inhibitor, preventing the entry of R5-tropic HIV-1 into host cells[1][5]. By binding to CCR5, it induces a conformational change that prevents the viral envelope protein gp120 from interacting with the coreceptor, thus inhibiting viral fusion and entry[1].

Q4: Are there any known off-target effects at high concentrations?

A4: While this compound is highly selective for CCR5, a study using a hERG patch clamp assay showed inhibition of the hERG potassium current with an IC50 of 4.5 μM[1]. This concentration is approximately 500 times higher than its mean antiviral IC90 value, suggesting a wide therapeutic window[1]. However, researchers should be mindful of potential hERG-related cardiotoxicity at very high concentrations.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed in my cell-based assay.

Potential Cause Troubleshooting Step
Compound Precipitation: High concentrations of this compound may exceed its solubility limit in culture media, leading to precipitate formation that can be cytotoxic or interfere with assay readouts.1. Visually inspect the culture wells for any signs of precipitation. 2. Determine the solubility of this compound in your specific culture medium. 3. If solubility is an issue, consider using a lower concentration range or adding a solubilizing agent (ensure the agent itself is not cytotoxic).
Off-Target Effects: At concentrations significantly exceeding the effective dose, off-target pharmacology may become apparent.1. Review the known off-target profile of this compound, such as the hERG inhibition at 4.5 μM. 2. Consider if your cell line expresses targets that could be affected by high concentrations of the compound. 3. Perform counter-screening assays against relevant off-targets if necessary.
Assay Interference: The compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts).1. Run a cell-free assay control with this compound at the concentrations used in your experiment to check for direct interference with the assay reagents.
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to this compound that has not been previously reported.1. Test the cytotoxicity of this compound in a different, well-characterized cell line to see if the effect is reproducible.

Issue 2: Inconsistent cytotoxicity results between experiments.

Potential Cause Troubleshooting Step
Variability in Compound Stock: Inconsistent preparation or storage of this compound stock solutions can lead to variations in effective concentrations.1. Prepare fresh stock solutions for each experiment. 2. Ensure the compound is fully dissolved. 3. Store stock solutions under recommended conditions and for a limited time.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular responses to a compound.1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Use the same batch of media and supplements for all related experiments.

Data Summary

Table 1: In Vitro Cytotoxicity and Off-Target Activity of this compound

ParameterCell Type/AssayConcentration/IC50Reference
General CytotoxicityVariety of human primary cell linesNo effect on cell viability up to 25 μM[1]
hERG InhibitionhERG patch clamp assayIC50 = 4.5 μM[1]

Table 2: Clinical Safety Profile of this compound

Study PhaseDosing RegimenObserved ToxicityReference
Phase ISingle doses up to 300mgGenerally safe and well tolerated[2]
Phase IMultiple doses up to 200mg for 10 daysNo dose-limiting toxicity observed[2]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours, or until a color change is observed in the untreated control wells.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-only control and plot the results to determine the CC50 (50% cytotoxic concentration).

Visualizations

INCB9471_Mechanism_of_Action cluster_HIV_Entry HIV-1 Entry into Host Cell cluster_Inhibition Inhibition by this compound HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 1. Binds to CD4 CD4 gp120->CD4 2. Attaches to Blocked_CCR5 CCR5 (Blocked) gp120->Blocked_CCR5 Prevents Interaction CCR5 CCR5 CD4->CCR5 3. Conformational change exposes CCR5 binding site Host_Cell_Membrane Host Cell Membrane CCR5->Host_Cell_Membrane 4. Viral Fusion & Entry This compound This compound This compound->Blocked_CCR5 Binds to CCR5

Caption: Mechanism of action of this compound in preventing HIV-1 entry.

Troubleshooting_Workflow Start Unexpected High Cytotoxicity Observed Check_Precipitate Precipitate Visible? Start->Check_Precipitate Solubility_Issue Address Solubility: - Lower concentration - Use solubilizing agent Check_Precipitate->Solubility_Issue Yes Check_Off_Target Concentration > 5µM? Check_Precipitate->Check_Off_Target No End Issue Resolved Solubility_Issue->End Consider_Off_Target Consider Off-Target Effects (e.g., hERG) Check_Off_Target->Consider_Off_Target Yes Check_Assay_Interference Assay Interference? Check_Off_Target->Check_Assay_Interference No Consider_Off_Target->Check_Assay_Interference Run_Cell_Free_Control Run Cell-Free Control Check_Assay_Interference->Run_Cell_Free_Control Possible Cell_Line_Sensitivity Investigate Cell Line Specific Sensitivity Check_Assay_Interference->Cell_Line_Sensitivity Unlikely Run_Cell_Free_Control->End Cell_Line_Sensitivity->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Minimizing IN-CB9471 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of INCB9471 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Its primary mechanism of action is to block the entry of the human immunodeficiency virus type-1 (HIV-1) into host cells.[2][4] HIV-1 utilizes CCR5 as a co-receptor to bind to and fuse with the host cell membrane.[2] By binding to CCR5, this compound prevents this interaction, thereby inhibiting viral entry and replication.[1][2]

Q2: What are the known off-target effects of this compound?

This compound has been shown to be a highly selective CCR5 antagonist. In vitro studies have demonstrated no significant inhibitory activity against a panel of over 50 ion channels, transporters, chemokine receptors, and other G-protein coupled receptors (GPCRs).[2] However, at higher concentrations, this compound has been observed to inhibit the hERG potassium channel, with an IC50 of 4.5 μM.[2] It is important to note that this concentration is significantly higher than its mean antiviral IC90 value.[2]

Q3: Why is it important to minimize off-target effects in my cellular assays?

Minimizing off-target effects is crucial for the following reasons:

  • Cellular Health: Unintended molecular interactions can induce cellular stress or toxicity, which can confound assay readouts.[5]

  • Translational Relevance: Understanding the specific on-target effects is critical for predicting the in vivo efficacy and safety profile of the compound.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cellular phenotype assays.

  • Possible Cause: The observed phenotype may be a result of off-target effects, especially at high concentrations of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Conduct experiments across a range of this compound concentrations to determine the lowest effective concentration that elicits the desired on-target effect.[6][7] A steep dose-response curve may indicate a specific, on-target effect, while a shallow curve could suggest off-target or non-specific interactions.

    • Use a Structurally Unrelated CCR5 Antagonist: If available, compare the phenotype induced by this compound with that of another CCR5 antagonist with a different chemical structure. A similar phenotype across different scaffolds strengthens the evidence for an on-target effect.[5]

    • Employ a Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound, if available, to demonstrate that the observed effect is not due to the chemical scaffold itself.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing CCR5 to see if the phenotypic effects of this compound can be overcome.

Issue 2: Observed cellular toxicity at effective concentrations.

  • Possible Cause: The cytotoxicity may be due to off-target effects, compound precipitation, or the solvent used.

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay to determine the cytotoxic concentration of this compound in your specific cell line. This compound has been shown to have no effect on cell viability at concentrations up to 25 μM in various human primary cell lines.[2]

    • Check Compound Solubility: Ensure that this compound is fully dissolved in your cell culture media at the tested concentrations. Compound precipitation can lead to non-specific cellular stress.[7]

    • Evaluate Vehicle Effects: Include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure that the solvent is not contributing to the observed toxicity.[7]

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionReference
On-Target Activity
CCR5 Binding Affinity (Kd)3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[2]
CCR5-mediated Calcium Mobilization (IC50)16 nMIn vitro[2]
ERK Phosphorylation Inhibition (IC50)3 nMIn vitro[2]
CCR5 Receptor Internalization (IC50)1.5 nMIn vitro[2]
Anti-HIV-1 Activity (Mean IC90)~9 nMIn vitro[2]
Off-Target Activity
hERG Potassium Current Inhibition (IC50)4.5 µMhERG patch clamp assay[2]
General Cytotoxicity (No effect up to)25 µMVariety of human primary cell lines[2]

Experimental Protocols

Protocol 1: Dose-Response Curve for Anti-HIV-1 Activity

Objective: To determine the optimal concentration range of this compound for inhibiting HIV-1 entry without inducing off-target effects.

Methodology:

  • Cell Preparation: Seed target cells (e.g., PBMCs or a CCR5-expressing cell line) in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium, ranging from sub-nanomolar to micromolar concentrations. Also, prepare a vehicle control.

  • Cell Treatment: Pre-incubate the cells with the different concentrations of this compound or vehicle for 1 hour at 37°C.

  • Viral Infection: Add a known amount of R5-tropic HIV-1 to the wells.

  • Incubation: Incubate the plate for a period suitable for viral replication (e.g., 48-72 hours).

  • Readout: Measure viral replication using a suitable method, such as a p24 ELISA or a reporter gene assay.[8]

  • Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound is engaging with its intended target, CCR5, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an anti-CCR5 antibody to detect the amount of non-denatured CCR5.

  • Data Analysis: Increased thermal stability of CCR5 in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_virus HIV-1 Virus cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Membrane Cell Membrane CCR5->Membrane 4. Membrane Fusion & Viral Entry This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of this compound action in preventing HIV-1 entry.

Experimental_Workflow Start Start: Unexpected Phenotype DoseResponse Perform Dose-Response Curve Analysis Start->DoseResponse StructurallyUnrelated Use Structurally Unrelated Inhibitor DoseResponse->StructurallyUnrelated If phenotype correlates with target IC50 OffTarget Conclusion: Potential Off-Target Effect DoseResponse->OffTarget If phenotype occurs at high concentrations NegativeControl Use Negative Control Compound StructurallyUnrelated->NegativeControl If same phenotype is observed StructurallyUnrelated->OffTarget If different phenotype is observed OnTarget Conclusion: On-Target Effect NegativeControl->OnTarget If inactive analog shows no effect NegativeControl->OffTarget If inactive analog shows similar effect

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

References

INCB9471 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of INCB9471 in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

Q2: What are the signs of this compound degradation in my cell culture experiments?

Inconsistent experimental results are a primary indicator of compound instability.[1] This may manifest as a loss of expected biological activity, a decrease in potency (higher IC50 values), or variability between replicate wells or experiments. Visual cues such as precipitation of the compound in the culture medium can also suggest stability or solubility issues.[1]

Q3: How does serum in the cell culture medium affect the stability of this compound?

The presence of serum, such as Fetal Bovine Serum (FBS), can have a dual effect on small molecule stability. Serum proteins can bind to the compound, which in some cases can protect it from degradation.[3] However, serum also contains enzymes that could potentially metabolize the compound, leading to its degradation.[1] It is recommended to assess the stability of this compound both in the presence and absence of serum to understand its specific effects.

Q4: How should I prepare and store this compound to maximize its stability for cell culture use?

To minimize degradation, it is best practice to prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[1] Stock solutions are typically prepared in a high-quality solvent like DMSO and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions and experimental cultures from light, as some compounds are photosensitive.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound Degradation of this compound in the cell culture medium during the experiment.Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). Consider preparing fresh solutions for each experiment and minimizing the incubation time if instability is confirmed.[1]
Precipitation of this compound due to poor solubility in the culture medium.Visually inspect the culture wells for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).[4] Consider using a lower concentration of this compound or exploring the use of solubilizing agents if solubility is an issue.
Variability in results between different batches of cell culture media Differences in media composition or pH between batches affecting this compound stability.Use a consistent source and lot of cell culture medium for your experiments. Always check and adjust the pH of the medium after supplementation.
Loss of this compound activity in long-term experiments Gradual degradation of the compound over an extended incubation period.For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. The frequency of media change will depend on the stability of the compound, which can be determined through a stability study.

Quantitative Data

Table 1: In Vitro Activity of this compound

Assay IC50 (nM)
CCR5-mediated intracellular calcium mobilization16
ERK phosphorylation3
CCR5 receptor internalization1.5

Data from in vitro studies with human peripheral blood mononuclear cells (PBMCs).[5]

Table 2: General Factors Affecting Small Molecule Stability in Cell Culture Media

Factor Potential Impact on Stability
pH Can influence the rate of hydrolysis of chemical bonds within the molecule.[1]
Temperature Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]
Light Exposure Photosensitive compounds can degrade upon exposure to light.[1]
Reactive Media Components Components like certain amino acids, vitamins, and metal ions can interact with and degrade the compound.[6][7]
Serum Components Enzymes present in serum can metabolize the compound, while serum proteins can also have a protective effect through binding.[1][3]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Spike the cell culture medium (with and without serum) with this compound to the desired final concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Incubate the samples under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each designated time point, collect an aliquot of the medium.

  • Sample Processing: Process the collected samples to remove any proteins or cellular debris that might interfere with the analysis. This can be done by protein precipitation with a solvent like acetonitrile.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or LC-MS.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. A significant decrease in the concentration over time indicates instability.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine (e.g., RANTES, MIP-1α/β) CCR5 CCR5 (GPCR) Ligand->CCR5 Binds and Activates This compound This compound This compound->CCR5 Antagonist (Blocks Binding) G_Protein Gαi Protein CCR5->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Ca_Mobilization->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response

Caption: CCR5 Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prepare_Stock Prepare this compound Stock Solution (DMSO) Spike_Media Spike Cell Culture Media (with and without serum) Prepare_Stock->Spike_Media Aliquot Aliquot for each time point (0, 2, 4, 8, 24, 48, 72h) Spike_Media->Aliquot Incubate Incubate at 37°C, 5% CO₂ Aliquot->Incubate Collect_Samples Collect Aliquots at each time point Incubate->Collect_Samples Process_Samples Protein Precipitation (e.g., Acetonitrile) Collect_Samples->Process_Samples Analyze Quantify this compound (HPLC or LC-MS) Process_Samples->Analyze Plot_Data Plot % Remaining this compound vs. Time Analyze->Plot_Data Assess_Stability Assess Stability Profile Plot_Data->Assess_Stability

Caption: Experimental workflow for assessing this compound stability in cell culture media.

References

Addressing variability in INCB9471 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving INCB9471. The information is tailored for researchers, scientists, and drug development professionals working with this potent and selective CCR5 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Its primary mechanism of action is to block the CCR5 co-receptor on host immune cells, such as CD4+ T-cells, thereby preventing the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1).[2][3] It is an allosteric noncompetitive inhibitor, meaning it binds to a site on the CCR5 receptor different from the natural ligands, inducing a conformational change that prevents viral entry.[4]

Q2: What are the key in vitro characteristics of this compound?

A2: this compound exhibits high affinity for the CCR5 receptor and demonstrates potent anti-HIV-1 activity against various R5-tropic strains. It has been shown to inhibit CCR5-mediated signaling events, including intracellular calcium mobilization and ERK phosphorylation. Importantly, it shows high selectivity for CCR5 with no significant inhibitory activity against a wide range of other receptors and ion channels.[4]

Q3: Is this compound effective against all strains of HIV-1?

A3: No, this compound is specifically active against HIV-1 strains that use the CCR5 co-receptor for entry, known as R5-tropic viruses. It is inactive against strains that utilize the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual-tropic).[4][5] Therefore, determining the viral tropism is crucial before and during experimentation.

Q4: What are the recommended handling and storage conditions for this compound?

A4: For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, consult the Certificate of Analysis provided by the supplier for appropriate solvents and storage conditions to avoid degradation and ensure experimental consistency.

Troubleshooting Guide

Issue 1: High Variability in IC50/EC50 Values in HIV-1 Replication Assays
Potential Cause Troubleshooting Steps
Viral Tropism Confirm the tropism of the HIV-1 strain used. This compound is only effective against R5-tropic viruses. Use of mixed or X4-tropic strains will lead to high and variable IC50 values. A tropism assay is recommended before initiating experiments.[5][6]
Cell Line Inconsistency Ensure the consistent use of a well-characterized cell line with stable CCR5 expression. Passage number can affect receptor expression levels. Regularly check CCR5 expression levels via flow cytometry. Consider using primary cells like PBMCs for more clinically relevant but potentially more variable results.
Assay Readout Method The choice of readout (e.g., p24 ELISA, luciferase reporter, GFP expression) can influence results. Ensure the chosen method is validated and linear within the expected range of viral replication. For reporter assays, ensure the reporter construct is stable in the cell line.[7][8][9]
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Serum Protein Binding This compound binds to serum proteins, which can reduce its effective concentration. Standardize the serum concentration in your cell culture medium across all experiments. Consider performing assays in serum-free or low-serum conditions if appropriate for the cell type.
Issue 2: Inconsistent Results in Calcium Mobilization Assays
Potential Cause Troubleshooting Steps
Low CCR5 Expression Use a cell line with robust and stable CCR5 expression. Verify receptor expression levels using flow cytometry or a binding assay.
Cell Health and Density Ensure cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly to stimuli. Perform a cell viability assay in parallel.
Calcium Dye Loading Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time and temperature for your specific cell line. Inadequate loading will result in a low signal-to-noise ratio.[10][11][12]
Ligand (Agonist) Concentration Use a consistent and validated concentration of the CCR5 agonist (e.g., RANTES, MIP-1α, MIP-1β) that elicits a submaximal response (EC80) to allow for the detection of antagonist activity.
Assay Buffer Composition Ensure the assay buffer is free of interfering substances and maintains a stable pH. The presence of calcium chelators or other ions can affect the results.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell TypeParameterValueReference
CCR5 BindingHuman PBMCsKd3.1 nM[4]
Calcium MobilizationCCR5-expressing cellsIC5016 nM[4]
ERK PhosphorylationCCR5-expressing cellsIC503 nM[4]
CCR5 Receptor InternalizationCCR5-expressing cellsIC501.5 nM[4]
Chemotaxis (MIP-1β induced)rhIL-10-treated human monocytesIC504.8 nM[1]
Anti-HIV-1 ActivityHuman PBMCs (R5-tropic strains)Geometric Mean IC909 nM[4]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationHalf-life (T1/2)Oral Bioavailability (F)Reference
RatIntravenous6 h-[4]
RatOralLonger than 6 h100%[4]
DogIntravenous11 h-[4]
DogOralLonger than 11 h95%[4]
Human (repeat dosing)Oral58-60 h-[4]

Experimental Protocols

Protocol 1: HIV-1 Replication Assay (Single-Cycle Infection)

This protocol is a generalized procedure and should be optimized for specific cell lines and virus strains.

  • Cell Plating: Seed target cells (e.g., TZM-bl reporter cells) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 1-2 hours at 37°C.

  • Infection: Add R5-tropic HIV-1 (at a pre-determined multiplicity of infection, MOI) to each well.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C.

  • Readout: Measure viral replication based on the assay method:

    • p24 ELISA: Collect the supernatant and measure the p24 antigen concentration according to the manufacturer's instructions.

    • Luciferase Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • GFP Expression: Analyze the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Calcium Mobilization Assay

This protocol is a general guideline and requires optimization for the specific cell line and equipment.

  • Cell Plating: Plate CCR5-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Injection and Signal Reading: Use a fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation) to inject a CCR5 agonist (e.g., RANTES) and simultaneously measure the fluorescence signal over time.

  • Data Analysis: Determine the IC50 value by measuring the inhibition of the agonist-induced calcium flux at different concentrations of this compound.

Mandatory Visualization

HIV_Entry_Pathway HIV-1 Entry and Inhibition by this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Fusion CD4->CCR5 2. Conformational Change This compound This compound This compound->CCR5 Inhibition Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture (CCR5-expressing cells) D Cell Plating A->D B This compound Preparation (Fresh Dilutions) E Compound Incubation B->E C Virus Stock Preparation (R5-tropic) F Infection / Stimulation C->F D->E E->F G Incubation F->G H Readout (p24, Luciferase, Calcium Flux) G->H I Data Analysis (IC50/EC50 Calculation) H->I Variability Potential Sources of Variability: - Cell passage number - Compound stability - Viral titer/tropism - Incubation times - Readout sensitivity cluster_assay cluster_assay Variability->cluster_assay

References

Technical Support Center: INCB9471 and Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB9471. The focus is on understanding and mitigating the impact of serum protein binding on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It functions as a noncompetitive allosteric inhibitor, meaning it binds to a site on the CCR5 receptor that is distinct from the binding site of the natural ligands (like RANTES, MIP-1α, and MIP-1β) or the HIV-1 gp120 envelope protein.[1] This binding event induces a conformational change in the receptor, preventing the entry of R5-tropic HIV-1 into host cells.[1] Consequently, this compound demonstrates potent anti-HIV-1 activity.[1][2]

Q2: How significantly does this compound bind to serum proteins?

A2: this compound exhibits high affinity for serum proteins. In human serum, it has a free fraction of only 16%, meaning that 84% of the compound is bound to proteins such as albumin and α1-acid glycoprotein.[1] This is a critical factor to consider in the design and interpretation of in vitro experiments.

Q3: How does serum protein binding affect the in vitro activity of this compound?

A3: Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a biological effect. Due to its high protein binding, the observed potency (e.g., IC50 or IC90) of this compound in the presence of serum will be significantly lower than in a serum-free environment. The presence of serum proteins effectively sequesters the compound, reducing its free concentration and thus requiring a higher total concentration to achieve the same level of target engagement. For this compound, the mean protein binding-adjusted IC90 value in an antiviral assay is approximately 60 nM.[1]

Q4: What is the signaling pathway targeted by this compound?

A4: this compound targets the CCR5 signaling pathway, which is initiated by the binding of chemokines. This G protein-coupled receptor (GPCR) signaling cascade can lead to various cellular responses, including intracellular calcium mobilization and ERK phosphorylation. In the context of HIV-1, the virus's gp120 envelope protein utilizes CCR5 as a co-receptor for entry into T-cells and macrophages. This compound's allosteric inhibition of CCR5 blocks this crucial step in the viral lifecycle.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV_gp120 HIV-1 gp120 CCR5 CCR5 Receptor HIV_gp120->CCR5 Binds Chemokines Chemokines (RANTES, MIP-1α/β) Chemokines->CCR5 Bind This compound This compound This compound->CCR5 Binds (Allosteric) G_Protein G Protein Signaling CCR5->G_Protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Mediates Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization ERK_Phosphorylation ERK Phosphorylation G_Protein->ERK_Phosphorylation Cellular_Response Cellular Response G_Protein->Cellular_Response start Start prep_drug Prepare this compound in Human Serum start->prep_drug load_serum Load Serum-Drug Mix into Chamber A prep_drug->load_serum load_buffer Load PBS into Chamber B prep_drug->load_buffer incubate Incubate at 37°C with Agitation load_serum->incubate load_buffer->incubate collect Collect Samples from Chamber A and B incubate->collect analyze Analyze Drug Concentration (LC-MS/MS) collect->analyze calculate Calculate Fraction Unbound and % Bound analyze->calculate end End calculate->end cluster_relationship Logical Relationship High_Binding High Serum Protein Binding Low_Free_Fraction Low Free Fraction of this compound High_Binding->Low_Free_Fraction Leads to Reduced_Potency Reduced In Vitro Potency (Higher IC50/IC90) Low_Free_Fraction->Reduced_Potency Results in Higher_Dose Higher Total Concentration Needed for Efficacy Reduced_Potency->Higher_Dose Requires

References

Technical Support Center: INCB9471 Resistance Mutation Analysis in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on INCB9471 resistance mutation analysis in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in HIV-1?

This compound is an antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). In the context of HIV-1, it functions as an entry inhibitor. HIV-1 typically uses the CD4 receptor and a coreceptor, either CCR5 or CXCR4, to enter and infect host cells. By blocking the CCR5 coreceptor, this compound prevents the virus from fusing with the host cell membrane, thereby inhibiting viral entry and replication. The dual antagonism of CCR2 may also offer therapeutic benefits by modulating inflammatory responses associated with HIV-1 infection.

Q2: What are the known mechanisms of resistance to CCR5 antagonists like this compound?

While specific resistance mutations to this compound are not extensively documented in the public domain, resistance to the class of CCR5 antagonists can occur through several mechanisms:

  • Coreceptor Tropism Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4. Since this compound targets CCR5, a switch to CXCR4 would render the drug ineffective.

  • Utilization of Inhibitor-Bound CCR5: HIV-1 can develop mutations that allow it to use the CCR5 receptor even when the inhibitor is bound to it. This is a common mechanism of resistance to CCR5 antagonists.

  • Mutations in the HIV-1 Envelope Glycoprotein (gp120): Specific mutations, particularly in the V3 loop of the gp120 protein, have been associated with resistance to CCR5 inhibitors. These mutations can alter the way the virus interacts with the CCR5 coreceptor.

Q3: What methods are used to detect resistance to this compound?

Two primary types of assays are used to detect HIV-1 drug resistance:

  • Genotypic Assays: These assays detect specific drug-resistance mutations in the viral genes. This is typically done by sequencing the relevant regions of the HIV-1 genome, such as the env gene for entry inhibitors. Sanger sequencing and next-generation sequencing (NGS) are common methods.

  • Phenotypic Assays: These assays measure the ability of the virus to replicate in the presence of varying concentrations of a drug. The result is often reported as the concentration of the drug that inhibits viral replication by 50% (IC50). An increase in the IC50 value compared to a reference wild-type virus indicates resistance.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in genotypic resistance assays.

Possible Cause Troubleshooting Step
Low viral load in the sample Ensure the plasma viral load is at least 500-1,000 copies/mL for reliable amplification and sequencing.
Primer mismatch Verify that the primers used for PCR amplification are appropriate for the HIV-1 subtype being tested.
Contamination Use dedicated laboratory spaces and equipment for pre- and post-PCR procedures to avoid cross-contamination.
Complex mutational patterns Consult HIV drug resistance databases (e.g., Stanford University HIV Drug Resistance Database) and experts for interpretation of complex or novel mutation patterns.

Problem 2: Discrepancy between genotypic and phenotypic assay results.

Possible Cause Troubleshooting Step
Presence of minor resistant variants Standard genotypic sequencing may not detect resistant variants that are present at low frequencies (<20%). Consider using more sensitive methods like next-generation sequencing.
Novel or uncharacterized mutations The genotypic assay may not identify novel mutations that confer resistance. The phenotypic assay will still show a resistant phenotype.
Complex interactions between mutations The net effect of multiple mutations on drug susceptibility can be complex and may not be accurately predicted by genotype alone.

Problem 3: Failure to detect resistance in a patient with virologic failure on a CCR5 antagonist-containing regimen.

Possible Cause Troubleshooting Step
Poor adherence to therapy Before initiating resistance testing, assess patient adherence to the antiretroviral regimen.
Suboptimal drug exposure Investigate potential pharmacokinetic issues that could lead to lower than expected drug concentrations.
Coreceptor tropism switch to CXCR4 Perform a coreceptor tropism assay to determine if the virus is now using CXCR4 for entry. Standard CCR5 genotypic or phenotypic assays will not detect this.
Resistance to other drugs in the regimen Perform resistance testing for all drugs in the patient's regimen, as resistance to other components can lead to virologic failure.

Quantitative Data Summary

Table 1: Example Phenotypic Susceptibility Data for this compound

HIV-1 Isolate Genotype (V3 Loop Mutations) IC50 (nM) Fold Change in IC50 Interpretation
Wild-Type None1.51.0Susceptible
Isolate A A316T15.010.0Resistant
Isolate B I323V30.020.0Resistant
Isolate C A316T + I323V90.060.0High-level Resistance

Table 2: Comparison of Genotypic Resistance Testing Methods

Method Sensitivity for Minor Variants Turnaround Time Cost Data Complexity
Sanger Sequencing ~20%1-2 weeks
Low
Next-Generation Sequencing (NGS) <1%2-3 weeks
$
High

Experimental Protocols

Protocol 1: HIV-1 env Gene Amplification and Sanger Sequencing

  • Viral RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.

  • Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the V3 region of the env gene using specific primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Perform bidirectional sequencing of the purified PCR product using a commercial sequencing kit and an automated DNA sequencer.

  • Sequence Analysis: Assemble and analyze the sequence data to identify mutations by comparing it to a wild-type reference sequence.

Protocol 2: Phenotypic Resistance Assay (Recombinant Virus Assay)

  • Cloning of Patient-derived env Gene: Amplify the patient's viral env gene and clone it into an expression vector.

  • Generation of Pseudotyped Viruses: Co-transfect cells (e.g., HEK293T) with the env expression vector and an HIV-1 backbone vector that lacks the env gene and contains a reporter gene (e.g., luciferase).

  • Viral Titer Determination: Determine the titer of the generated pseudotyped virus stock.

  • Infection of Target Cells: Infect target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 with a standardized amount of pseudotyped virus in the presence of serial dilutions of this compound.

  • Measurement of Reporter Gene Activity: After a set incubation period, measure the activity of the reporter gene (e.g., luciferase activity), which is proportional to the level of viral infection.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of viral inhibition against the drug concentration.

Visualizations

CCR5_Signaling_Pathway cluster_cell Target Cell CD4 CD4 CCR5 CCR5 CD4->CCR5 2. Conformational Change Viral_Fusion Viral Fusion & Entry CCR5->Viral_Fusion This compound This compound This compound->CCR5 Blocks HIV_gp120 HIV-1 gp120 HIV_gp120->CD4 1. Binding HIV_gp120->CCR5 3. Co-receptor Binding

Caption: HIV-1 entry and the inhibitory action of this compound.

Resistance_Analysis_Workflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of env gene RNA_Extraction->RT_PCR Genotypic_Assay Genotypic Assay (Sequencing) RT_PCR->Genotypic_Assay Phenotypic_Assay Phenotypic Assay (Recombinant Virus) RT_PCR->Phenotypic_Assay Sequence_Analysis Sequence Analysis & Mutation Calling Genotypic_Assay->Sequence_Analysis IC50_Determination IC50 Determination Phenotypic_Assay->IC50_Determination Resistance_Report Resistance Interpretation & Report Sequence_Analysis->Resistance_Report IC50_Determination->Resistance_Report

Caption: Workflow for HIV-1 resistance mutation analysis.

Troubleshooting_Logic Start Virologic Failure on This compound Regimen Check_Adherence Assess Patient Adherence Start->Check_Adherence Adherence_OK Adherence is Good Check_Adherence->Adherence_OK Yes Adherence_Poor Address Adherence Issues Check_Adherence->Adherence_Poor No Resistance_Testing Perform Resistance Testing Adherence_OK->Resistance_Testing Genotype_Result Genotypic Resistance to this compound? Resistance_Testing->Genotype_Result Mutations_Found Mutations Detected Genotype_Result->Mutations_Found Yes No_Mutations No CCR5-related Mutations Genotype_Result->No_Mutations No Modify_Regimen Modify Treatment Regimen Based on Resistance Profile Mutations_Found->Modify_Regimen Tropism_Assay Perform Tropism Assay No_Mutations->Tropism_Assay Tropism_Result CXCR4-tropic Virus? Tropism_Assay->Tropism_Result CXCR4_Positive Switch to CXCR4-antagonist or other classes Tropism_Result->CXCR4_Positive Yes CXCR4_Negative Investigate Other ARVs in Regimen / PK Issues Tropism_Result->CXCR4_Negative No CXCR4_Positive->Modify_Regimen

Caption: Troubleshooting decision tree for virologic failure.

Navigating the Nuances of Cell Passage Number in INCB9471 Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the CCR5 antagonist INCB9471, ensuring the reliability and reproducibility of assay results is paramount. A critical, yet often overlooked, factor that can significantly impact experimental outcomes is the passage number of the cell lines used. This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to cell passage number in this compound assays.

Continuous culturing of cell lines can lead to phenotypic and genotypic drift, altering key characteristics such as receptor expression levels, signaling pathway efficiency, and overall cellular health. These changes can, in turn, affect the measured potency and efficacy of compounds like this compound, a potent and selective CCR5 antagonist that inhibits HIV-1 entry.[1] This guide will equip you with the knowledge to mitigate these variabilities and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is cell passage number and why is it important for this compound assays?

A1: Cell passage number refers to the number of times a cell line has been sub-cultured. It is a critical parameter in cell-based assays because continuous passaging can lead to changes in cellular characteristics. For this compound assays, which target the CCR5 co-receptor, maintaining consistent CCR5 expression and signaling is crucial for obtaining reliable data on the compound's inhibitory activity. High passage numbers can lead to decreased or altered CCR5 expression, affecting the apparent potency (IC50 value) of this compound.

Q2: How does increasing cell passage number specifically affect this compound assay results?

A2: Increasing cell passage number can lead to several changes that directly impact this compound assay outcomes:

  • Altered CCR5 Expression: Prolonged culturing can select for cell populations with lower or higher CCR5 expression, directly impacting the number of available targets for this compound.

  • Changes in Signaling Pathways: The efficiency of the G-protein coupled receptor (GPCR) signaling cascade downstream of CCR5 can be altered in high-passage cells.

  • Increased Spontaneous Mutations: Genetic drift can lead to mutations that affect CCR5 structure or the signaling molecules involved in HIV entry.

  • Phenotypic Divergence: High-passage cells may exhibit altered morphology, growth rates, and overall health, contributing to assay variability. One study on a different cell line showed a significant decrease in the IC50 value of a drug at passage 36 compared to passage 6, highlighting the potential for substantial changes.[2]

Q3: What is the recommended passage number range for cell lines used in this compound assays?

A3: While the optimal passage number is cell line-dependent, a general best practice is to use cells within a low passage range (e.g., below 20-30 passages) to ensure consistency. It is crucial to establish a "passage number window" for your specific cell line and assay by performing initial characterization studies. This involves testing the performance of the assay at different passage numbers to identify the range where results are most consistent.

Q4: What are the signs that my cell passage number might be too high and affecting my assay results?

A4: Several indicators may suggest that high cell passage number is a contributing factor to inconsistent or unexpected assay results:

  • Increased variability in IC50 values between experiments.

  • A gradual drift (increase or decrease) in the calculated potency of this compound over time.

  • Changes in cell morphology observed during routine cell culture.

  • Altered cell growth rates or viability.

  • Inconsistent positive or negative control values.

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays that may be linked to cell passage number.

Problem Potential Cause Related to Cell Passage Recommended Solution
High Variability in this compound IC50 Values Cells from a wide range of passage numbers are being used across experiments. Phenotypic drift in high-passage cells is leading to inconsistent CCR5 expression or signaling.Establish a Master Cell Bank (MCB) and a Working Cell Bank (WCB). Thaw a new vial of low-passage cells from the WCB every 2-3 months or after a defined number of passages. Document the passage number for every experiment.
Gradual Decrease in this compound Potency (Higher IC50) Potential decrease in CCR5 expression or desensitization of the signaling pathway in higher passage cells.Characterize CCR5 expression levels via flow cytometry or qPCR at different passage numbers to identify a stable expression window. If expression is decreasing, switch to a lower passage stock.
Gradual Increase in this compound Potency (Lower IC50) Selection of a subpopulation of cells that is more sensitive to the drug or has altered expression of factors involved in viral entry.Perform cell line authentication to ensure the absence of cross-contamination. Re-establish the culture from a low-passage, authenticated stock.
Inconsistent Positive Control Response (e.g., RANTES-induced calcium flux) Altered G-protein coupling or downstream signaling components in high-passage cells.Validate the response of your positive control at different passage numbers. If the response diminishes, it is a strong indicator of cellular drift.
Poor Assay Window or Signal-to-Noise Ratio Reduced cell health and viability in high-passage cells, leading to a weaker overall assay signal.Monitor cell viability and doubling time as part of your routine cell culture quality control. Discard cells that show signs of senescence or poor health.

Experimental Protocols

To ensure consistency, it is vital to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate this compound activity.

CCR5 Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [125I]MIP-1α) for binding to the CCR5 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing CCR5 (e.g., CHO-K1 or HEK293 cells)

  • [125I]MIP-1α (Radioligand)

  • This compound (Test Compound)

  • Unlabeled MIP-1α (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound, buffer (for total binding), or excess unlabeled MIP-1α (for non-specific binding).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold wash buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.[3]

Calcium Flux Assay

This functional assay measures the ability of this compound to block the intracellular calcium mobilization induced by a CCR5 agonist like RANTES (CCL5).

Materials:

  • CCR5-expressing cells (e.g., CHO-K1 or U87.CD4.CCR5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • This compound (Test Compound)

  • RANTES (CCL5) (Agonist)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection module

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[4]

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the CCR5 agonist (RANTES) into the wells and immediately begin recording the fluorescence signal over time.

  • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium flux in the presence and absence of the compound. Calculate the IC50 value.[5][6]

Visualizing the Impact of Cell Passage Number

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

G cluster_0 HIV-1 Entry & this compound Action HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 contains CD4 CD4 gp120->CD4 binds to CCR5 CCR5 CD4->CCR5 induces conformational change for binding Host Cell Host Cell CCR5->Host Cell mediates fusion This compound This compound This compound->CCR5 blocks

Figure 1: HIV-1 Entry Signaling Pathway and this compound Mechanism of Action.

G Start with Low Passage Cells Start with Low Passage Cells Establish Master & Working Cell Banks Establish Master & Working Cell Banks Start with Low Passage Cells->Establish Master & Working Cell Banks Thaw New Vial Thaw New Vial Establish Master & Working Cell Banks->Thaw New Vial Culture for Limited Passages Culture for Limited Passages Thaw New Vial->Culture for Limited Passages Perform this compound Assay Perform this compound Assay Culture for Limited Passages->Perform this compound Assay Discard High Passage Cells Discard High Passage Cells Culture for Limited Passages->Discard High Passage Cells After 'X' passages Consistent Results Consistent Results Perform this compound Assay->Consistent Results Discard High Passage Cells->Thaw New Vial G Inconsistent Assay Results Inconsistent Assay Results Check Passage Number Check Passage Number Inconsistent Assay Results->Check Passage Number High Passage? High Passage? Check Passage Number->High Passage? Low Passage Low Passage High Passage?->Low Passage No High Passage High Passage High Passage?->High Passage Yes Troubleshoot Other Parameters Troubleshoot Other Parameters Low Passage->Troubleshoot Other Parameters Thaw New Low Passage Vial Thaw New Low Passage Vial High Passage->Thaw New Low Passage Vial Re-run Assay Re-run Assay Thaw New Low Passage Vial->Re-run Assay

References

Technical Support Center: Normalizing Data from INCB9471-Treated Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INCB9471 in cell-based assays. The information is designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as INCB-009471, is a potent and selective, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Its primary mechanism of action is to block the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells.[3][4] It achieves this by binding to a site on the CCR5 receptor, which prevents the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, a crucial step for viral fusion and entry into target cells like T-cells and macrophages.[5]

Q2: What are the key downstream signaling events inhibited by this compound?

A2: By antagonizing the CCR5 receptor, this compound inhibits downstream signaling pathways typically activated by CCR5's natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β). Key inhibited events include intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and CCR5 receptor internalization.[5]

Q3: What are the most common cell-based assays used to evaluate this compound activity?

A3: The most common cell-based assays for evaluating this compound are:

  • HIV-1 Entry Assays: Typically using pseudotyped viruses expressing the HIV-1 envelope protein and a reporter gene (e.g., luciferase) to quantify viral entry into CCR5-expressing cells.

  • Calcium Mobilization Assays: Measuring the inhibition of chemokine-induced intracellular calcium flux in CCR5-expressing cells.

  • Radioligand Binding Assays: Determining the affinity and binding kinetics of this compound to the CCR5 receptor by competing with a radiolabeled CCR5 ligand.[1]

  • Chemotaxis Assays: Assessing the ability of this compound to block the migration of CCR5-expressing cells towards a chemokine gradient.

Q4: How should I normalize my data in an HIV-1 pseudovirus entry assay?

A4: Data from luciferase-based HIV-1 entry assays should be normalized to account for variations in cell number and transfection efficiency. A common method is to express the results as a percentage of the signal from untreated control cells (virus only). It is also recommended to run a parallel cytotoxicity assay to ensure that the observed reduction in signal is due to inhibition of viral entry and not cell death. For more robust normalization, some researchers use a dual-luciferase reporter system, where a second reporter under a constitutive promoter is co-transfected to normalize for transfection efficiency and cell viability.[6][7][8][9]

Q5: How do I normalize data from a calcium mobilization assay?

A5: In calcium mobilization assays, data is typically normalized by expressing the fluorescence intensity as a ratio of the baseline fluorescence before the addition of a stimulant (F/F0) or as a percentage of the maximal response induced by a saturating concentration of the agonist.[10][11] It is crucial to subtract the background fluorescence from wells containing cells and dye but no agonist.

Troubleshooting Guides

HIV-1 Pseudovirus Entry Assays
Issue Possible Cause Troubleshooting Steps
High background luminescence - Reagent contamination- High intrinsic luciferase activity in cells- Insufficient washing- Use fresh, sterile reagents.- Screen different cell lines for low background luminescence.- Ensure thorough washing after cell lysis.
Low signal-to-noise ratio - Low viral titer- Poor cell health- Suboptimal assay conditions- Titer the pseudovirus stock to determine the optimal amount for infection.- Ensure cells are healthy and in the logarithmic growth phase.- Optimize incubation times and reagent concentrations.
High well-to-well variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Use a multichannel pipette for consistent cell seeding.- Be precise with all pipetting steps.- Avoid using the outer wells of the plate or fill them with buffer.
This compound shows no inhibitory effect - Incorrect compound concentration- Degraded compound- Use of X4-tropic or dual-tropic HIV-1 strain- Verify the concentration of your this compound stock solution.- Use a fresh aliquot of the compound.- Confirm the tropism of your pseudovirus; this compound is specific for R5-tropic viruses.[5]
Calcium Mobilization Assays
Issue Possible Cause Troubleshooting Steps
High baseline fluorescence - Dye overload- Incomplete de-esterification of the dye- Autofluorescence from cells or compounds- Optimize the concentration of the calcium indicator dye.- Allow sufficient time for dye de-esterification at room temperature.[12]- Use phenol red-free media and check for compound autofluorescence.[13]
No response to agonist - Poor cell health- Receptor desensitization- Inactive agonist- Use healthy, viable cells.- Avoid prolonged exposure to agonists before the assay.- Use a fresh, validated batch of the CCR5 agonist.
Inconsistent responses - Uneven dye loading- Fluctuations in temperature- Cell clumping- Ensure uniform dye loading by gentle mixing.- Maintain a stable temperature throughout the assay.- Ensure a single-cell suspension before and during the assay.
Signal drops after initial peak - Photobleaching- Cell death due to high agonist concentration- Reduce the intensity and duration of light exposure.- Perform a dose-response curve for the agonist to determine the optimal concentration.
Radioligand Binding Assays
Issue Possible Cause Troubleshooting Steps
High non-specific binding - Radioligand sticking to filters or plates- Insufficient blocking- Radioligand concentration too high- Pre-soak filters in a blocking solution (e.g., polyethyleneimine).- Include a blocking agent like BSA in the assay buffer.[14]- Use a radioligand concentration at or below its Kd value.[15]
Low specific binding - Low receptor expression- Degraded radioligand or receptor- Incorrect buffer conditions (pH, ions)- Use a cell line with high CCR5 expression.- Use fresh, high-quality reagents.- Optimize the buffer composition for optimal binding.
High variability between replicates - Incomplete separation of bound and free ligand- Inconsistent washing- Pipetting errors- Ensure rapid and efficient filtration.- Standardize the washing procedure (volume, number of washes).- Use calibrated pipettes and consistent technique.
Calculated Ki for this compound is inconsistent - Assay not at equilibrium- Incorrect determination of non-specific binding- Ligand depletion- Determine the time to reach equilibrium in association/dissociation experiments.- Define non-specific binding with a saturating concentration of a structurally different unlabeled ligand.[16]- Ensure that less than 10% of the radioligand is bound.[15]

Quantitative Data Summary for this compound

Parameter Assay Cell Line/System Value Reference
Kd Radioligand BindingHuman Peripheral Blood Mononuclear Cells (PBMCs)3.1 nM[2][5]
IC50 Intracellular Calcium MobilizationCCR5-expressing cells16 nM[5]
IC50 ERK PhosphorylationCCR5-expressing cells3 nM[5]
IC50 CCR5 Receptor InternalizationCCR5-expressing cells1.5 nM[5]
IC90 (geometric mean) Anti-HIV-1 Activity (R5 strains)PBMCs9 nM[5]
IC50 hERG Potassium Current InhibitionPatch Clamp Assay4.5 µM[5]

Experimental Protocols

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)
  • Cell Seeding: Seed CCR5-expressing target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at an optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Add the diluted this compound to the cells and incubate for 1 hour at 37°C.

  • Infection: Add a pre-titered amount of HIV-1 Env-pseudotyped luciferase reporter virus to each well. Include "virus only" (no compound) and "cells only" (no virus) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[17]

  • Lysis and Luminescence Reading: Aspirate the medium, wash the cells, and add cell lysis buffer. After a short incubation, add the luciferase substrate and measure luminescence using a plate reader.[18]

  • Data Normalization: Subtract the background luminescence from "cells only" wells. Express the data as a percentage of the luminescence from the "virus only" control wells.

Calcium Mobilization Assay (Fluo-4)
  • Cell Seeding: Seed CCR5-expressing cells (e.g., CHO-CCR5) in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for de-esterification.[19]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Treatment: Add the diluted this compound to the cells and incubate for a specified time.

  • Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a few seconds.

  • Agonist Injection and Reading: Inject a CCR5 agonist (e.g., RANTES) and immediately begin measuring the fluorescence intensity over time.

  • Data Normalization: Normalize the data by dividing the fluorescence at each time point by the average baseline fluorescence (F/F0). Alternatively, express the peak fluorescence as a percentage of the maximal response to the agonist alone.[10]

Radioligand Binding Assay (Competition)
  • Membrane Preparation: Prepare cell membranes from CCR5-expressing cells.

  • Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and serial dilutions of this compound.

  • Control Wells: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR5 ligand).[16][20]

  • Incubation: Incubate the plate at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[21]

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the Ki.[22]

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CCR5 This compound This compound This compound->CCR5 Blocks Binding G_Protein Gαi/o Gβγ CCR5->G_Protein Activation PLC PLC G_Protein->PLC Activates ERK_Pathway MAPK/ERK Pathway G_Protein->ERK_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Cellular_Response Chemotaxis, Inflammation Ca_Mobilization->Cellular_Response Contributes to PKC->ERK_Pathway Activates ERK_Pathway->Cellular_Response Leads to

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_assay_execution Assay Execution cluster_data_acquisition Data Acquisition & Analysis Seed_Cells 1. Seed CCR5+ Target Cells Prepare_Compound 2. Prepare this compound Serial Dilutions Add_Compound 3. Add this compound to Cells Prepare_Compound->Add_Compound Incubate_Compound 4. Incubate Add_Compound->Incubate_Compound Add_Stimulus 5. Add Stimulus (Virus, Agonist, or Radioligand) Incubate_Compound->Add_Stimulus Incubate_Assay 6. Incubate for Assay Duration Add_Stimulus->Incubate_Assay Readout 7. Measure Signal (Luminescence, Fluorescence, Radioactivity) Incubate_Assay->Readout Normalize 8. Normalize Data to Controls Readout->Normalize Analyze 9. Calculate IC50/Ki Normalize->Analyze

Caption: General workflow for this compound cell-based assays.

Data_Normalization_Logic cluster_controls Control Measurements Raw_Data Raw Assay Data (RLU, RFU, CPM) Corrected_Data Background-Corrected Data Raw_Data->Corrected_Data Background Background (No Cells/Reagent Only) Background->Corrected_Data Subtract Negative_Control Negative Control (e.g., Vehicle) Normalized_Data Normalized Data (% Inhibition or % Activity) Negative_Control->Normalized_Data Normalize to 100% Activity Positive_Control Positive Control (Maximal Signal) Positive_Control->Normalized_Data Normalize to 0% Activity Corrected_Data->Normalized_Data Final_Result Final Result (IC50/EC50 Curve) Normalized_Data->Final_Result

Caption: Logical flow of data normalization in cell-based assays.

References

Validation & Comparative

A Preclinical Head-to-Head: INCB9471 vs. Maraviroc for CCR5-Targeted HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two C-C chemokine receptor type 5 (CCR5) antagonists, INCB9471 and maraviroc, based on available preclinical data. Both compounds function by blocking the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle. While maraviroc is a well-established therapeutic agent, this compound has shown promise in early-stage development. This document aims to present a side-by-side comparison of their preclinical profiles to aid in research and development decisions.

Mechanism of Action: Targeting Viral Entry

Both this compound and maraviroc are small molecule antagonists of the CCR5 co-receptor.[1][2] HIV-1 typically requires two receptors to enter a host T-cell: CD4 and a coreceptor, which is most commonly CCR5 or CXCR4. R5-tropic strains of HIV-1 utilize the CCR5 coreceptor. By binding to CCR5, these antagonists allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the coreceptor, thus preventing the conformational changes necessary for viral and cellular membrane fusion. This mechanism effectively blocks the virus from entering and infecting the host cell.

cluster_0 HIV-1 Entry cluster_1 Inhibition by CCR5 Antagonists HIV HIV-1 Virus gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 binds to BlockedCCR5 Blocked CCR5 gp120->BlockedCCR5 binding prevented CCR5 CCR5 Co-receptor CD4->CCR5 conformational change allows binding to HostCell Host Cell CCR5->HostCell triggers fusion with This compound This compound This compound->BlockedCCR5 binds to and blocks Maraviroc Maraviroc Maraviroc->BlockedCCR5 binds to and blocks

Figure 1. Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

In Vitro Anti-HIV-1 Activity

Both compounds have demonstrated potent activity against R5-tropic HIV-1 strains in vitro. It is important to note that a direct head-to-head comparison in the same study under identical conditions is not publicly available. The following table summarizes data from separate preclinical studies.

ParameterThis compoundMaravirocReference
Anti-HIV-1 Activity (IC90) 9 nM (in PBMCs)2.0 nM (mean MIC90 against 43 primary isolates)[3]
Target CCR5CCR5[1][2]
Mechanism Allosteric AntagonistAllosteric Antagonist[1][4]

Experimental Protocols: In Vitro Anti-HIV-1 Assay

The general workflow for assessing the in vitro anti-HIV-1 activity of CCR5 antagonists involves infecting susceptible cells with an R5-tropic HIV-1 strain in the presence of varying concentrations of the inhibitor.

start Start cell_prep Prepare target cells (e.g., PBMCs) start->cell_prep drug_prep Prepare serial dilutions of this compound or Maraviroc start->drug_prep infection Infect cells with R5-tropic HIV-1 in the presence of the drug cell_prep->infection drug_prep->infection incubation Incubate for several days infection->incubation quantification Quantify viral replication (e.g., p24 ELISA, RT assay) incubation->quantification analysis Calculate IC50/IC90 values quantification->analysis end End analysis->end

Figure 2. General workflow for in vitro anti-HIV-1 activity assay.

Detailed Methodologies:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are a common primary cell model for these assays. They are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and HIV-1 replication.

  • Viral Strains: Laboratory-adapted R5-tropic strains (e.g., BaL) or clinical isolates of HIV-1 are used.

  • Infection and Treatment: Cells are pre-incubated with a range of concentrations of the CCR5 antagonist before being exposed to a standardized amount of virus.

  • Quantification of Viral Replication: After a set incubation period (typically 5-7 days), the level of viral replication is measured. Common methods include:

    • p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) or 90% (IC90) is calculated from the dose-response curve.

Preclinical Pharmacokinetics

Pharmacokinetic properties are crucial for determining the dosing regimen and predicting the in vivo efficacy of a drug candidate. The following table summarizes available preclinical pharmacokinetic data for this compound and maraviroc.

ParameterThis compoundMaravirocReference
Animal Model(s) RatRat, Dog[2]
Oral Bioavailability Data not publicly available~20-30% (Rat), >70% (Dog)[2]
hERG Inhibition Low risk (IC50 >10 µM)Low risk (IC50 >10 µM)[4]
Permeability (Caco-2) HighData not publicly available[3]

Experimental Protocols: Preclinical Pharmacokinetic Studies

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

start Start animal_selection Select animal model (e.g., rat, dog) start->animal_selection dosing Administer drug (oral or intravenous) animal_selection->dosing sampling Collect blood samples at various time points dosing->sampling analysis Analyze plasma concentrations (LC-MS/MS) sampling->analysis pk_parameters Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) analysis->pk_parameters end End pk_parameters->end

Figure 3. General workflow for a preclinical pharmacokinetic study.

Detailed Methodologies:

  • Animal Models: Rats and dogs are commonly used species for preclinical pharmacokinetic studies due to their well-characterized physiology and metabolism.

  • Dosing: The drug is administered via the intended clinical route (typically oral) and also intravenously to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points after dosing to characterize the drug's concentration-time profile.

  • Bioanalysis: Drug concentrations in plasma are typically quantified using a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%).

Summary and Conclusion

Both this compound and maraviroc are potent CCR5 antagonists with strong in vitro anti-HIV-1 activity. Maraviroc has a well-documented preclinical and clinical profile, leading to its approval and use in patients. This compound has demonstrated promising preclinical characteristics, including high in vitro potency and a favorable in vitro ADME profile.

A direct, head-to-head preclinical study would be necessary for a definitive comparison of the two compounds. However, based on the available data, both molecules represent effective inhibitors of R5-tropic HIV-1 entry. Further development of this compound would require comprehensive in vivo efficacy and safety studies to fully understand its therapeutic potential relative to established CCR5 antagonists like maraviroc. This guide provides a foundational comparison to inform ongoing and future research in the development of novel anti-HIV-1 therapeutics.

References

A Head-to-Head Battle for CCR5: Comparing the Binding Kinetics of INCB9471 and Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of CCR5 antagonists, two molecules, INCB9471 and vicriviroc, have garnered significant attention from the scientific community for their potential in HIV-1 therapy. Both compounds act as allosteric non-competitive inhibitors of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2][3] This guide provides a detailed comparison of their binding kinetics to the CCR5 receptor, supported by experimental data and methodologies, to assist researchers and drug development professionals in their understanding of these potent antiviral agents.

Quantitative Binding Kinetics

The binding of this compound and vicriviroc to the CCR5 receptor has been characterized by their high affinity and distinct kinetic profiles. The following table summarizes the key binding parameters for both compounds.

CompoundParameterValueCell/Membrane TypeAssay TypeReference
This compound Kd3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)Radioligand Binding Assay[1]
Vicriviroc Kd0.40 ± 0.02 nMHTS-hCCR5 cell membranes[3H]SCH-C Competitive Binding Assay[2]
Kd1.25 ± 0.55 nMHTS-hCCR5 cells[3H]SCH-C Competitive Binding Assay[4]
Dissociation t1/212 ± 1.2 hoursHTS-hCCR5 cell membranesNon-equilibrium Binding Analysis[2]

Note: The variation in Kd values for vicriviroc may be attributed to different experimental conditions and data analysis methods across studies.

Mechanism of Action: Allosteric Non-Competitive Inhibition

Both this compound and vicriviroc function as allosteric non-competitive antagonists of the CCR5 receptor.[1][2][3] This means they bind to a site on the receptor that is distinct from the binding site of the natural chemokine ligands or the HIV-1 gp120 envelope protein.[2] This binding induces a conformational change in the CCR5 receptor, rendering it unable to interact with gp120 and thus preventing the fusion of the viral and cellular membranes, a critical step for viral entry.[1][2]

Experimental Methodologies

The determination of the binding kinetics for this compound and vicriviroc involved sophisticated experimental techniques, primarily radioligand binding assays.

This compound: Radioligand Competition Binding Assay

The binding affinity of this compound to CCR5 was determined using a primary human monocyte-based radioligand competition binding assay.[5]

Protocol:

  • Cell Preparation: Primary human monocytes are isolated and prepared for the binding assay.

  • Competition Binding: The monocytes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1β) and varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter, which traps the cells and the bound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Vicriviroc: [3H]SCH-C Competitive Binding Assay

The binding kinetics of vicriviroc were characterized using a competitive binding assay with tritiated SCH-C ([3H]SCH-C), a previously characterized CCR5 antagonist, on membranes from HTS-hCCR5 cells.[2][4]

Protocol:

  • Membrane Preparation: Membranes from HTS-hCCR5 cells, which overexpress the human CCR5 receptor, are prepared.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of [3H]SCH-C and a range of concentrations of unlabeled vicriviroc.

  • Incubation: The incubation is carried out at room temperature for an extended period (e.g., ~24 hours) to ensure equilibrium is reached.[4]

  • Separation: The reaction is terminated by rapid filtration through a filter plate, separating the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The IC50 value for vicriviroc is determined, and the Kd is calculated.

Non-equilibrium Binding Analysis for Vicriviroc Dissociation Rate

To determine the dissociation rate of vicriviroc, a non-equilibrium binding analysis was performed.[2]

Protocol:

  • Pre-incubation: HTS-CCR5 membranes prebound to wheat germ agglutinin scintillation proximity assay (SPA) beads are incubated with a high concentration of unlabeled vicriviroc to allow for receptor binding.

  • Washing: The membranes are washed extensively to remove unbound vicriviroc.

  • Dissociation Initiation: The dissociation of vicriviroc is initiated by the addition of a high concentration of a radiolabeled CCR5 ligand (e.g., [3H]SCH-C).

  • Signal Measurement: The binding of the radioligand is measured over time as it replaces the dissociating unlabeled vicriviroc.

  • Data Analysis: The rate of radioligand association is used to calculate the dissociation rate (koff) and the dissociation half-life (t1/2) of vicriviroc.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow for a radioligand binding assay.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 Receptor G_protein G-protein (Gαβγ) CCR5->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ligand Chemokine Ligand (e.g., RANTES, MIP-1α/β) Ligand->CCR5 Binds HIV HIV-1 gp120 HIV->CCR5 Binds Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, ERK activation) G_alpha->Downstream Initiates G_betagamma->Downstream Initiates This compound This compound This compound->CCR5 Allosteric Inhibition Vicriviroc Vicriviroc Vicriviroc->CCR5 Allosteric Inhibition Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes or Whole Cells Expressing CCR5 start->prep incubate Incubate with Radioligand and Competing Compound (this compound or Vicriviroc) prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash quantify Quantify Radioactivity on Filters wash->quantify analyze Analyze Data to Determine IC₅₀ and K_d quantify->analyze end End analyze->end

References

Head-to-Head Comparison: INCB9471 and Aplaviroc Potency as CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the potency of two CCR5 antagonists: INCB9471 and aplaviroc. Both compounds are allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. By binding to CCR5, these antagonists prevent the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby blocking viral entry. This guide summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Potency and Binding Affinity: A Quantitative Comparison

The following tables summarize the in vitro potency and binding affinity of this compound and aplaviroc against various strains of HIV-1. The data indicates that both compounds exhibit high potency, with IC50 values in the sub-nanomolar to low nanomolar range.

This compound Potency and Binding Affinity
Parameter Value
IC50 (HIV-1 ADA strain) 0.36 nM[1]
IC50 (HIV-1 Ba-L strain) 0.16 nM[1]
Kd (Human PBMCs) 3.1 nM[2]
Aplaviroc Potency and Binding Affinity
Parameter Value
IC50 (HIV-1 Ba-L strain) 0.4 nM[3]
EC50 (HIV-1 Ba-L strain) 0.7 nM[4]
IC50 (HIV-1 JRFL strain) 0.1 - 0.4 nM
IC50 (HIV-1 MOKW strain) 0.1 - 0.4 nM
IC50 (Multi-drug resistant HIV-1) 0.2 - 0.6 nM

Mechanism of Action: Allosteric Inhibition of CCR5

Both this compound and aplaviroc function as noncompetitive allosteric antagonists of the CCR5 receptor.[2][5] This means they bind to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) and the HIV-1 gp120 protein. This binding induces a conformational change in the CCR5 receptor, rendering it unable to interact with gp120 and thus preventing the fusion of the viral and cellular membranes.

cluster_membrane Cell Membrane cluster_virus HIV-1 Virion cluster_inhibitors CCR5 Antagonists CD4 CD4 Receptor gp120 gp120 CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 3. Conformational Change & Fusion gp120->CD4 1. Initial Binding gp120->CCR5 2. Co-receptor Binding This compound This compound This compound->CCR5 Block Co-receptor Binding Aplaviroc Aplaviroc Aplaviroc->CCR5 Block Co-receptor Binding

Mechanism of action for CCR5 antagonists.

Experimental Protocols

The potency and binding characteristics of this compound and aplaviroc were determined using a variety of in vitro assays. Below are generalized protocols for the key experiments cited.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

  • Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) to induce cell proliferation and increase susceptibility to HIV-1 infection.

  • Infection: Infect the stimulated PBMCs with a known amount of an R5-tropic HIV-1 strain (e.g., Ba-L or ADA) in the presence of serial dilutions of the test compound (this compound or aplaviroc).

  • Incubation: Culture the infected cells for several days to allow for viral replication.

  • Quantification: At the end of the incubation period, measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces p24 production by 50% compared to the untreated control.

A Isolate & Stimulate PBMCs B Infect with HIV-1 + Serial Dilutions of Compound A->B C Incubate for 7 days B->C D Collect Supernatant C->D E Quantify p24 Antigen (ELISA) D->E F Calculate IC50 E->F

Workflow for Anti-HIV-1 Assay in PBMCs.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to its target receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the CCR5 receptor.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to CCR5 (e.g., [125I]-MIP-1α) and varying concentrations of the unlabeled test compound (this compound or aplaviroc).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. The Kd is determined in saturation binding experiments using increasing concentrations of the radioligand.

A Prepare CCR5-expressing Cell Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand (Filtration) B->C D Measure Radioactivity C->D E Determine Ki and Kd D->E

Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular signaling initiated by the binding of a natural ligand to the CCR5 receptor.

  • Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Incubate the loaded cells with varying concentrations of the test compound (this compound or aplaviroc).

  • Ligand Stimulation: Stimulate the cells with a CCR5 agonist (e.g., RANTES) to induce an increase in intracellular calcium concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Determine the concentration of the test compound that inhibits the agonist-induced calcium mobilization by 50% (IC50).

A Load CCR5-expressing Cells with Calcium-sensitive Dye B Incubate with Test Compound A->B C Stimulate with CCR5 Agonist B->C D Measure Fluorescence Change C->D E Calculate IC50 for Inhibition D->E

Workflow for Calcium Mobilization Assay.

Clinical Development and Outlook

Both this compound and aplaviroc have progressed to clinical trials. This compound demonstrated potent and sustained antiviral effects in early-phase clinical studies and was generally well-tolerated.[1] However, its development was halted for business reasons.[1] The clinical development of aplaviroc was terminated due to observations of severe hepatotoxicity in some patients during Phase IIb trials.[6][7][8][9]

Conclusion

Based on the available in vitro data, both this compound and aplaviroc are highly potent CCR5 antagonists with comparable sub-nanomolar to low nanomolar IC50 values against R5-tropic HIV-1. Their shared mechanism of allosteric inhibition of the CCR5 co-receptor provides a powerful means of preventing viral entry. While both showed promise in early development, their clinical trajectories diverged, with aplaviroc's development being halted due to safety concerns. The data presented in this guide provides a foundation for researchers to understand the relative potencies and mechanisms of these two compounds in the context of CCR5-targeted HIV-1 therapy.

References

INCB9471: A Potential Alternative Against Maraviroc-Resistant HIV-1?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term treatment. Maraviroc, the first-in-class CCR5 antagonist, has proven effective in suppressing viral replication, but the development of resistance can limit its utility. This guide provides a comparative analysis of INCB9471, an investigational CCR5 antagonist, and its potential efficacy against maraviroc-resistant HIV-1 strains, based on available preclinical data and an understanding of the mechanisms of resistance to this drug class.

Executive Summary

While direct clinical data on the efficacy of this compound against maraviroc-resistant HIV-1 is unavailable due to the discontinuation of its clinical development for business reasons, preclinical evidence and the nuanced nature of cross-resistance among CCR5 antagonists suggest it may have offered a viable therapeutic option. This compound demonstrated potent antiviral activity against a broad range of HIV-1 strains, including those resistant to other major antiretroviral classes. Understanding the specific mechanisms of maraviroc resistance is key to postulating the potential effectiveness of alternative CCR5 antagonists like this compound.

Comparative Analysis of this compound and Maraviroc

FeatureThis compoundMaraviroc
Drug Class CCR5 Co-receptor AntagonistCCR5 Co-receptor Antagonist
Mechanism of Action Blocks the CCR5 co-receptor, preventing entry of R5-tropic HIV-1 into host cells.Blocks the CCR5 co-receptor, preventing entry of R5-tropic HIV-1 into host cells.
In Vitro Potency Geometric mean IC90 of 9 nM in Peripheral Blood Mononuclear Cells (PBMCs) against various HIV-1 clades.Mean 90% inhibitory concentration (IC90) of 2.0 nmol/L.
Resistance Profile Potent inhibitor of HIV-1 variants resistant to Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and the fusion inhibitor T20.Resistance primarily occurs through a switch in co-receptor tropism to CXCR4 or, more commonly for R5-tropic strains, the ability to utilize the drug-bound CCR5 co-receptor.
Clinical Development Phase II trials completed; development halted for business reasons.FDA-approved and in clinical use.

Mechanisms of Maraviroc Resistance

Resistance to maraviroc in CCR5-tropic HIV-1 strains predominantly arises from the virus's ability to utilize the maraviroc-bound conformation of the CCR5 co-receptor for cell entry. This adaptation is often conferred by specific mutations within the V3 loop of the HIV-1 envelope glycoprotein gp120. These mutations allow the virus to recognize and bind to the altered conformation of the CCR5 receptor induced by maraviroc, thereby circumventing the drug's inhibitory effect.

A less common mechanism of resistance is a switch in co-receptor tropism from CCR5 to CXCR4. In this scenario, the virus evolves to use the CXCR4 co-receptor for entry, rendering CCR5 antagonists like maraviroc ineffective.

Cross-Resistance Among CCR5 Antagonists

Crucially, resistance to one CCR5 antagonist does not universally confer resistance to all others in the same class. The extent of cross-resistance is dependent on the specific mutations in the viral envelope and the distinct molecular interactions of each antagonist with the CCR5 receptor. Some studies have shown that maraviroc-resistant HIV-1 strains remain susceptible to other CCR5 antagonists. This variability suggests that the conformational changes induced in the CCR5 receptor by different antagonists are not identical, and a virus adapted to one drug-bound conformation may not recognize another.

Given that this compound is a distinct chemical entity from maraviroc, it is plausible that it could have retained activity against certain maraviroc-resistant strains. This would be particularly true for resistant viruses with specific V3 loop mutations that confer a narrow resistance profile.

Experimental Protocols

The assessment of the efficacy of CCR5 antagonists and the characterization of resistant viral strains involve both phenotypic and genotypic assays.

1. Phenotypic Antiviral Susceptibility Assay:

  • Objective: To determine the concentration of the antagonist required to inhibit viral replication by 50% (IC50) and 90% (IC90).

  • Methodology:

    • Recombinant HIV-1 viruses containing the envelope gene from patient plasma are generated.

    • These viruses are used to infect target cells (e.g., PBMCs or a cell line expressing CD4 and CCR5) in the presence of serial dilutions of the CCR5 antagonist.

    • Viral replication is measured after a defined incubation period (e.g., 3-7 days) by quantifying a viral protein (e.g., p24 antigen) or a reporter gene product (e.g., luciferase).

    • The IC50 and IC90 values are calculated by plotting the percentage of viral inhibition against the drug concentration. A significant increase in the IC50/IC90 value compared to a reference wild-type virus indicates resistance. For some CCR5 antagonists, resistance is characterized by a reduction in the maximal percent inhibition (MPI).

2. Co-receptor Tropism Assay (e.g., Trofile™ Assay):

  • Objective: To determine whether the patient's HIV-1 strain uses the CCR5, CXCR4, or both co-receptors for entry.

  • Methodology:

    • Recombinant viruses are generated with the patient's HIV-1 envelope glycoproteins.

    • These viruses are used to infect two different cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4.

    • Infection of each cell line is detected, typically through a reporter gene system.

    • The virus is classified as R5-tropic (infects only CCR5-expressing cells), X4-tropic (infects only CXCR4-expressing cells), or dual/mixed-tropic (infects both cell lines).

3. Genotypic Resistance Assay:

  • Objective: To identify mutations in the HIV-1 envelope gene, particularly in the V3 loop, that are associated with resistance to CCR5 antagonists.

  • Methodology:

    • Viral RNA is extracted from a patient's plasma sample.

    • The region of the envelope gene encoding the V3 loop is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced.

    • The obtained sequence is compared to a reference sequence to identify mutations that have been previously linked to maraviroc resistance.

Visualizing the Landscape of HIV-1 Entry and Inhibition

To better understand the context of this compound's mechanism of action and the experimental approaches to its evaluation, the following diagrams illustrate the key pathways and workflows.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. gp41-mediated Fusion Entry Viral Entry Fusion->Entry This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 entry and the mechanism of action of this compound.

Antiviral_Efficacy_Workflow cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay start Start: Patient Plasma Sample extract_rna Extract Viral RNA start->extract_rna rt_pcr RT-PCR Amplification of env gene extract_rna->rt_pcr clone_env Clone env into Viral Vector rt_pcr->clone_env sequence_v3 Sequence V3 Loop rt_pcr->sequence_v3 generate_pseudovirus Generate Pseudotyped Virus clone_env->generate_pseudovirus infect_cells Infect Target Cells with Serial Drug Dilutions generate_pseudovirus->infect_cells measure_replication Measure Viral Replication infect_cells->measure_replication calculate_ic50 Calculate IC50/IC90 measure_replication->calculate_ic50 analyze_mutations Analyze for Resistance Mutations sequence_v3->analyze_mutations

Caption: Experimental workflow for assessing antiviral efficacy.

Conclusion

While the absence of direct clinical comparisons precludes a definitive statement on the efficacy of this compound against maraviroc-resistant HIV-1, the available scientific evidence provides a strong rationale for its potential utility. The potent and broad antiviral activity of this compound, coupled with the known variability in cross-resistance among CCR5 antagonists, suggests that it could have been effective against a subset of maraviroc-resistant strains. This comparative guide underscores the importance of continued research into novel CCR5 antagonists and the need for a deeper understanding of the molecular determinants of resistance to this important class of antiretroviral drugs. Further investigation into the structural differences in how various antagonists bind to CCR5 could pave the way for the development of next-generation inhibitors capable of overcoming existing resistance mechanisms.

Navigating Resistance: A Comparative Analysis of INCB9471 and Other CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy for HIV-1. CCR5 antagonists, a class of entry inhibitors, block the virus from entering host cells by binding to the C-C chemokine receptor type 5 (CCR5). This guide provides a comparative overview of the cross-resistance profile of the investigational CCR5 antagonist INCB9471 with other notable agents in its class, including Maraviroc, Vicriviroc, and Aplaviroc. While the clinical development of this compound was discontinued for business reasons, understanding its resistance profile in the context of other CCR5 antagonists provides valuable insights for the development of future HIV-1 entry inhibitors.

Mechanisms of Resistance to CCR5 Antagonists

Resistance to CCR5 antagonists primarily develops through two distinct pathways:

  • Co-receptor Tropism Switch: HIV-1 can switch its co-receptor usage from CCR5 to CXCR4. Viruses that utilize CXCR4 are naturally resistant to CCR5 antagonists. This can occur through the selection of pre-existing CXCR4-tropic viruses in the patient.[1]

  • Utilization of Drug-Bound CCR5: The virus can acquire mutations, predominantly in the V3 loop of the gp120 envelope protein, that allow it to recognize and use the CCR5 receptor even when an antagonist is bound to it.[2][3][4][5] This is the more common mechanism of resistance observed with this class of drugs.

Phenotypically, resistance through the utilization of the drug-bound receptor is often characterized by a decrease in the maximal percent inhibition (MPI) in susceptibility assays, rather than a significant shift in the 50% inhibitory concentration (IC50).[4]

Cross-Resistance Profiles of CCR5 Antagonists

Cross-resistance among small-molecule CCR5 antagonists is a significant consideration. While resistance to one antagonist often confers resistance to others, the pattern can be complex and is not always absolute.[5][6] The extent of cross-resistance is influenced by how different antagonists interact with the CCR5 receptor and how the virus adapts to these interactions.

Two general patterns of cross-resistance have been described:

  • Broad Cross-Resistance: Some resistant viruses develop the ability to interact primarily with the N-terminus of the CCR5 receptor, a region less affected by the binding of different antagonists. This can lead to broad resistance against multiple CCR5 inhibitors.[6]

  • Narrow Cross-Resistance: In other cases, resistant viruses may depend on specific conformations of the extracellular loops (ECLs) of the CCR5 receptor that are uniquely induced by a particular antagonist. This can result in a narrow resistance profile, where the virus is resistant to one antagonist but remains susceptible to others that induce different conformational changes in the ECLs.[5][6]

This compound: Potency and Inferred Cross-Resistance

Published, head-to-head experimental data detailing the cross-resistance profile of this compound with other CCR5 antagonists is limited due to the cessation of its development. However, available information indicates that this compound is a potent CCR5 antagonist.[3] One study noted that this compound was effective against HIV-1 strains that had developed resistance to other major classes of antiretroviral drugs, such as protease inhibitors, nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and fusion inhibitors.[7]

Based on the shared mechanism of action with other small-molecule CCR5 antagonists that bind within a common pocket of the receptor, it is plausible that this compound would exhibit some degree of cross-resistance with Maraviroc, Vicriviroc, and Aplaviroc. The extent of this cross-resistance would likely depend on the specific resistance mutations present in the HIV-1 envelope protein.

Comparative Data of CCR5 Antagonists

The following table summarizes the in vitro potency of this compound and other CCR5 antagonists against wild-type R5-tropic HIV-1 strains and provides a qualitative overview of their known cross-resistance patterns.

CCR5 AntagonistPotency (IC50) against R5 HIV-1 StrainsKnown Cross-Resistance Profile
This compound 0.36 nM (ADA strain), 0.16 nM (Ba-L strain)[3]Direct comparative data with other CCR5 antagonist-resistant strains is not publicly available.
Maraviroc ~1.9 nM (for susceptible group M strains)[3]Can select for resistant viruses with both broad and narrow cross-resistance profiles.[5]
Vicriviroc Potent activity in nanomolar concentrations.Often shows cross-resistance with other small-molecule CCR5 antagonists like TAK-779.[8]
Aplaviroc 0.4 nM (Ba-L strain)[3]Can select for resistant viruses that are cross-resistant to other CCR5 antagonists.[9]

Experimental Protocols

Phenotypic Susceptibility Assay for CCR5 Antagonists

A common method to determine the susceptibility of HIV-1 to CCR5 antagonists involves the use of pseudotyped viruses.

  • Generation of Pseudotyped Viruses:

    • The HIV-1 env gene of interest (from laboratory strains, clinical isolates, or site-directed mutants) is cloned into an expression vector.

    • HEK293T cells are co-transfected with the env-expressing plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or green fluorescent protein).

    • The resulting pseudotyped virus particles, which carry the envelope proteins of interest, are harvested from the cell culture supernatant.

  • Infection Assay:

    • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of the CCR5 antagonist being tested.

    • A standardized amount of the pseudotyped virus is added to each well.

    • After a defined incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified.

  • Data Analysis:

    • The percentage of inhibition of viral entry is calculated for each drug concentration relative to a no-drug control.

    • The IC50 value (the drug concentration that inhibits 50% of viral replication) and the maximal percent inhibition (MPI) are determined by fitting the data to a dose-response curve.

    • Cross-resistance is assessed by comparing the IC50 and MPI values of a given antagonist against a panel of viruses with known resistance to other CCR5 antagonists.

Visualizing CCR5 Antagonist Action and Resistance

CCR5_Signaling_and_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (T-cell/Macrophage) cluster_antagonist CCR5 Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Fusion CCR5->Fusion 4. Membrane Fusion & Entry This compound This compound / Maraviroc etc. This compound->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Cross_Resistance_Model cluster_resistance Mechanisms of Cross-Resistance to CCR5 Antagonists cluster_outcome Outcome broad Broad Cross-Resistance Virus interacts primarily with CCR5 N-terminus N-terminus is less affected by different antagonists Resistance to multiple CCR5 antagonists outcome_broad Resistant to Antagonists A, B, C... broad->outcome_broad narrow Narrow Cross-Resistance Virus depends on specific drug-induced CCR5 ECL conformations Each antagonist creates a unique ECL conformation Resistance to specific antagonist(s) outcome_narrow Resistant to A, but susceptible to B, C... narrow->outcome_narrow resistance HIV-1 Resistance to CCR5 Antagonist 'A' resistance->broad Pathway 1 resistance->narrow Pathway 2

Caption: Logical model of broad versus narrow cross-resistance among CCR5 antagonists.

References

In Vitro Safety Profile of INCB9471: A Comparative Analysis with Other CCR5 Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – A comprehensive analysis of the in vitro safety profile of INCB9471, an investigational C-C chemokine receptor type 5 (CCR5) antagonist, reveals a favorable safety profile, particularly concerning general cytotoxicity and off-target effects. This guide provides a comparative overview of the in vitro safety data for this compound against other notable CCR5 blockers, including Maraviroc, Vicriviroc, and Leronlimab, offering valuable insights for researchers and drug development professionals.

Executive Summary

The development of CCR5 antagonists as antiviral and anti-inflammatory agents necessitates a thorough evaluation of their safety profiles. This report consolidates available in vitro safety data to facilitate a direct comparison of this compound with other CCR5 blockers. The findings indicate that this compound exhibits a high degree of selectivity and low cytotoxicity at therapeutically relevant concentrations. While direct comparative studies are limited, the available data suggests a safety profile for this compound that is comparable or potentially superior to other agents in its class.

Comparative In Vitro Safety Data

The following table summarizes the available quantitative in vitro safety data for this compound and other selected CCR5 blockers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundAssay TypeCell Line(s)ResultCitation(s)
This compound Cell ViabilityVariety of human primary cell linesNo effect on cell viability at concentrations up to 25 μM[1]
hERG Potassium Channel AssayN/AIC50: 4.5 μM[1]
Maraviroc CytotoxicityIn vitro assaysNo detectable cytotoxicity[2]
hERG Potassium Channel AssayN/AIC50: >10 μM[2]
Vicriviroc General ToxicityIn vitro studiesMinimal toxicity observed[3][4]
Leronlimab CytotoxicityBreast cancer cell linesDid not cause significant cytotoxicity

Detailed Experimental Methodologies

A critical aspect of interpreting in vitro safety data is understanding the methodologies employed. Below are detailed protocols for key experiments cited in this guide.

General Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake)

These assays are fundamental in assessing the impact of a compound on cell viability and proliferation.

Objective: To determine the concentration of a CCR5 blocker that reduces cell viability by 50% (CC50).

General Protocol:

  • Cell Culture: Human cell lines (e.g., hepatic cell lines like HepG2, or lymphoid cell lines like MT-4) are cultured in appropriate media and conditions until they reach a desired confluency.

  • Compound Exposure: Cells are seeded into 96-well plates and exposed to a range of concentrations of the CCR5 blocker for a specified period (typically 24 to 72 hours).

  • Viability Assessment:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells.

    • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

hERG Potassium Channel Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical component of safety pharmacology, as inhibition of this channel can lead to cardiac arrhythmias.

Objective: To determine the inhibitory effect of CCR5 blockers on the hERG potassium channel.

General Protocol (Patch-Clamp Electrophysiology):

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG potassium current in individual cells.

  • Compound Application: The cells are exposed to various concentrations of the CCR5 blocker.

  • Data Acquisition and Analysis: The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is determined.

In Vitro Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism, assessing the potential for drug-induced liver injury is crucial.

Objective: To evaluate the potential of CCR5 blockers to cause toxicity in liver cells.

General Protocol:

  • Cell Models: Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2) are commonly used.

  • Compound Exposure: The liver cells are treated with a range of concentrations of the CCR5 blocker.

  • Toxicity Endpoints: Various endpoints are measured to assess hepatotoxicity, including:

    • Cytotoxicity: Assessed using assays like MTT or LDH (lactate dehydrogenase) leakage.

    • Mitochondrial Dysfunction: Evaluated by measuring changes in mitochondrial membrane potential or ATP levels.

    • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes.

  • Data Analysis: The concentrations at which the compound induces significant changes in these endpoints are determined.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) or HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Inflammation, Viral Entry) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response PI3K->Cellular_Response

CCR5 Signaling Pathway

Cytotoxicity_Assay_Workflow start Start cell_culture Culture and Seed Cells in 96-well plate start->cell_culture add_compound Add varying concentrations of CCR5 blocker cell_culture->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, Neutral Red) incubate->add_reagent incubate_reagent Incubate for a short period add_reagent->incubate_reagent measure_signal Measure Absorbance/ Fluorescence incubate_reagent->measure_signal analyze_data Calculate CC50 value measure_signal->analyze_data end End analyze_data->end

General Cytotoxicity Assay Workflow

Discussion

The in vitro safety data for this compound suggests a favorable profile, characterized by a lack of general cytotoxicity at concentrations significantly higher than its antiviral effective concentrations. The IC50 value for the hERG potassium channel, while notable, is also substantially higher than the concentrations required for efficacy, suggesting a reasonable therapeutic window.

In comparison, Maraviroc also demonstrates a strong in vitro safety profile with no detectable cytotoxicity and a high IC50 for the hERG channel. Vicriviroc has been reported to have minimal in vitro toxicity. Leronlimab, being a monoclonal antibody, has a different safety profile, and in vitro studies have not indicated significant cytotoxicity.

It is crucial to acknowledge that in vitro safety testing is an initial step in the comprehensive safety assessment of a drug candidate. Further in vivo studies and clinical trials are necessary to fully characterize the safety profile of this compound in humans.

Conclusion

The available in vitro data indicates that this compound possesses a promising safety profile, comparable to other CCR5 blockers. Its high selectivity and low cytotoxicity in preclinical models support its continued development. This comparative guide provides a valuable resource for researchers in the field to contextualize the safety of this compound within the broader landscape of CCR5 antagonists.

References

Comparative Analysis of INCB9471 and TAK-779 on Monocyte Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent chemokine receptor antagonists, INCB9471 and TAK-779, with a specific focus on their impact on monocyte migration. This document synthesizes experimental data to offer an objective comparison of their performance, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways.

Introduction

Monocyte migration is a critical process in the inflammatory response, contributing to both host defense and the pathogenesis of numerous inflammatory diseases. This migration is primarily orchestrated by chemokines and their receptors, making these signaling pathways attractive targets for therapeutic intervention. Key among these are the C-C chemokine receptors CCR2, CCR5, and the C-X-C chemokine receptor CXCR3, all of which are expressed on monocytes and play roles in their trafficking.

This compound is a potent and highly selective, allosteric, non-competitive antagonist of the human C-C chemokine receptor 5 (CCR5)[1]. It has been investigated for its potential in treating HIV-1 infection and inflammatory diseases[1].

TAK-779 is a non-peptide antagonist with a broader spectrum of activity, targeting both CCR5 and CXCR3[2][3]. There is also evidence to suggest that TAK-779 can inhibit CCR2-mediated responses[2][4].

This guide will delve into a direct comparison of these two molecules, examining their mechanisms of action, potency, and specificity in the context of inhibiting monocyte migration.

Data Presentation: Quantitative Comparison of Inhibitory Activity

While direct side-by-side studies on monocyte migration are limited, the following table summarizes the available quantitative data on the inhibitory potency of this compound and TAK-779 against their respective target receptors, which are crucial for monocyte chemotaxis.

CompoundTarget Receptor(s)Assay TypeCell TypeLigandIC50 ValueCitation(s)
This compound CCR5Radioligand BindingHuman MonocytesMIP-1βPotent Inhibition (Specific IC50 not stated)[1]
TAK-779 CCR5Radioligand BindingCHO cellsRANTES1.4 nM[5]
CCR2Radioligand BindingCHO cellsMCP-127 nM[5]
CXCR3Radioligand BindingmCXCR3-transfected cellsIP-10369 nM[5]

Note: The provided IC50 values for TAK-779 are for ligand binding to transfected cell lines and not directly for monocyte migration. However, they serve as a strong indicator of the compound's potency at the receptor level. This compound has been qualitatively described as a potent inhibitor of monocyte migration induced by the CCR5 ligand MIP-1β[1].

Mechanism of Action and Signaling Pathways

Monocyte migration is a complex process initiated by the binding of chemokines to their cognate G protein-coupled receptors (GPCRs) on the monocyte surface. This binding triggers a cascade of intracellular signaling events leading to cytoskeletal rearrangement, cell polarization, and directed movement.

CCR5 Signaling Pathway in Monocyte Migration

The binding of CCR5 ligands, such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), to the receptor on monocytes activates heterotrimeric G proteins. This leads to the activation of downstream effectors including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC) and the Akt signaling cascade, respectively. These events culminate in the activation of small GTPases like Rac and Rho, which are critical for actin polymerization and the formation of lamellipodia, driving cell motility.

CCR5_Signaling CCR5 Signaling Pathway in Monocyte Migration cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors CCR5 CCR5 G_protein Gαi/o CCR5->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 produces Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Rac_Rho Rac/Rho Activation PKC->Rac_Rho Akt Akt PIP3->Akt activates Akt->Rac_Rho Actin Actin Polymerization Rac_Rho->Actin Migration Cell Migration Actin->Migration This compound This compound This compound->CCR5 inhibits (allosteric) TAK779_CCR5 TAK-779 TAK779_CCR5->CCR5 inhibits Chemokine MIP-1β / RANTES Chemokine->CCR5 TAK779_Inhibition_Workflow TAK-779 Multi-Target Inhibition of Monocyte Migration cluster_receptors Chemokine Receptors on Monocyte cluster_chemokines Chemokines TAK779 TAK-779 CCR5 CCR5 TAK779->CCR5 inhibits CXCR3 CXCR3 TAK779->CXCR3 inhibits CCR2 CCR2 (potential) TAK779->CCR2 inhibits Migration Monocyte Migration CCR5->Migration CXCR3->Migration CCR2->Migration CCR5_ligands MIP-1β, RANTES CCR5_ligands->CCR5 CXCR3_ligands IP-10 CXCR3_ligands->CXCR3 CCR2_ligands MCP-1 CCR2_ligands->CCR2 Experimental_Workflow Monocyte Chemotaxis Assay Workflow start Start: Isolate Human Monocytes preincubation Pre-incubate Monocytes with This compound, TAK-779, or Vehicle start->preincubation add_cells Add Pre-incubated Monocytes to Upper Chamber of Insert preincubation->add_cells setup_assay Prepare Chemotaxis Plate: - Chemoattractant in lower well - Insert placed in well setup_assay->add_cells incubation Incubate at 37°C for 90 min add_cells->incubation quantification Quantify Migrated Cells in Lower Chamber (Fluorescence Measurement) incubation->quantification analysis Data Analysis: - Calculate % Inhibition - Determine IC50 quantification->analysis end End: Comparative Potency Determined analysis->end

References

Validating INCB9471 Specificity: A Comparative Guide Using CCR5 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of HIV-1 therapeutics and inflammatory disease research, the C-C chemokine receptor type 5 (CCR5) has emerged as a pivotal target. Small molecule antagonists of CCR5, such as INCB9471, represent a promising class of drugs that inhibit viral entry and modulate inflammatory responses. A critical aspect of preclinical drug development is the rigorous validation of a compound's specificity for its intended target. The use of knockout cell lines, which lack the expression of the target protein, provides a definitive method to assess on-target activity and potential off-target effects.

This guide provides a comparative overview of this compound and other notable CCR5 antagonists, with a focus on how CCR5 knockout cells can be employed to unequivocally validate the specificity of this compound.

Mechanism of Action: CCR5 Antagonism

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates downstream signaling cascades. In the context of HIV-1, CCR5 serves as a co-receptor for the entry of R5-tropic viral strains into host cells. CCR5 antagonists are designed to bind to this receptor and prevent these interactions.

This compound is a potent, selective, and orally bioavailable noncompetitive allosteric antagonist of CCR5.[1][2] This means it binds to a site on the receptor distinct from the natural ligand binding site, inducing a conformational change that prevents the receptor from interacting with its ligands and the HIV-1 gp120 envelope protein.[1][2]

Comparative Performance of CCR5 Antagonists

To understand the profile of this compound, it is useful to compare its performance with other well-characterized CCR5 antagonists: Vicriviroc, Maraviroc, and Aplaviroc. The following tables summarize key in vitro potency metrics for these compounds.

CompoundCCR5 Binding Affinity (Ki, nM)Reference
This compound 3.1[1]
Vicriviroc< 1[3]
Maraviroc3.3 - 7.2[4]
Aplaviroc2.9[5]
CompoundCalcium Flux Inhibition (IC50, nM)Reference
This compound 16[1]
Vicriviroc16[6]
Maraviroc7 - 30[4]
AplavirocNot available
CompoundChemotaxis Inhibition (IC50, nM)Reference
This compound < 1 (MIP-1β induced)[1]
Vicriviroc< 1 (MIP-1α induced)[3]
MaravirocDose-dependent reduction[7]
AplavirocNot available

The Gold Standard for Specificity Validation: CCR5 Knockout Cells

The most definitive method to validate that the observed biological effects of a CCR5 antagonist are solely mediated through its interaction with CCR5 is to utilize cells in which the CCR5 gene has been knocked out (CCR5-/-). The underlying principle is straightforward: a truly specific antagonist will exhibit its activity in wild-type (WT) cells expressing CCR5 but will be inactive in CCR5 knockout cells.

This approach is substantiated by the natural human genetic variation where individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection, demonstrating the critical role of this receptor in viral entry.[2]

Experimental Workflow for Specificity Validation

The following workflow outlines the key experiments to validate the specificity of this compound using CCR5 knockout cells.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Functional Assays cluster_3 Expected Outcomes for Specificity WT_cells Wild-Type (WT) Cells (Expressing CCR5) WT_INCB WT Cells + this compound WT_cells->WT_INCB WT_control WT Cells + Vehicle WT_cells->WT_control KO_cells CCR5 Knockout (KO) Cells (CCR5-/-) KO_INCB KO Cells + this compound KO_cells->KO_INCB KO_control KO Cells + Vehicle KO_cells->KO_control calcium_assay Calcium Flux Assay WT_INCB->calcium_assay chemotaxis_assay Chemotaxis Assay WT_INCB->chemotaxis_assay binding_assay Radioligand Binding Assay WT_INCB->binding_assay KO_INCB->calcium_assay KO_INCB->chemotaxis_assay KO_INCB->binding_assay WT_outcome WT Cells: - Inhibition of Calcium Flux - Inhibition of Chemotaxis - Displacement of Radioligand calcium_assay->WT_outcome KO_outcome KO Cells: - No effect on basal Calcium Flux - No effect on Chemotaxis - No specific Radioligand Binding calcium_assay->KO_outcome chemotaxis_assay->WT_outcome chemotaxis_assay->KO_outcome binding_assay->WT_outcome binding_assay->KO_outcome caption Experimental workflow for validating this compound specificity.

Caption: Experimental workflow for validating this compound specificity.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To demonstrate that this compound competes for binding to CCR5.

Methodology:

  • Cell Preparation: Prepare membrane fractions from both wild-type and CCR5 knockout cells.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50) and subsequently calculate the binding affinity (Ki).

Expected Result: this compound will displace the radioligand in membranes from wild-type cells in a concentration-dependent manner. In contrast, no specific binding of the radioligand will be observed in membranes from CCR5 knockout cells, and this compound will have no effect.

Calcium Flux Assay

Objective: To confirm that this compound inhibits CCR5-mediated intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Plate wild-type and CCR5 knockout cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Ligand Stimulation: Add a CCR5 agonist (e.g., RANTES) to stimulate the cells.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Quantify the inhibition of the calcium flux by this compound and calculate the IC50 value.

Expected Result: this compound will inhibit the RANTES-induced calcium flux in wild-type cells. No significant calcium flux in response to the CCR5 agonist will be observed in the CCR5 knockout cells, and this compound will show no effect.

G cluster_0 Ligand Binding and Receptor Activation cluster_1 Downstream Signaling cluster_2 Inhibition by this compound Ligand Chemokine Ligand (e.g., RANTES) CCR5 CCR5 Receptor Ligand->CCR5 Binds to G_protein G Protein (Gαi) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces This compound This compound (Allosteric Antagonist) This compound->CCR5 Binds to and inhibits caption CCR5 signaling pathway leading to calcium mobilization.

Caption: CCR5 signaling pathway leading to calcium mobilization.

Chemotaxis Assay

Objective: To verify that this compound blocks CCR5-dependent cell migration.

Methodology:

  • Cell Preparation: Resuspend wild-type and CCR5 knockout cells in assay medium.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Place a chemoattractant (e.g., MIP-1β) in the lower chamber and the cell suspension in the upper chamber, separated by a porous membrane.

  • Compound Addition: Add varying concentrations of this compound to the cell suspension in the upper chamber.

  • Incubation: Incubate the chamber to allow for cell migration.

  • Quantification: Count the number of cells that have migrated to the lower chamber.

  • Data Analysis: Determine the concentration-dependent inhibition of chemotaxis by this compound and calculate the IC50 value.

Expected Result: this compound will block the migration of wild-type cells towards the chemoattractant. The CCR5 knockout cells will not show significant migration towards the CCR5-specific chemoattractant, and this compound will have no effect.

Conclusion

The validation of on-target specificity is a cornerstone of robust drug development. While this compound has demonstrated potent and selective antagonism of CCR5 in various in vitro assays, the definitive confirmation of its specificity would be provided by its lack of activity in CCR5 knockout cells. The experimental framework outlined in this guide provides a clear path for researchers to perform this critical validation. By comparing the activity of this compound in wild-type versus CCR5 knockout cells across a panel of functional assays, its specificity can be unequivocally established, further solidifying its potential as a therapeutic agent targeting CCR5-mediated pathways. This rigorous approach minimizes the risk of misinterpreting data due to off-target effects and is an essential step in the preclinical evaluation of any targeted therapeutic.

References

INCB9471: A Comparative Performance Analysis Against a Panel of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR5 antagonist INCB9471 against a panel of other well-characterized CCR5 inhibitors: Maraviroc, Vicriviroc, and Aplaviroc. The data presented is compiled from publicly available preclinical and clinical research to assist researchers in evaluating the relative performance of these compounds.

Data Presentation: Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and the comparator CCR5 antagonists. Data is presented as reported in the cited literature, and direct comparisons should be made with consideration of the varying experimental conditions between studies.

CompoundBinding Affinity (Kd, nM)Calcium Mobilization (IC50, nM)Chemotaxis Inhibition (IC50, nM)Anti-HIV-1 Activity (IC90, nM)Clinical Development Status
This compound 3.1[1]16[1]4.89 (geometric mean)[1]Phase II trials completed[1][2][3]
Maraviroc ~0.9Not uniformly reportedNot uniformly reportedNot uniformly reportedFDA Approved[3][4]
Vicriviroc Not uniformly reportedNot uniformly reportedNot uniformly reportedNot uniformly reportedPhase III trials completed[5][6][7]
Aplaviroc Not uniformly reportedNot uniformly reportedNot uniformly reportedNot uniformly reportedDevelopment discontinued due to hepatotoxicity[8][9][10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard practices in the field and should be adapted as necessary for specific laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to the CCR5 receptor.

Principle: A radiolabeled ligand that specifically binds to CCR5 is incubated with a cell membrane preparation expressing the receptor. The ability of a test compound (e.g., this compound) to displace the radiolabeled ligand is measured, and from this, the binding affinity of the test compound is calculated.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 cells). The cells are homogenized, and the membrane fraction is isolated by centrifugation.[13]

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium signaling that occurs upon CCR5 activation.

Principle: Activation of the G-protein coupled CCR5 receptor by its natural chemokine ligands leads to an increase in intracellular calcium concentration. CCR5 antagonists will inhibit this calcium flux.

Methodology:

  • Cell Preparation: A cell line expressing CCR5 (e.g., CHO-K1 or U-87) is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14][15][16][17]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Stimulation: The cells are then stimulated with a CCR5 agonist (e.g., RANTES/CCL5).

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[14][15][17][18]

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of cells towards a CCR5 ligand.

Principle: CCR5-expressing cells will migrate along a concentration gradient of a CCR5 chemokine. Antagonists will block this directed cell movement.

Methodology:

  • Cell Preparation: A population of CCR5-expressing cells (e.g., peripheral blood mononuclear cells or a T-cell line) is prepared.

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a CCR5 chemokine (e.g., MIP-1α).

  • Cell Migration: The CCR5-expressing cells, pre-incubated with or without the test antagonist, are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow for cell migration through the membrane into the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a viability assay.[19][20][21]

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits cell migration by 50%.

Anti-HIV-1 Activity Assay

This assay determines the potency of a compound in preventing HIV-1 entry into target cells.

Principle: CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells. CCR5 antagonists block this interaction and prevent viral infection.

Methodology:

  • Cell Culture: Target cells that are susceptible to HIV-1 infection and express CD4 and CCR5 (e.g., TZM-bl cells or peripheral blood mononuclear cells) are cultured.

  • Virus Preparation: A stock of R5-tropic HIV-1 (either a laboratory-adapted strain or a clinical isolate) or, more commonly, Env-pseudotyped viruses are prepared and titrated.[22][23][24][25][26]

  • Infection: The target cells are pre-incubated with varying concentrations of the test antagonist before being infected with a known amount of the virus.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Quantification of Infection: The extent of viral infection is quantified. In the case of TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR, infection is measured by assaying for luciferase activity. For other cell types, viral replication can be measured by quantifying the amount of viral p24 antigen in the culture supernatant.

  • Data Analysis: The IC90 value, the concentration of the antagonist that inhibits viral replication by 90%, is determined from the dose-response curve.

Mandatory Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 gp120 gp120 CD4 CD4 gp120->CD4 Viral_Entry Viral Fusion & Entry This compound This compound This compound->CCR5 Allosteric Inhibition G_Protein G Protein Activation CCR5->G_Protein CCR5->Viral_Entry CD4->CCR5 Signaling_Cascade Downstream Signaling (Ca2+ mobilization, Chemotaxis) G_Protein->Signaling_Cascade

Caption: CCR5 signaling and HIV-1 entry inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with radioligand and this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity on filter C->D E Calculate IC50 and Ki values D->E Anti_HIV_Workflow A Culture CCR5-expressing target cells (e.g., TZM-bl) B Pre-incubate cells with varying this compound concentrations A->B C Infect cells with R5-tropic HIV-1 pseudovirus B->C D Incubate for viral replication C->D E Measure luciferase activity (or p24 antigen) D->E F Determine IC90 for viral inhibition E->F

References

Unveiling Distinct Binding Pockets: A Comparative Analysis of INCB9471 and Maraviroc on the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WILMINGTON, Del. – A comprehensive analysis of experimental data reveals that INCB9471, a potent C-C chemokine receptor 5 (CCR5) antagonist, engages a distinct binding site on the receptor compared to the established CCR5 inhibitor, maraviroc. This key difference, supported by site-directed mutagenesis and radioligand binding assays, presents significant implications for the development of novel HIV-1 entry inhibitors and strategies to overcome drug resistance.

This guide provides a detailed comparison of the binding mechanisms of this compound and maraviroc, presenting quantitative data, experimental protocols, and visual representations of their interactions with the CCR5 receptor.

Quantitative Comparison of CCR5 Antagonist Activity

The following table summarizes the in vitro potencies of this compound and maraviroc in inhibiting CCR5-mediated processes.

CompoundAssay TypeTarget/LigandCell TypeIC50 / K_d (nM)
This compound Radioligand Competition Binding125I-MIP-1β vs. CCR5Human MonocytesIC50: 4.8
Radioligand Competition Binding125I-MIP-1α vs. CCR5Recombinant HEK293IC50: 2.7
Radioligand Competition Binding125I-RANTES vs. CCR5Recombinant HEK293IC50: 4.9
HIV-1 Entry Inhibition (Geometric Mean)R5 HIV-1 StrainsPBMCsIC90: 9
Kinetic Analysis[3H]this compound vs. CCR5Human PBMCsK_d: 3.1
Maraviroc HIV-1 Entry InhibitionR5 HIV-1 Strains--

Data for this compound sourced from Shin et al., 2011.[1] Data for maraviroc binding affinity varies across studies and is presented here as a general reference.

Distinct Binding Sites Confirmed by Experimental Evidence

Both this compound and maraviroc are classified as non-competitive allosteric antagonists of CCR5.[1] This mode of action means they do not directly compete with the natural chemokine ligands for the primary binding site (orthosteric site). Instead, they bind to a different location on the receptor, inducing a conformational change that prevents the receptor from functioning properly and, consequently, blocks HIV-1 entry into host cells.

The Maraviroc Binding Pocket: A Deep Intramembrane Cavity

The binding site of maraviroc on CCR5 has been extensively characterized through X-ray crystallography and site-directed mutagenesis studies. Maraviroc binds deep within a pocket formed by the transmembrane (TM) helices of the receptor.[2][3] Key residues identified as critical for maraviroc binding include:

  • Transmembrane Helix 3 (TM3): Tyr108

  • Transmembrane Helix 5 (TM5): Ile198

  • Transmembrane Helix 6 (TM6): Tyr251

  • Transmembrane Helix 7 (TM7): Glu283

These residues form a hydrophobic pocket where maraviroc docks, stabilizing an inactive conformation of the CCR5 receptor.

The this compound Binding Site: A Novel Allosteric Pocket

While the precise crystallographic structure of this compound bound to CCR5 is not publicly available, site-directed mutagenesis studies have been instrumental in elucidating its binding site. Research by Shin et al. (2011) involved mutating specific amino acid residues in the CCR5 receptor and observing the impact on this compound binding affinity.[1] The results of these experiments strongly suggest that this compound interacts with a set of residues that are distinct from those that form the maraviroc binding pocket.[1] This finding is of significant interest as it indicates the presence of at least two distinct allosteric binding sites on the CCR5 receptor that can be targeted by small molecule inhibitors. The existence of an alternative binding site for this compound may offer a therapeutic advantage in overcoming HIV-1 strains that have developed resistance to maraviroc.[1]

Visualizing the Distinct Binding Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct binding sites of maraviroc and this compound on the CCR5 receptor.

cluster_maraviroc Maraviroc Binding Site CCR5_M CCR5 Receptor TM3 TM5 TM6 TM7 Maraviroc Maraviroc Maraviroc->CCR5_M:tm3 Tyr108 Maraviroc->CCR5_M:tm5 Ile198 Maraviroc->CCR5_M:tm6 Tyr251 Maraviroc->CCR5_M:tm7 Glu283

Maraviroc binds within a pocket formed by transmembrane helices 3, 5, 6, and 7 of CCR5.

cluster_this compound This compound Binding Site CCR5_I CCR5 Receptor Distinct Allosteric Site This compound This compound This compound->CCR5_I:allosteric_site Mutagenesis-Defined Residues

This compound binds to a distinct allosteric site on CCR5, identified through mutagenesis studies.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the binding of this compound and maraviroc to the CCR5 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 or K_d) of a compound for the CCR5 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the CCR5 receptor (e.g., human peripheral blood mononuclear cells or a recombinant cell line like HEK293). Cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Assay Setup: A fixed concentration of a radiolabeled ligand that binds to CCR5 (e.g., 125I-MIP-1β or [3H]this compound) is incubated with the prepared cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or maraviroc) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value can be converted to an inhibition constant (Ki) to reflect the binding affinity of the compound.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues in the CCR5 receptor that are critical for the binding of a compound.

Protocol:

  • Plasmid Preparation: A plasmid containing the gene encoding the wild-type CCR5 receptor is used as a template.

  • Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution at the desired position in the CCR5 gene. These primers contain the mutated DNA sequence.

  • Polymerase Chain Reaction (PCR): PCR is performed using the mutagenic primers and the wild-type CCR5 plasmid as a template. The PCR amplifies the entire plasmid, incorporating the desired mutation.

  • Template Removal: The original, non-mutated parental DNA template is digested using a specific enzyme (e.g., DpnI) that only targets methylated DNA (the parental plasmid).

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for amplification.

  • Verification: The plasmids are isolated from the bacteria, and the DNA sequence is verified to confirm the presence of the desired mutation.

  • Functional Analysis: The mutated CCR5 receptor is then expressed in a suitable cell line, and radioligand binding assays are performed to assess the impact of the mutation on the binding affinity of the test compound (this compound or maraviroc). A significant change in binding affinity indicates that the mutated residue is important for the drug-receptor interaction.

Conclusion

The collective evidence from radioligand binding assays and site-directed mutagenesis studies unequivocally demonstrates that this compound and maraviroc, while both allosteric antagonists of CCR5, interact with the receptor at distinct binding sites. This discovery opens new avenues for the design of next-generation CCR5 inhibitors that could potentially circumvent existing resistance mechanisms and offer improved therapeutic profiles for the treatment of HIV-1 infection. Further structural studies are warranted to precisely delineate the molecular interactions within the this compound binding pocket.

References

Comparative Efficacy of INCB9471 Across Diverse HIV-1 Clades: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of INCB9471, a CCR5 antagonist, and its efficacy against various HIV-1 clades. This document synthesizes available experimental data to offer an objective comparison with other CCR5 inhibitors, Maraviroc and Cenicriviroc.

This compound is an experimental small molecule drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] By blocking the CCR5 co-receptor on host CD4+ T-cells, this compound prevents the entry of R5-tropic HIV-1, the dominant viral strain in early-stage infection.[1] This mechanism of action offers a therapeutic alternative, particularly for patients with resistance to other classes of antiretroviral drugs.[1][2]

Comparative Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of R5-tropic HIV-1 primary isolates, encompassing the major clades A, B, C, D, E, F, G, and J.[1] While specific inhibitory concentrations for each clade are not publicly available, the geometric mean 90% inhibitory concentration (IC90) for all tested viruses was determined to be 9 nM in peripheral blood mononuclear cells (PBMCs).[1] It is important to note that this compound is not active against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic).[1]

For a comprehensive comparison, the antiviral activities of Maraviroc and Cenicriviroc, other prominent CCR5 antagonists, are presented below. Maraviroc is an approved antiretroviral drug, while Cenicriviroc is a dual antagonist of CCR5 and CCR2.

DrugHIV-1 CladesAssay Cell TypePotency (IC50/IC90)Reference
This compound A, B, C, D, E, F, G, JPBMCsGeometric Mean IC90: 9 nM[1]
Maraviroc A, B, C, D, E, F, G, J, Group OCell CultureIC90 Range: 0.1 - 1.25 nM[3]
A, B, C, D (Primary Isolates)U87.CD4.CCR5 cellsSee Table 2 for specific IC50 values[4]
Cenicriviroc Broad (specific clades not detailed)Not specifiedPotent inhibitor of R5-tropic HIV-1[5]
(Receptor Binding)Cell-based assaysIC50 (CCR5): 3.1 nM[6]
(Receptor Binding)Cell-based assaysIC50 (CCR2): 5.9 nM[6]

Table 1: Comparative In Vitro Anti-HIV-1 Activity of CCR5 Antagonists. This table summarizes the reported antiviral potency of this compound, Maraviroc, and Cenicriviroc against various HIV-1 clades.

HIV-1 Primary Isolate (Clade)Maraviroc IC50 (nM)
92UG037 (A)0.7
92US714 (B)0.4
92BR020 (C)0.6
93MW959 (D)0.5

Table 2: Specific IC50 Values for Maraviroc Against a Panel of HIV-1 Primary Isolates. This table provides a more granular view of Maraviroc's potency against individual viral isolates from different clades.[4]

Mechanism of Action: CCR5 Antagonism

This compound functions as an allosteric noncompetitive inhibitor of the CCR5 receptor.[1] This means it binds to a site on the receptor distinct from the natural ligand binding site, inducing a conformational change that prevents the HIV-1 envelope glycoprotein gp120 from interacting with CCR5. This blockage is a critical step in preventing the fusion of the viral and cellular membranes, thus inhibiting viral entry.[1][7]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Signaling Downstream Signaling (e.g., Ca2+ flux, ERK phosphorylation) gp41->Signaling Leads to Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Fusion This compound This compound This compound->CCR5 Blocks Binding

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound blocks HIV-1 entry by binding to the CCR5 co-receptor and preventing its interaction with the viral gp120 protein.

Experimental Protocols

This section details the general methodologies for evaluating the anti-HIV-1 activity and cytotoxicity of compounds like this compound.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay quantifies the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

1. Isolation and Stimulation of PBMCs:

  • PBMCs are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • The isolated cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation and make them susceptible to HIV-1 infection.

2. Antiviral Assay:

  • Stimulated PBMCs are seeded in 96-well plates.

  • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • A standardized amount of a laboratory-adapted or primary isolate of R5-tropic HIV-1 from a specific clade is added to the wells.

  • The plates are incubated for 7-10 days to allow for viral replication.

3. Quantification of Viral Replication:

  • After the incubation period, the cell culture supernatant is collected.

  • The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core protein of the virus, and its concentration is proportional to the extent of viral replication.

  • The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is calculated by determining the compound concentration that reduces p24 antigen production by 50% or 90%, respectively, compared to untreated virus-infected control cells.

PBMC_Assay_Workflow start Isolate PBMCs from healthy donor blood stimulate Stimulate with PHA and culture with IL-2 start->stimulate plate Plate stimulated PBMCs stimulate->plate add_drug Add serial dilutions of this compound plate->add_drug add_virus Infect with HIV-1 (R5-tropic) add_drug->add_virus incubate Incubate for 7-10 days add_virus->incubate collect Collect supernatant incubate->collect elisa Quantify p24 antigen via ELISA collect->elisa calculate Calculate IC50/IC90 values elisa->calculate

Figure 2: Workflow for the PBMC-based Anti-HIV-1 Assay. This diagram outlines the key steps involved in determining the antiviral potency of a compound in primary human immune cells.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.

1. Cell Plating:

  • PBMCs or a suitable cell line (e.g., MT-4) are seeded in 96-well plates at a predetermined density.

2. Compound Treatment:

  • Serial dilutions of the test compound are added to the wells.

  • The plates are incubated for the same duration as the antiviral assay.

3. Measurement of Cell Viability:

  • A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®), is added to each well.

  • The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

4. Calculation of Selectivity Index (SI):

  • The SI is a measure of the compound's therapeutic window and is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI indicates a more favorable safety profile.

Conclusion

This compound demonstrates potent and broad anti-HIV-1 activity against R5-tropic strains from multiple clades. Its mechanism as a CCR5 antagonist places it in a critical class of antiretroviral drugs with the potential to treat patients with multidrug-resistant HIV-1. While direct comparative data with other CCR5 antagonists against a comprehensive panel of individual HIV-1 clades is limited for this compound, the available information suggests its efficacy is comparable to that of approved drugs like Maraviroc. Further detailed studies would be necessary to fully elucidate its clinical potential across the diverse spectrum of HIV-1.

References

Safety Operating Guide

Proper Disposal of INCB9471: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling INCB9471 can ensure safety and compliance by following these specific disposal procedures. This guide provides a clear, step-by-step operational plan for the proper disposal of the non-cytotoxic CCR5 antagonist, this compound.

While this compound, a potent CCR5 antagonist with anti-HIV-1 activity, has not been found to exhibit cytotoxic effects in cell viability assays, it is imperative that this research compound be handled and disposed of in accordance with standard laboratory safety protocols for chemical and pharmaceutical waste.[1][2] Adherence to these guidelines minimizes environmental impact and ensures the safety of all laboratory personnel.

Pre-Disposal Checklist and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Safety Goggles: To protect from potential splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Nitrile Gloves: To avoid direct skin contact.

Disposal Procedures for this compound Waste

All materials that have come into contact with this compound are to be considered chemical waste and must be segregated from general laboratory trash. This includes, but is not limited to, unused or expired compound, contaminated labware (e.g., vials, pipette tips, plates), and personal protective equipment.

Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant waste management.

Waste TypeContainer RequirementDisposal Pathway
Solid Waste Labeled, sealed, and leak-proof container designated for non-hazardous chemical waste.Collection by institutional Environmental Health and Safety (EHS) personnel for incineration.
(e.g., contaminated gloves, wipes, plasticware)
Liquid Waste Labeled, sealed, and leak-proof container designated for non-hazardous chemical waste.Collection by institutional EHS for chemical treatment and disposal.
(e.g., stock solutions, media containing this compound)
Sharps Waste Puncture-resistant sharps container labeled for chemical contamination.Collection by institutional EHS for incineration.
(e.g., contaminated needles, syringes, glass vials)

Step-by-Step Disposal Protocol

  • Identify and Segregate: At the point of use, immediately segregate all this compound-contaminated materials from other waste streams.

  • Contain Solid Waste: Place all contaminated solid waste, including gloves, bench paper, and plasticware, into a designated, clearly labeled, and sealable chemical waste container.

  • Contain Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Dispose of Sharps: All contaminated sharps must be placed directly into a designated, puncture-resistant sharps container.

  • Decontaminate Work Surfaces: After handling and disposal, thoroughly decontaminate all work surfaces with a suitable laboratory disinfectant.

  • Schedule Waste Pickup: Once waste containers are full, follow your institution's procedures to schedule a pickup by the Environmental Health and Safety department.

Experimental Workflow for Waste Disposal

The following diagram outlines the logical flow for the proper disposal of waste generated from laboratory activities involving this compound.

cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Handling in Lab B Solid Waste (Gloves, Plasticware) A->B Contaminated Solids C Liquid Waste (Solutions, Media) A->C Contaminated Liquids D Sharps Waste (Needles, Vials) A->D Contaminated Sharps E Labeled Chemical Waste Container (Solid) B->E F Labeled Chemical Waste Container (Liquid) C->F G Puncture-Resistant Sharps Container D->G H EHS Collection E->H F->H G->H I Incineration H->I Solids & Sharps J Chemical Treatment H->J Liquids

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant Safety Data Sheets (SDS) for the most accurate and up-to-date information on chemical waste disposal.

References

Essential Safety and Handling of INCB9471: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety protocols and operational guidance for the handling and disposal of INCB9471. As a potent, selective, and orally bioavailable CCR5 antagonist, meticulous adherence to these procedures is paramount to ensure the safety of all laboratory personnel.[1][2][3][4] Given the potent nature of this compound, all handling should be conducted within a designated area and with appropriate engineering controls, such as a certified chemical fume hood or a glove box.

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) recommended for handling this compound is outlined below. These recommendations are based on general best practices for handling potent pharmaceutical compounds.[5][6][7]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions). Provides a high level of protection.[6]
N95 or higher-rated respiratorFor low-risk activities, a properly fit-tested N95 respirator may be sufficient. However, a PAPR is the preferred option for potent compounds.
Hand Protection Double Gloving (Nitrile Gloves)Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon any sign of contamination or at regular intervals.
Body Protection Disposable Lab Coat or CoverallsA dedicated, disposable lab coat or coveralls should be worn over personal clothing to prevent contamination.
Eye Protection Chemical Splash Goggles or a Face ShieldUse chemical splash goggles that provide a seal around the eyes. A face shield can be worn in addition to goggles for enhanced protection against splashes.[5]
Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to minimize exposure and prevent environmental contamination.

PhaseProcedure
Preparation Before handling, ensure that the designated containment area (e.g., fume hood, glove box) is clean and uncluttered. Assemble all necessary equipment and reagents. A pre-prepared spill kit should be readily accessible.
Handling All manipulations of this compound, including weighing and dissolution, should be performed within the designated containment area. Use dedicated equipment whenever possible.
Decontamination After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
Waste Disposal All solid waste contaminated with this compound (e.g., gloves, lab coats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
PPE Removal Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be applied when working with this compound to ensure safety and data integrity.

Preparation of Stock Solutions:

  • Pre-weighing Preparation: Don all required PPE as specified in the table above. Prepare the balance and weighing vessel inside a certified chemical fume hood or glove box.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Minimize the generation of dust.

  • Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the this compound. Ensure the vessel is capped or covered during dissolution to prevent aerosolization.

  • Transfer and Storage: Transfer the resulting solution to a clearly labeled, sealed storage container. Store the stock solution under the recommended conditions.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.